molecular formula C10H11BrO3 B1269347 2-(5-Bromo-2-ethoxyphenyl)acetic acid CAS No. 7017-49-4

2-(5-Bromo-2-ethoxyphenyl)acetic acid

Cat. No.: B1269347
CAS No.: 7017-49-4
M. Wt: 259.1 g/mol
InChI Key: JMISCCIZDRPSNS-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxyphenyl)acetic Acid (CAS 7017-49-4) is a high-value aromatic acetic acid derivative serving as a versatile building block in organic and medicinal chemistry. Its molecular formula is C 10 H 11 BrO 3 and it has a molecular weight of 259.10 g/mol . The compound features two key functional handles: a bromo substituent on the phenyl ring and the acetic acid side chain. The bromine atom is an excellent site for further elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of complex carbon scaffolds. The electron-donating ethoxy group influences the electronic properties of the ring and can direct further electrophilic substitution. This compound is primarily valued as a critical synthetic intermediate in pharmaceutical research and development. Structural analogs, such as α-bromo-phenylacetic acids, are established intermediates in synthesizing active pharmaceutical ingredients (APIs) like clopidogrel and various semi-synthetic penicillins . Its robust structure makes it a valuable precursor for constructing more complex molecules, including heterocyclic compounds and functionalized materials. Researchers utilize this building block to develop novel compounds for screening against biological targets, leveraging its potential to modulate physicochemical properties like lipophilicity and electronic distribution. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMISCCIZDRPSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295607
Record name 5-Bromo-2-ethoxybenzeneacetic acid
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7017-49-4
Record name 5-Bromo-2-ethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7017-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethoxybenzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceutical compounds and other biologically active agents. Its structure, featuring a substituted phenylacetic acid moiety, makes it a versatile building block for accessing a range of more complex molecular architectures. This guide provides a comprehensive overview of a reliable and well-documented synthetic route to this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding of the synthesis.

Strategic Approach to the Synthesis

The synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid can be efficiently achieved through a multi-step sequence commencing with a Friedel-Crafts acylation, followed by a Willgerodt-Kindler reaction, and culminating in the hydrolysis of the resulting thioamide. This pathway is advantageous due to the ready availability of the starting materials and the robustness of the involved chemical transformations.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis A 4-Bromo-1-ethoxybenzene C 5'-Bromo-2'-ethoxyacetophenone A->C AlCl3 B Acetyl Chloride B->C F 2-(5-Bromo-2-ethoxyphenyl)thioacetomorpholide C->F D Sulfur D->F E Morpholine E->F H 2-(5-Bromo-2-ethoxyphenyl)acetic acid F->H H2O, Heat G Acid or Base G->H

Caption: Overall synthetic workflow for 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 5'-Bromo-2'-ethoxyacetophenone via Friedel-Crafts Acylation

The initial step involves the introduction of an acetyl group onto the aromatic ring of 4-bromo-1-ethoxybenzene. The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic systems.[1][2]

Reaction Scheme:

Mechanism: The reaction is initiated by the activation of acetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the electron-rich aromatic ring of 4-bromo-1-ethoxybenzene. The ethoxy group is an ortho-, para-director; however, due to steric hindrance from the ethoxy group, the acylation predominantly occurs at the para-position relative to the ethoxy group (which is the 5-position of the final product). A subsequent deprotonation of the aromatic ring restores its aromaticity and yields the desired ketone.[4]

Step-by-Step Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent such as dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add 4-bromo-1-ethoxybenzene (1.0 equivalent) to the stirred suspension.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5'-bromo-2'-ethoxyacetophenone by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of 2-(5-Bromo-2-ethoxyphenyl)thioacetomorpholide via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides.[5][6] This reaction involves the use of elemental sulfur and a secondary amine, typically morpholine.[7][8]

Reaction Scheme:

Mechanism: The reaction proceeds through a complex mechanism. Initially, the ketone reacts with morpholine to form an enamine.[5] This enamine then reacts with elemental sulfur. A series of rearrangements and oxidations occur, leading to the migration of the carbonyl carbon to the terminal position of the alkyl chain and the formation of the thioamide functionality.[9]

Step-by-Step Protocol:

  • In a round-bottom flask, combine 5'-bromo-2'-ethoxyacetophenone (1.0 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

  • Heat the mixture under reflux. The reaction is typically carried out at a temperature of 120-140 °C for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude thioamide can often be purified by recrystallization from a suitable solvent like ethanol.

Part 3: Hydrolysis of 2-(5-Bromo-2-ethoxyphenyl)thioacetomorpholide to 2-(5-Bromo-2-ethoxyphenyl)acetic acid

The final step is the hydrolysis of the thioamide to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction Scheme:

Mechanism: Under acidic conditions, the sulfur atom of the thioamide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, the hydroxide ion directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed, which then collapses to yield the carboxylic acid and morpholine (or its corresponding salt). Thioamides are generally more resistant to hydrolysis than their corresponding amides.[10]

Step-by-Step Protocol (Acidic Hydrolysis):

  • To the crude or purified 2-(5-bromo-2-ethoxyphenyl)thioacetomorpholide, add a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water.

  • Heat the mixture under reflux for an extended period (several hours to overnight) until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • The carboxylic acid product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-(5-bromo-2-ethoxyphenyl)acetic acid can be purified by recrystallization from a solvent system such as toluene or an ethanol/water mixture.

Quantitative Data Summary

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Typical Yield (%)
14-Bromo-1-ethoxybenzene, Acetyl ChlorideAlCl₃DichloromethaneReflux2-375-85
25'-Bromo-2'-ethoxyacetophenone, Sulfur, Morpholine-Neat120-1404-860-70
32-(5-Bromo-2-ethoxyphenyl)thioacetomorpholideH₂SO₄ (aq)WaterReflux8-1680-90

Conclusion

The synthetic route detailed in this guide, employing a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis, presents a robust and reliable method for the preparation of 2-(5-bromo-2-ethoxyphenyl)acetic acid. By providing a thorough explanation of the experimental procedures and the underlying chemical principles, this document serves as a valuable resource for researchers engaged in the synthesis of this and related compounds. The successful execution of these steps will provide access to a key building block for further chemical exploration and drug discovery endeavors.

References

  • Wikipedia. (2023, November 29). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (2023, April 19). Willgerodt rearrangement. In Wikipedia. Retrieved from [Link]

  • Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (2009, January 30). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • ResearchGate. (2015, August 10). 2'-Amino-5'-bromoacetophenone. Retrieved from [Link]

  • Ali, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(10), 2119-2149. Retrieved from [Link]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Clark, J. (2015, August). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • McMurry, J. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. In MCC Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Shao, H., et al. (2011). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3235. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • Szostak, M., et al. (2018). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. ACS Catalysis, 8(12), 11467-11474. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
  • Orita, A., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. The Journal of Organic Chemistry, 88(10), 6535-6543. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Coetzee, J. F. (1967). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-431. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Bromo-2-ethylphenoxy)acetic acid. Retrieved from [Link]

  • Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-bithiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications, 33(21), 3727-3733. Retrieved from [Link]

  • Costa, J. L., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2023(4), M1736. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 2-(5-Bromo-2-ethoxyphenyl)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Building Block in Medicinal Chemistry

In the landscape of modern drug development, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical intermediates. 2-(5-Bromo-2-ethoxyphenyl)acetic acid emerges as a compound of significant interest, embodying a structural framework primed for elaboration into complex, biologically active molecules. Its substituted phenylacetic acid core is a recurring motif in a multitude of pharmacologically relevant compounds.[1] The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the ethoxy and acetic acid moieties provide opportunities for further functionalization and modulation of physicochemical properties such as lipophilicity and solubility.

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-ethoxyphenyl)acetic acid for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, outline a robust synthetic pathway, explore its reactivity, and contextualize its primary application as a precursor to potent antimitotic agents, thereby offering a roadmap for its effective utilization in medicinal chemistry programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. 2-(5-Bromo-2-ethoxyphenyl)acetic acid is a solid at room temperature, with properties influenced by its aromatic ring, bromine substituent, and polar functional groups. The key properties are summarized below.

Table 1: Physicochemical Properties of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

PropertyValueSource
IUPAC Name 2-(5-bromo-2-ethoxyphenyl)acetic acidPubChem[2]
CAS Number 7017-49-4PubChem[2]
Molecular Formula C₁₀H₁₁BrO₃PubChem[2]
Molecular Weight 259.10 g/mol PubChem[2]
Appearance White to off-white solid (Predicted)ChemicalBook[3]
Boiling Point 351.1±27.0 °C (Predicted for analogue)ChemicalBook[3]
Density 1.720±0.06 g/cm³ (Predicted for analogue)ChemicalBook[3]
pKa 3.87±0.10 (Predicted for analogue)ChemicalBook[3]
SMILES CCOC1=C(C=C(C=C1)Br)CC(=O)OPubChem[2]
InChIKey JMISCCIZDRPSNS-UHFFFAOYSA-NPubChem[2]

Note: Some physical properties like boiling point, density, and pKa are based on predictions for structurally similar compounds due to a lack of publicly available experimental data for this specific molecule.

The structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid is depicted in the following diagram.

Caption: Chemical structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Synthesis and Reaction Chemistry

The synthesis of substituted phenylacetic acids can be achieved through various established methodologies, including the Willgerodt-Kindler reaction and the carbonylation of benzyl halides.[1] For 2-(5-Bromo-2-ethoxyphenyl)acetic acid, a logical and efficient synthetic route commences with the bromination of a suitable precursor, 2-ethoxyphenylacetic acid. This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

Proposed Synthetic Pathway

A plausible and scalable synthesis involves a two-step process starting from 2-ethoxyphenol:

  • Alkylation of 2-ethoxyphenol: The phenolic hydroxyl group is alkylated using an appropriate two-carbon building block, typically ethyl chloroacetate or bromoacetate, under basic conditions to form the corresponding ester.

  • Bromination: The aromatic ring of the resulting ethyl 2-(2-ethoxyphenyl)acetate is regioselectively brominated. The ortho-para directing nature of the ethoxy group favors substitution at the para position (position 5 relative to the ethoxy group).

  • Hydrolysis: The ester is then hydrolyzed to the final carboxylic acid product.

Alternatively, direct bromination of 2-ethoxyphenylacetic acid can be employed. The ethoxy group is a strong activating ortho-, para-director, while the acetic acid side chain is a weak deactivating group. This electronic preference strongly favors the introduction of bromine at the C5 position, para to the activating ethoxy group.

SynthesisWorkflow start 2-Ethoxyphenylacetic Acid step1 Electrophilic Aromatic Substitution (Bromination) start->step1 reagent1 Bromine (Br2) or N-Bromosuccinimide (NBS) reagent1->step1 solvent Acetic Acid (Solvent) solvent->step1 product 2-(5-Bromo-2-ethoxyphenyl)acetic acid step1->product caption Figure 2: Proposed Synthesis Workflow. Pathway cluster_synthesis Synthesis of CA-4 Analogue cluster_moa Mechanism of Action start 2-(5-Bromo-2-ethoxyphenyl)acetic acid intermediate Stilbene Intermediate start->intermediate Pd-catalyzed Cross-Coupling final Combretastatin A-4 Analogue intermediate->final Further Modification drug CA-4 Analogue tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits spindle Mitotic Spindle Formation polymerization->spindle Disrupts arrest G2/M Phase Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces caption Figure 3: Role as a precursor and subsequent mechanism of action.

Sources

A Keystone Intermediate for Anti-Inflammatory Drug Discovery: A Technical Guide to 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical synthesis, certain molecules, while not therapeutic agents themselves, represent critical junctures in the creation of potent drugs. 2-(5-Bromo-2-ethoxyphenyl)acetic acid is one such pivotal intermediate. Its structural features—a brominated phenyl ring, an ethoxy group, and a reactive acetic acid moiety—make it a valuable building block, most notably in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Etodolac. This technical guide provides an in-depth exploration of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, from its synthesis and chemical properties to its primary application as a precursor to a selective COX-2 inhibitor. Furthermore, we will delve into potential research avenues and the broader significance of its structural motifs in medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃PubChem
Molecular Weight 259.10 g/mol PubChem
IUPAC Name 2-(5-bromo-2-ethoxyphenyl)acetic acidPubChem
CAS Number 7017-49-4PubChem
Appearance White to off-white crystalline powder (predicted)General chemical knowledge
Solubility Soluble in organic solvents like methanol, ethanol, and dimethylformamide. Limited solubility in water.General chemical knowledge

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons with splitting patterns dictated by their positions relative to the bromo and ethoxy substituents, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR would display distinct signals for the ethoxy carbons, the aromatic carbons (with chemical shifts influenced by the bromine and ethoxy substituents), the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, C-H stretching vibrations from the aromatic and aliphatic groups, a sharp C=O stretching peak for the carbonyl group, and C-O stretching bands for the ether and carboxylic acid functionalities. The C-Br stretching vibration would appear in the fingerprint region.[1][2][3]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M and M+2). Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.[4][5]

Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid: A Plausible Pathway

A detailed, peer-reviewed synthesis protocol for 2-(5-Bromo-2-ethoxyphenyl)acetic acid is not prominently available. However, a viable synthetic route can be proposed based on established organic chemistry principles and published syntheses of structurally related compounds, such as the regioselective bromination of other phenylacetic acids.[6][7]

Proposed Synthetic Workflow:

Synthesis_Workflow 4-Ethoxyphenylacetic_acid 2-(2-Ethoxyphenyl)acetic acid Bromination Bromination (Br₂, Acetic Acid) 4-Ethoxyphenylacetic_acid->Bromination Starting Material Product 2-(5-Bromo-2-ethoxyphenyl)acetic acid Bromination->Product Regioselective Reaction

Caption: Proposed synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-(2-ethoxyphenyl)acetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and inorganic byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the identity and purity of the final product using the analytical techniques described in the previous section (NMR, IR, and MS).

Causality in Experimental Design:

  • Choice of Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is inert to the reaction conditions.

  • Regioselectivity: The ethoxy group is an ortho-, para-directing activator. Since the ortho position is sterically hindered, bromination is expected to occur predominantly at the para position relative to the ethoxy group, yielding the desired 5-bromo isomer.

  • Temperature Control: The reaction is performed at low temperatures to control the rate of reaction and minimize the formation of polybrominated side products.

Core Application: Intermediate in the Synthesis of Etodolac

The primary and most well-documented application of 2-(5-Bromo-2-ethoxyphenyl)acetic acid is as a key precursor in the multi-step synthesis of Etodolac, a selective cyclooxygenase-2 (COX-2) inhibitor.[8][9]

Etodolac Synthesis Workflow:

The synthesis of Etodolac is a multi-step process. While the full synthesis is complex, the integration of the 2-(5-Bromo-2-ethoxyphenyl)acetic acid moiety is a critical part of constructing the final pyranocarboxylic acid structure. A simplified conceptual pathway highlighting the role of this intermediate is presented below.

Etodolac_Synthesis Intermediate 2-(5-Bromo-2-ethoxyphenyl)acetic acid Step1 Conversion to Acid Chloride/Ester Intermediate->Step1 Coupling Coupling Reaction Step1->Coupling Indole_Derivative 7-Ethyltryptophol Indole_Derivative->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Etodolac Etodolac Cyclization->Etodolac

Caption: Conceptual workflow for the synthesis of Etodolac.

Mechanism of Action of Etodolac:

Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[9] The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX2_Inhibition cluster_0 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Etodolac Etodolac Etodolac->COX2 Inhibits

Caption: Mechanism of action of Etodolac via COX-2 inhibition.

COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The selectivity of Etodolac for COX-2 over COX-1 is a key factor in its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8]

Broader Research Applications and Future Directions

While the synthesis of Etodolac is the most prominent application, the structural motifs of 2-(5-Bromo-2-ethoxyphenyl)acetic acid suggest its potential as a versatile scaffold for the development of other biologically active molecules.

Derivatization and Structure-Activity Relationship (SAR) Studies:

The phenoxyacetic acid core is present in a wide range of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[10][11][12] The bromine atom on the phenyl ring of 2-(5-Bromo-2-ethoxyphenyl)acetic acid provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic modification of the core structure and the exploration of structure-activity relationships.

Potential Therapeutic Areas for Analogs:

  • Antioxidant Agents: Bromophenols, which share structural similarities with the core of the title compound, have demonstrated significant antioxidant activity.[13][14] This suggests that derivatives of 2-(5-Bromo-2-ethoxyphenyl)acetic acid could be investigated for their potential to mitigate oxidative stress.

  • Anticancer Agents: Certain brominated phenolic compounds have been shown to possess anticancer properties.[15][16] The development of novel derivatives could lead to the discovery of new anticancer drug candidates.

  • Serotonin Receptor Modulators: The 2,5-dimethoxyphenyl moiety, structurally related to the 5-bromo-2-ethoxyphenyl group, is found in selective serotonin 5-HT2A receptor agonists.[17] This opens up the possibility of exploring analogs for applications in neuroscience.

Protocol for Derivative Synthesis (Example: Suzuki Coupling):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(5-Bromo-2-ethoxyphenyl)acetic acid (or its methyl ester), a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the coupled product by NMR, IR, and mass spectrometry.

Conclusion

2-(5-Bromo-2-ethoxyphenyl)acetic acid stands as a testament to the importance of synthetic intermediates in the pharmaceutical industry. Its primary role as a precursor to the selective COX-2 inhibitor Etodolac underscores its value in the production of established anti-inflammatory therapies. Beyond this established application, its chemical structure presents a fertile ground for further research and development. The potential for derivatization and the exploration of novel biological activities in areas such as oncology, infectious diseases, and neuroscience make 2-(5-Bromo-2-ethoxyphenyl)acetic acid a compound of continued interest for medicinal chemists and drug discovery professionals. The protocols and conceptual frameworks presented in this guide aim to provide a solid foundation for researchers to harness the synthetic potential of this versatile molecule.

References

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  • NIST. Acetic acid, bromo-. In NIST Chemistry WebBook. Available at: [Link]

  • Tasgin, S., et al. (2017). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 41(6), 921-935. Available at: [Link]

  • Google Patents. Process for the preparation of α-bromo-phenylacetic acids.
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  • Abdel-Gawad, H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Available at: [Link]

  • SpectraBase. Bromo(phenyl)acetic acid. Available at: [Link]

  • SpectraBase. Acetic acid, 2-bromo-2-ethoxy-, ethyl ester. Available at: [Link]

  • Aggarwal, R., et al. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 15(27), 18968-18981. Available at: [Link]

  • Fouad, M. A., et al. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. European Journal of Pharmaceutical Sciences, 141, 105101. Available at: [Link]

  • Hansen, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(18), 13534-13550. Available at: [Link]

  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available at: [Link]

  • PubChem. 2-(5-Bromo-2-methylphenyl)acetic acid. Available at: [Link]

  • Li, Y., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 16(10), 379. Available at: [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Mass spectrometry: trouble with acetic acid fragmentation. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Available at: [Link]

  • Bálint, E., et al. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 23(4), 856. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Available at: [Link]

  • ResearchGate. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(5-Bromo-2-ethoxyphenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 4-bromoresorcinol, and proceeds through a three-step sequence involving selective etherification, cyanoethylation, and subsequent nitrile hydrolysis. This guide offers detailed experimental protocols, explains the causal reasoning behind methodological choices, and presents visual workflows to ensure clarity and reproducibility. The information herein is curated to empower researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The ability to strategically functionalize the phenyl ring allows for the modulation of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The target molecule, 2-(5-Bromo-2-ethoxyphenyl)acetic acid, incorporates several key features: a bromine atom, which can serve as a handle for further synthetic transformations such as cross-coupling reactions; an ethoxy group that can influence lipophilicity and metabolic stability; and a carboxylic acid moiety, a common pharmacophore that can engage in crucial interactions with biological targets. These structural attributes make this compound and its derivatives promising candidates for the development of novel therapeutics.

Recommended Synthetic Pathway

The most logical and efficient synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, starting from readily available materials, is a three-step process. This pathway is designed for scalability and high yields, with each step employing well-established and reliable chemical transformations.

Synthesis_Workflow Start 4-Bromoresorcinol Step1 Step 1: Selective Etherification Start->Step1 Iodoethane, K2CO3, Acetone Intermediate1 5-Bromo-2-ethoxyphenol Step1->Intermediate1 Step2 Step 2: O-Alkylation with Chloroacetonitrile Intermediate1->Step2 Chloroacetonitrile, K2CO3, DMF Intermediate2 2-(5-Bromo-2-ethoxyphenyl)acetonitrile Step2->Intermediate2 Step3 Step 3: Nitrile Hydrolysis Intermediate2->Step3 H2SO4 (aq), Heat Product 2-(5-Bromo-2-ethoxyphenyl)acetic acid Step3->Product

Caption: Overall synthetic workflow for 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Step-by-Step Synthesis Protocols and Mechanistic Insights

Step 1: Selective Mono-etherification of 4-Bromoresorcinol

The initial step involves the selective O-alkylation of 4-bromoresorcinol to yield 5-bromo-2-ethoxyphenol. The two hydroxyl groups of resorcinol exhibit different acidities, allowing for regioselective etherification under controlled conditions. The hydroxyl group para to the electron-withdrawing bromine atom is more acidic and therefore more readily deprotonated, making the other hydroxyl group more nucleophilic. However, for practical synthesis, a statistical mixture is often obtained and requires separation. A more controlled approach involves using a slight excess of the resorcinol to favor mono-alkylation.

Step1_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Bromoresorcinol 5-Bromo-2-ethoxyphenol 5-Bromo-2-ethoxyphenol 4-Bromoresorcinol->5-Bromo-2-ethoxyphenol Selective Etherification Iodoethane Iodoethane Iodoethane->5-Bromo-2-ethoxyphenol K2CO3 K2CO3 K2CO3->5-Bromo-2-ethoxyphenol Acetone Acetone Acetone->5-Bromo-2-ethoxyphenol

Caption: Reaction scheme for the selective etherification of 4-bromoresorcinol.

Experimental Protocol:

  • To a stirred solution of 4-bromoresorcinol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add iodoethane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure 5-bromo-2-ethoxyphenol.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K2CO3): A moderately strong base is used to deprotonate one of the phenolic hydroxyl groups, forming the phenoxide anion, which is a potent nucleophile. Its use minimizes the risk of side reactions that could occur with stronger bases.

  • Acetone: This solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction. It is also relatively easy to remove during workup.

  • Iodoethane: Ethyl iodide is a good alkylating agent due to the excellent leaving group ability of the iodide ion.

Step 2: Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetonitrile

The second step involves the conversion of the synthesized 5-bromo-2-ethoxyphenol to the corresponding phenylacetonitrile derivative. This is achieved through a Williamson ether synthesis-like reaction with chloroacetonitrile. The phenoxide, generated in situ, acts as a nucleophile, displacing the chloride from chloroacetonitrile.

Experimental Protocol:

  • In a round-bottom flask, dissolve 5-bromo-2-ethoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • To this suspension, add chloroacetonitrile (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(5-Bromo-2-ethoxyphenyl)acetonitrile.

Causality Behind Experimental Choices:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is used to facilitate the SN2 reaction by solvating the potassium cation, thus leaving the phenoxide anion more available for nucleophilic attack.

  • Chloroacetonitrile: This reagent provides the two-carbon and nitrile functionalities in a single step. The nitrile group is a versatile precursor to carboxylic acids.

Step 3: Hydrolysis of 2-(5-Bromo-2-ethoxyphenyl)acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the carboxylic acid product upon workup.[2][3]

Step3_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_product Product 2-(5-Bromo-2-ethoxyphenyl)acetonitrile 2-(5-Bromo-2-ethoxyphenyl)acetonitrile 2-(5-Bromo-2-ethoxyphenyl)acetic acid 2-(5-Bromo-2-ethoxyphenyl)acetic acid 2-(5-Bromo-2-ethoxyphenyl)acetonitrile->2-(5-Bromo-2-ethoxyphenyl)acetic acid Acid-catalyzed Hydrolysis H2SO4_aq Aqueous H2SO4 H2SO4_aq->2-(5-Bromo-2-ethoxyphenyl)acetic acid Heat Heat Heat->2-(5-Bromo-2-ethoxyphenyl)acetic acid

Sources

The Diverse Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Herbicidal, Anticancer, Anti-inflammatory, and Antimicrobial Properties

Phenoxyacetic acid and its derivatives represent a remarkably versatile chemical scaffold, giving rise to a wide spectrum of biologically active molecules.[1][2] Initially gaining prominence for their potent herbicidal effects, the unique structural features of this class of compounds have prompted extensive investigation into their therapeutic potential.[1] This has led to the discovery of significant anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the multifaceted biological activities of phenoxyacetic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for navigating the complexities and opportunities presented by this important class of molecules.

Herbicidal Activity: A Legacy of Auxin Mimicry

The most well-established biological activity of phenoxyacetic acid derivatives is their role as herbicides. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have been cornerstones of weed management for decades.[4] Their efficacy lies in their ability to act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4]

Mechanism of Action: Disrupting Hormonal Balance

At the molecular level, these synthetic auxins bind to auxin receptors in plant cells, leading to an uncontrolled and unsustainable growth response in susceptible broadleaf plants. This hormonal mimicry triggers a cascade of downstream events, including:

  • Uncontrolled Cell Division and Elongation: The persistent stimulation of auxin-responsive genes leads to abnormal and rapid cell growth that the plant cannot sustain.

  • Ethylene Production: The overproduction of the plant hormone ethylene contributes to senescence and epinasty (downward bending of leaves).

  • Abscisic Acid (ABA) Production: Increased ABA synthesis can lead to stomatal closure and heightened oxidative stress.

This ultimately results in the death of the target weed. The selectivity of these herbicides for broadleaf plants over monocotyledonous crops like wheat and corn is a key aspect of their agricultural utility.[4]

Herbicidal_Activity cluster_Cell Plant Cell PAA Phenoxyacetic Acid Derivative (e.g., 2,4-D) Receptor Auxin Receptor PAA->Receptor Binds to Gene Auxin-Responsive Genes Receptor->Gene Activates Growth Uncontrolled Cell Division & Elongation Gene->Growth Ethylene Increased Ethylene Production Gene->Ethylene ABA Increased Abscisic Acid Production Gene->ABA Death Plant Death Growth->Death Ethylene->Death ABA->Death

Figure 1: Simplified signaling pathway of phenoxyacetic acid-based herbicides.
Structure-Activity Relationship (SAR)

The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[5]

  • Position of Substituents: Chlorine substitution at the 2 and 4 positions of the phenoxy ring, as seen in 2,4-D, is crucial for high herbicidal activity.

  • Nature of Substituents: Halogen substitutions, particularly chlorine, are common. The presence of a methyl group, as in MCPA, also contributes to herbicidal efficacy.[5]

  • Electronic Effects: The introduction of electron-withdrawing groups like chlorine alters the electron distribution in the aromatic ring, which is believed to enhance the binding to auxin receptors.[5]

Experimental Protocol: Whole-Plant Bioassay for Herbicide Efficacy

This protocol provides a framework for assessing the herbicidal activity of phenoxyacetic acid derivatives on whole plants.

Objective: To determine the dose-dependent herbicidal effect of a test compound on a target weed species.

Materials:

  • Seeds of a susceptible weed species (e.g., Arabidopsis thaliana, mustard)

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled light and temperature

  • Test phenoxyacetic acid derivative

  • Solvent for dissolving the test compound (e.g., acetone, DMSO)

  • Surfactant

  • Spray chamber or handheld sprayer

  • Positive control (e.g., commercial 2,4-D formulation)

  • Negative control (solvent + surfactant)

Procedure:

  • Plant Preparation:

    • Fill pots with soil and sow the seeds of the target weed species.

    • Grow the plants in a growth chamber or greenhouse under optimal conditions (e.g., 16-hour light/8-hour dark cycle, 22-25°C).

    • Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.

  • Preparation of Herbicide Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution to create a range of treatment concentrations.

    • Add a surfactant to each dilution to ensure proper leaf coverage.

    • Prepare positive and negative control solutions.

  • Herbicide Application:

    • Randomly assign plants to different treatment groups.

    • Evenly spray the plants with the respective herbicide solutions until the foliage is thoroughly wet.

  • Observation and Data Collection:

    • Return the plants to the growth chamber or greenhouse.

    • Observe the plants daily for signs of phytotoxicity, such as epinasty, chlorosis, necrosis, and growth inhibition.

    • After a predetermined period (e.g., 14-21 days), visually assess the percentage of injury or mortality for each plant.

    • For a more quantitative assessment, measure plant height or harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis:

    • Calculate the average injury rating, mortality, or biomass for each treatment group.

    • Plot the dose-response curve and determine the effective dose that causes 50% inhibition (ED50) or mortality (LD50).

Rationale: This whole-plant bioassay provides a realistic assessment of a compound's herbicidal potential by considering factors such as uptake, translocation, and metabolism within the plant.

Anticancer Activity: Inducing Programmed Cell Death

A growing body of evidence highlights the potential of phenoxyacetic acid derivatives as anticancer agents.[3][6] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis, or programmed cell death.

Mechanism of Action: Targeting Apoptotic Pathways

Phenoxyacetic acid derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: Some derivatives can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[7][8]

  • Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioner enzymes of apoptosis.[9][10]

  • Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cell proliferation.[11]

Anticancer_Activity cluster_Cell Cancer Cell PAA Phenoxyacetic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) PAA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PAA->Bax Activates CellCycle Cell Cycle Arrest PAA->CellCycle Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bcl2->Mito Inhibits permeabilization Bax->Mito Permeabilizes Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 2: Key events in phenoxyacetic acid derivative-induced apoptosis.
Structure-Activity Relationship (SAR)

The anticancer activity of phenoxyacetic acid derivatives is influenced by the nature and position of substituents on the phenoxy ring.[12]

  • Halogen Substitution: The presence of halogens, such as chlorine or fluorine, on the aromatic ring often enhances cytotoxic activity. For instance, 4-chlorophenoxyacetic acid has demonstrated high cytotoxic activity against breast cancer cells.[3]

  • Hydrophobic Groups: The introduction of hydrophobic moieties can influence the compound's ability to cross cell membranes and interact with intracellular targets.

  • Side Chain Modifications: Alterations to the acetic acid side chain can impact the compound's binding to target proteins and its overall biological activity.

Experimental Protocols for Evaluating Anticancer Activity

Objective: To determine the cytotoxic effect of a test compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium

  • 96-well plates

  • Test phenoxyacetic acid derivative dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle-treated and untreated controls.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Rationale: The MTT assay is a widely used, reliable, and high-throughput method for screening the cytotoxic potential of novel compounds.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a test compound using flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing:

    • Harvest the treated and control cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Rationale: This assay allows for the differentiation between different stages of cell death, providing more detailed information on the mechanism of cytotoxicity.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Several phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Mechanism of Action: COX Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Some phenoxyacetic acid derivatives have been shown to be selective inhibitors of COX-2, which is a desirable characteristic as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

Anti_inflammatory_Activity cluster_Pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates PAA Phenoxyacetic Acid Derivative PAA->COX2 Inhibits

Figure 3: Mechanism of anti-inflammatory action via COX-2 inhibition.
Structure-Activity Relationship (SAR)

The COX-2 inhibitory activity and selectivity of phenoxyacetic acid derivatives are influenced by their chemical structure.[15]

  • Aromatic Substitution: The presence of certain substituents on the phenoxy ring can enhance COX-2 inhibition. For example, bromine substitution at the para-position has been shown to increase activity.[16]

  • Side Chain Modifications: Modifications of the acetic acid side chain to include bulkier groups can improve selectivity for the larger active site of COX-2 compared to COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test phenoxyacetic acid derivative

  • Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer

  • Detection system (e.g., ELISA kit for prostaglandin E2)

  • 96-well plates

Procedure:

  • Enzyme and Inhibitor Incubation:

    • Add the assay buffer, either COX-1 or COX-2 enzyme, and various concentrations of the test compound or reference inhibitor to the wells of a 96-well plate.

    • Incubate to allow for inhibitor binding.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time to allow for prostaglandin synthesis.

    • Stop the reaction with a suitable stop solution.

  • Detection:

    • Measure the amount of prostaglandin produced using an appropriate detection method, such as an ELISA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value for both COX-1 and COX-2.

    • Calculate the selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

Rationale: This in vitro assay provides a direct measure of a compound's ability to inhibit the target enzymes and allows for the determination of its selectivity.

Antimicrobial Activity: A Broad Spectrum of Action

Phenoxyacetic acid derivatives have also demonstrated promising antimicrobial activity against a range of bacteria and fungi.[3][17] This broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents.

Mechanism of Action: Multiple Modes of Attack

The antimicrobial mechanism of action of phenoxyacetic acid derivatives is not as well-defined as their other biological activities, but several potential mechanisms have been proposed:

  • Cell Membrane Disruption: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[18]

  • Enzyme Inhibition: These compounds may inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis. For example, phenoxyacetic acid is a precursor in the biosynthesis of penicillin V, which inhibits bacterial cell wall synthesis.[19]

  • Interference with Nucleic Acid Synthesis: There is some evidence to suggest that phenoxyacetic acid derivatives may interfere with DNA or RNA synthesis in microbial cells.

Structure-Activity Relationship (SAR)

The antimicrobial activity of phenoxyacetic acid derivatives is dependent on their structural features.[3]

  • Halogenation: The presence of halogens, such as fluorine, on the phenoxy ring has been shown to enhance antimicrobial activity.[3]

  • Azo Groups: The incorporation of an azo group (-N=N-) into the phenoxyacetic acid structure has been associated with good antimicrobial activity.[17]

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the microbial cell wall and membrane.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the visible growth of a specific microorganism.

Materials:

  • Microbial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Liquid growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test phenoxyacetic acid derivative

  • Positive control (e.g., a known antibiotic)

  • Negative control (medium only)

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the microorganism in the growth medium.

  • Serial Dilution of Test Compound:

    • Perform a two-fold serial dilution of the test compound in the wells of a 96-well plate containing the growth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Rationale: The broth microdilution method is a standardized and quantitative assay for determining the antimicrobial susceptibility of a compound.

Data Summary

The following tables summarize the biological activities of selected phenoxyacetic acid derivatives.

Table 1: Anticancer Activity of Phenoxyacetic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4-Chlorophenoxyacetic acidBreast (unspecified)0.194 (µg/mL)[3]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidColorectal4.8[3]
Phenoxyacetamide Derivative IHepG2 (Liver)1.43[6]
Phenoxyacetamide Derivative IIHepG2 (Liver)6.52[6]
1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazideG-361 (Melanoma)104.86[3]

Table 2: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

CompoundEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazoline-phenoxyacetic acid derivative 6aCOX-20.03365.4[14][[“]]
Pyrazoline-phenoxyacetic acid derivative 6cCOX-20.03196.9[14][[“]]
Phenoxyacetic acid derivative 5fCOX-20.06>133[15]
Phenoxyacetic acid derivative 7bCOX-20.07>84[15]

Table 3: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidMycobacterium tuberculosis H37Rv0.06[3]
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateCandida utilis8[3]
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatis9.66 (µL)[3]

Conclusion

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry and agricultural science, demonstrating a remarkable range of biological activities. From their well-established role as auxin-mimicking herbicides to their emerging potential as anticancer, anti-inflammatory, and antimicrobial agents, these derivatives continue to be a fertile ground for research and development. A thorough understanding of their mechanisms of action, structure-activity relationships, and the appropriate experimental methodologies for their evaluation is crucial for unlocking their full potential. This technical guide provides a solid foundation for researchers to explore and exploit the diverse biological properties of this fascinating class of compounds.

References

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An In-depth Technical Guide to 2-(5-Bromo-2-ethoxyphenyl)acetic acid (CAS No. 7017-49-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-ethoxyphenyl)acetic acid, with the Chemical Abstracts Service (CAS) number 7017-49-4, is a halogenated aromatic carboxylic acid.[1] As a member of the phenoxyacetic acid class of compounds, it holds significance as a versatile intermediate and building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. The presence of a bromine atom, an ethoxy group, and a carboxylic acid moiety on the phenyl ring imparts a unique combination of lipophilicity, hydrogen bonding capability, and reactive handles for further chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(5-Bromo-2-ethoxyphenyl)acetic acid are summarized in the table below.

PropertyValueSource
CAS Number 7017-49-4[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
IUPAC Name 2-(5-bromo-2-ethoxyphenyl)acetic acid[1]
Appearance White to off-white crystalline solid (typical)
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone.
Melting Point Not consistently reported, requires experimental determination.
Boiling Point Not available, likely to decompose upon heating.

Synthesis Protocol

The synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid can be achieved through a multi-step process. The following protocol is a plausible and chemically sound approach based on established organic chemistry principles for the synthesis of similar phenoxyacetic acid derivatives.

Experimental Workflow: A Two-Step Synthesis

The synthesis can be logically divided into two primary stages:

  • Williamson Ether Synthesis: Formation of the ethyl phenyl ether from the corresponding phenol.

  • Side-Chain Formation and Hydrolysis: Introduction of the acetic acid moiety.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Friedel-Crafts Acylation & Hydrolysis A 4-Bromophenol C Base (e.g., K₂CO₃) in Acetone A->C Reacts with B Ethyl Iodide B->C Reacts with D 4-Bromo-1-ethoxybenzene C->D To yield E 4-Bromo-1-ethoxybenzene F Acetyl Chloride & AlCl₃ E->F Reacts with G 1-(5-Bromo-2-ethoxyphenyl)ethan-1-one F->G To yield H Oxidizing Agent (e.g., NaOBr) G->H Oxidized by I 2-(5-Bromo-2-ethoxyphenyl)acetic acid H->I To yield

Caption: A two-step synthetic workflow for 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Step-by-Step Methodology

Step 1: Synthesis of 4-Bromo-1-ethoxybenzene

  • Reaction Setup: To a solution of 4-bromophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-bromo-1-ethoxybenzene.

Step 2: Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

  • Friedel-Crafts Acylation: To a solution of 4-bromo-1-ethoxybenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0°C. Then, add acetyl chloride (1.1 equivalents) dropwise.

  • Reaction Progression: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried, and concentrated.

  • Haloform Reaction and Hydrolysis: The crude 1-(5-bromo-2-ethoxyphenyl)ethan-1-one is then subjected to a haloform reaction using an oxidizing agent like sodium hypobromite (NaOBr), followed by acidification to yield the final product, 2-(5-bromo-2-ethoxyphenyl)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Development

While 2-(5-Bromo-2-ethoxyphenyl)acetic acid is not an active pharmaceutical ingredient itself, its structural features make it a valuable scaffold and intermediate in medicinal chemistry. Phenoxyacetic acid derivatives are known to possess a wide range of biological activities.

Applications cluster_properties Key Structural Features cluster_applications Potential Therapeutic Areas A 2-(5-Bromo-2-ethoxyphenyl)acetic acid B Bromo Substituent (Lipophilicity, Halogen Bonding) A->B Provides C Ethoxy Group (Modulates Solubility) A->C Provides D Carboxylic Acid (H-Bonding, Salt Formation) A->D Provides E Anti-inflammatory Agents B->E Contributes to F Antimicrobial Agents B->F Contributes to G Herbicidal Agents B->G Contributes to C->E Contributes to D->E Contributes to D->F Contributes to D->G Contributes to

Caption: Potential applications derived from the structural features of the molecule.

As a Scaffold for Anti-inflammatory Agents

Substituted (2-phenoxyphenyl)acetic acids have been investigated for their anti-inflammatory activity.[2] The core structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid can be modified to explore new chemical space for potent and selective inhibitors of inflammatory targets.

As an Intermediate for Antimicrobial Compounds

Phenoxyacetic acid derivatives have also been explored for their antibacterial and antifungal properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions to introduce diverse substituents, potentially leading to the discovery of novel antimicrobial agents.

Conclusion

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug discovery. Its well-defined structure and the presence of multiple functional groups offer a versatile platform for the creation of more complex molecules with potential therapeutic applications. The synthesis protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its chemical reactivity and biological potential.

References

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2-(5-Bromo-2-ethoxyphenyl)acetic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Introduction

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative, a class of compounds that forms the backbone of numerous pharmaceuticals, agrochemicals, and materials. Its structure is characterized by a trifunctionalized benzene ring, featuring an acetic acid moiety, an ethoxy group, and a bromine atom. This specific arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. The interplay between the electron-donating ethoxy group, the electron-withdrawing bromine atom, and the acidic side chain governs its chemical reactivity and potential biological activity. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic rationale, aimed at researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. These identifiers and characteristics are essential for sourcing, handling, and characterizing the compound in a laboratory setting.

PropertyValueSource
IUPAC Name 2-(5-bromo-2-ethoxyphenyl)acetic acid[1]
CAS Number 7017-49-4[1][2]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [1]
Canonical SMILES CCOC1=C(C=C(C=C1)Br)CC(=O)O[1]
InChI Key JMISCCIZDRPSNS-UHFFFAOYSA-N[1]
Purity >90% (Typical commercial grade)[2]
Appearance White to off-white crystalline solid[3]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and acetone.[3]

Molecular Structure Analysis

The chemical behavior and synthetic utility of 2-(5-Bromo-2-ethoxyphenyl)acetic acid are direct consequences of its molecular architecture. The molecule is built upon a phenylacetic acid core with a specific 1,2,4-trisubstitution pattern on the aromatic ring.

  • Phenylacetic Acid Core : This core structure, consisting of a benzene ring linked to a carboxylic acid via a methylene (-CH₂) bridge, is a privileged scaffold in medicinal chemistry, found in many non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Ethoxy Group (-OCH₂CH₃) : Positioned at C2 (ortho to the acetic acid side chain), this group is a moderately activating, ortho-para director due to the electron-donating resonance effect of the oxygen atom. Its presence significantly influences the electronic environment of the ring and provides steric bulk adjacent to the side chain.

  • Bromo Group (-Br) : Located at C5 (para to the ethoxy group), the bromine atom is a deactivating, ortho-para director due to its inductive electron-withdrawing effect. Its primary value in a research context is as a versatile synthetic handle. The carbon-bromine bond can readily participate in a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the construction of more complex molecular frameworks.

The combination of an electron-donating group (ethoxy) and an electron-withdrawing group (bromo) on the same ring creates a unique electronic profile that can be exploited for regioselective chemical transformations.

Synthesis and Reactivity

While multiple synthetic routes are conceivable, a common and logical approach for this class of compounds is through Williamson ether synthesis, followed by ester hydrolysis. This method is well-established for producing phenoxyacetic acid derivatives.[4]

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 2-(5-Bromo-2-ethoxyphenyl)acetic acid from 4-Bromophenol.

Step 1: Ethylation of 4-Bromophenol

  • In a round-bottom flask, dissolve 4-bromophenol (1.0 eq.) in a suitable polar aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution to deprotonate the phenolic hydroxyl group, forming the phenoxide.

  • Add ethyl iodide or ethyl bromide (1.2 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-bromo-4-ethoxybenzene.

Step 2: Ortho-Functionalization and Carboxylation (Conceptual) Causality: Direct introduction of the acetic acid moiety at the ortho position of 1-bromo-4-ethoxybenzene is challenging. A more controlled, multi-step approach is often required, potentially involving ortho-lithiation or a Friedel-Crafts acylation followed by reduction and conversion to the acid.

Alternative, More Direct Protocol: Williamson Ether Synthesis from a Substituted Phenol A more direct and industrially relevant synthesis would start from the intermediate 5-bromo-2-ethoxyphenol.

  • Reaction Setup : Dissolve 5-bromo-2-ethoxyphenol (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in DMF or acetone.

  • Base Addition : Add potassium carbonate (K₂CO₃, 2.0 eq.) to the mixture. The base facilitates the deprotonation of the phenol, which then acts as a nucleophile.

  • Reaction : Stir the mixture at reflux for 6-12 hours until TLC analysis indicates the consumption of the starting phenol.

  • Ester Hydrolysis : Cool the reaction mixture. Add a solution of sodium hydroxide (NaOH, 3.0 eq.) in a mixture of water and methanol. Stir at room temperature for 12 hours to hydrolyze the ethyl ester to the corresponding carboxylate salt.[4]

  • Work-up and Isolation : Concentrate the mixture to remove the organic solvent. Dilute with water and wash with ether to remove any non-polar impurities. Acidify the aqueous layer with cold 1M hydrochloric acid (HCl) until the pH is acidic, which will precipitate the desired 2-(5-Bromo-2-ethoxyphenyl)acetic acid.[5]

  • Purification : Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Visualization of Synthetic Workflow

SynthesisWorkflow Proposed Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid cluster_0 Williamson Ether Synthesis & Hydrolysis A 5-Bromo-2-ethoxyphenol B Ethyl 2-(5-bromo-2-ethoxyphenyl)acetate (Intermediate Ester) A->B  + Ethyl Bromoacetate  + K₂CO₃ / Acetone, Reflux C 2-(5-Bromo-2-ethoxyphenyl)acetic acid (Final Product) B->C  1. NaOH (aq), MeOH  2. HCl (aq)

Caption: A plausible synthetic route via Williamson ether synthesis followed by ester hydrolysis.

Spectroscopic Characterization for Structural Elucidation

Confirming the molecular structure of a synthesized compound is paramount. Spectroscopic methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Carboxylic Acid (-COOH)> 10.0Broad Singlet1H
Aromatic (Ar-H)6.8 - 7.4Multiplet / d, dd3H
Ethoxy (-OCH₂ CH₃)~ 4.1Quartet (q)2H
Methylene (-CH₂ COOH)~ 3.7Singlet (s)2H
Ethoxy (-OCH₂CH₃ )~ 1.4Triplet (t)3H

Causality: The aromatic protons will show complex splitting due to coupling with each other. The ethoxy group's methylene protons are a quartet due to coupling with the adjacent methyl group, which in turn is a triplet. The acidic proton signal is often broad and may exchange with trace water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (-C =O)170 - 180
Aromatic (C-O)155 - 160
Aromatic (C-H, C-Br, C-C)110 - 140
Ethoxy (-OC H₂CH₃)60 - 70
Methylene (-C H₂COOH)35 - 45
Ethoxy (-OCH₂C H₃)~ 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Very Broad
Alkyl/AromaticC-H stretch2850 - 3100Medium
CarbonylC=O stretch1700 - 1760Strong, Sharp
Aromatic RingC=C stretch1400 - 1600Medium-Weak
Ether/AcidC-O stretch1210 - 1320Strong

Causality: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H absorption, which often overlaps the C-H stretching region.[7][8] This is due to strong hydrogen bonding between acid dimers in the solid state or in concentrated solutions. The C=O stretch is also a very strong and easily identifiable peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺) : Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion at approximately m/z 258 and 260.[9] This M/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom.

  • Key Fragmentation : Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the benzyl-carbonyl bond to form a substituted benzyl cation. Electrospray ionization (ESI) in negative mode would likely show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 257/259.

Applications and Relevance

2-(5-Bromo-2-ethoxyphenyl)acetic acid is primarily a research chemical and a building block for more complex molecules. Phenylacetic acid derivatives are widely investigated in medicinal chemistry for a range of biological activities.[4][10]

  • Scaffold for Drug Discovery : This molecule can serve as a starting point for synthesizing libraries of compounds for screening. The carboxylic acid can be converted to amides or esters, and the bromine atom allows for diversification through cross-coupling chemistry. For instance, related phenoxyacetic acid derivatives have been explored as selective COX-2 inhibitors for anti-inflammatory applications.[4]

  • Intermediate in Synthesis : It can be used as an intermediate in the multi-step synthesis of complex target molecules, including natural products and pharmaceuticals.

  • Metabolite Research : The structurally related compound, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), is a known metabolite of the psychoactive substance 2C-B.[11][12] Therefore, compounds like 2-(5-Bromo-2-ethoxyphenyl)acetic acid could be synthesized as reference standards for metabolism and toxicology studies of related xenobiotics.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on data for structurally similar compounds, 2-(5-Bromo-2-ethoxyphenyl)acetic acid should be handled with care.

  • GHS Hazard Classification :

    • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][13]

    • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][13]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1][13]

  • Recommended Precautions :

    • Use only in a well-ventilated area or under a chemical fume hood.[14][15]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]

    • Avoid breathing dust, fumes, or vapors.[15]

    • Wash hands thoroughly after handling.[14]

Conclusion

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a well-defined organic molecule with significant potential as a building block in synthetic and medicinal chemistry. Its structure, confirmed by a combination of spectroscopic techniques, features a valuable combination of a reactive carboxylic acid, an influential ethoxy group, and a synthetically versatile bromine atom. A thorough understanding of its properties, synthesis, and spectroscopic signature is essential for any researcher intending to utilize this compound in the laboratory for the development of novel chemical entities.

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An In-Depth Technical Guide to Determining the Aqueous Solubility of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Pre-formulation and Drug Discovery

Abstract

Aqueous solubility is a critical physicochemical property that dictates the developability of a potential therapeutic agent. Poor solubility can lead to low bioavailability, variable in vivo exposure, and significant formulation challenges, ultimately hindering a compound's progression through the drug discovery pipeline. This guide provides a comprehensive technical framework for determining the aqueous solubility of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, a representative weakly acidic compound. We delve into the theoretical underpinnings of solubility, present validated, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination, and outline the development of a robust analytical method for quantification. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Central Role of Solubility

In drug discovery and development, the journey from a hit compound to a viable drug candidate is governed by a set of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Among these, aqueous solubility is arguably one of the most fundamental. It directly influences the concentration of a compound in the gastrointestinal tract, its absorption across biological membranes, and its behavior in in vitro assays.[1]

The subject of this guide, 2-(5-Bromo-2-ethoxyphenyl)acetic acid, is a lipophilic, aromatic carboxylic acid. Its structure suggests it is a weak acid, meaning its solubility will be highly dependent on the pH of the surrounding environment.[2] Understanding this pH-dependent solubility profile is not merely an academic exercise; it is essential for designing relevant in vitro biological screens, selecting appropriate formulations for in vivo studies, and predicting potential food effects on drug absorption.[3] This guide will provide the necessary theoretical and practical tools to comprehensively characterize this critical parameter.

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental measurements, a theoretical assessment of the molecule's structure can provide invaluable insights into its expected solubility behavior.

Physicochemical Properties and Predicted Behavior
  • Structure: 2-(5-Bromo-2-ethoxyphenyl)acetic acid

  • Functional Groups: The molecule possesses a carboxylic acid group, making it a weak acid. It also contains an ether linkage and a bromine atom on an aromatic ring, which contribute to its lipophilicity.

  • pKa Prediction: The carboxylic acid moiety is the primary ionizable center. Standard computational algorithms (e.g., ACD/pKa) would predict a pKa value in the range of 3.5 - 4.5, similar to other phenylacetic acids.[4] This pKa is the pH at which 50% of the compound is in its neutral (less soluble) form and 50% is in its ionized, anionic (more soluble) form.[5]

  • LogP Prediction: The predicted octanol-water partition coefficient (LogP) would be relatively high, indicating a preference for lipid environments and suggesting low intrinsic solubility of the neutral form.

The Henderson-Hasselbalch Equation: Quantifying pH-Dependence

The relationship between pH, pKa, and the ionization state of a weak acid is described by the Henderson-Hasselbalch equation.[6] This relationship is fundamental to understanding the solubility-pH profile of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

S = S₀ (1 + 10^(pH - pKa))

Where:

  • S is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the neutral, un-ionized form of the compound.

  • pKa is the acid dissociation constant.

This equation illustrates that for a weak acid, as the pH increases above the pKa, the ionized portion dominates, leading to a significant increase in total solubility.[3][7] Conversely, at pH values well below the pKa, the compound exists primarily in its neutral form, and the solubility approaches its minimum, or intrinsic, value (S₀).[2]

Experimental Design: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements commonly performed in drug discovery: thermodynamic and kinetic solubility.[1][8]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (typically 24-48 hours).[9][10] The shake-flask method is the gold standard for this measurement.[11] Thermodynamic solubility is vital for pre-formulation and development stages.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[12][13] It is a high-throughput method used in early discovery to flag compounds that might precipitate in biological assays.[1] The result is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[9]

This guide will provide protocols for both, as they serve distinct and complementary purposes.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for measuring the equilibrium solubility of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.[9]

Objective: To determine the equilibrium concentration of the compound in various aqueous buffers after a prolonged incubation period.

Materials:

  • 2-(5-Bromo-2-ethoxyphenyl)acetic acid (solid powder, >98% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Acetate buffer, pH 5.0

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature (25°C)

  • 0.22 µm PVDF syringe filters

  • Analytical balance

  • Calibrated pipettes

  • HPLC system with UV detector

Methodology:

  • Preparation of Buffers: Prepare and pH-verify all aqueous buffers.

  • Compound Addition: Add an excess amount of solid 2-(5-Bromo-2-ethoxyphenyl)acetic acid to separate 2 mL vials (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Add 1.0 mL of each buffer (pH 3.0, 5.0, and 7.4) to the respective vials.

  • Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (25°C). Agitate for 24 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After 24 hours, allow the vials to stand for at least 1 hour to let undissolved solids settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial, avoiding any solid material. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.

  • Dilution: Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5).

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the solubility in µg/mL and µM.

dot graph TD; subgraph "Thermodynamic Solubility Workflow" A[Add Excess Solid Compound to Vial] --> B[Add 1 mL Aqueous Buffer]; B --> C{Equilibrate for 24h at 25°C with Shaking}; C --> D[Settle Undissolved Solids]; D --> E[Filter Supernatant through 0.22µm Filter]; E --> F[Dilute Filtrate for Analysis]; F --> G[Quantify by HPLC-UV]; end

end Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility in Biorelevant Media

This protocol is designed for higher throughput and simulates the conditions a drug might experience upon entering the fasted or fed state small intestine.

Objective: To assess the solubility and precipitation potential of the compound in Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).

Materials:

  • 10 mM DMSO stock solution of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

  • FaSSIF and FeSSIF media (commercially available powders or prepared in-house).[14][15]

  • 96-well microplates (polypropylene for compound storage, clear UV-plate for analysis)

  • Plate shaker

  • Multichannel pipette

  • Plate-based spectrophotometer (UV reader)

Methodology:

  • Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to established protocols.[14][16][17]

  • Serial Dilution (in DMSO): If necessary, prepare a serial dilution of the 10 mM stock in DMSO in a 96-well plate to test a range of concentrations.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution(s) to the wells of a new 96-well plate.

  • Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the biorelevant medium (FaSSIF or FeSSIF) to each well. This results in a final DMSO concentration of 1%, which is generally well-tolerated in assays.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[12]

  • Precipitate Removal (Filtration): Use a 96-well filter plate to filter the solutions into a new, clear UV-compatible 96-well plate.

  • Quantification: Measure the UV absorbance of the filtrate at the compound's λmax.[12]

  • Data Analysis: Calculate the concentration of the dissolved compound using a standard curve prepared in the same medium/DMSO mixture. The highest concentration that remains in solution is reported as the kinetic solubility.

Analytical Method Development: HPLC-UV

Accurate quantification is the cornerstone of any solubility assay. A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is ideal for this purpose.[18]

Objective: To develop and validate a simple, reliable HPLC-UV method for quantifying 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan (likely ~275 nm due to the aromatic structure)

  • Column Temperature: 30°C

Method Validation:

  • Linearity: Prepare a calibration curve from a high-concentration stock solution. A typical range would be 1 µg/mL to 100 µg/mL. The response should be linear with a correlation coefficient (r²) > 0.999.[19]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should be <15%.

  • Selectivity: Ensure that there are no interfering peaks from the buffer components or DMSO at the retention time of the analyte.

dot graph ER { node [shape=box, style=filled]; "Compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ionization State" [fillcolor="#FBBC05", fontcolor="#202124"]; "Solubility" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "pH" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "pKa" [fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: Factors influencing the solubility of an ionizable compound.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Medium/BufferpHSolubility TypeMeasured Solubility (µg/mL)Measured Solubility (µM)
Citrate Buffer3.0Thermodynamic[Insert Value][Insert Value]
Acetate Buffer5.0Thermodynamic[Insert Value][Insert Value]
PBS7.4Thermodynamic[Insert Value][Insert Value]
FaSSIF6.5Kinetic[Insert Value][Insert Value]
FeSSIF5.0Kinetic[Insert Value][Insert Value]

Interpretation:

  • The lowest thermodynamic solubility value, likely at pH 3.0, represents the intrinsic solubility (S₀) .

  • The increasing solubility with rising pH (from pH 3.0 to 7.4) will confirm the compound's weakly acidic nature.

  • Comparison of FaSSIF and FeSSIF results can provide early insights into potential food effects. Biorelevant media contain bile salts and lecithin, which can form micelles and increase the solubility of lipophilic compounds.[20]

Troubleshooting and Self-Validating Systems

A robust protocol is a self-validating one. Here are key considerations to ensure data integrity:

  • Visual Inspection: Always visually inspect the thermodynamic solubility vials before filtration. The presence of undissolved solid material is a necessary confirmation that equilibrium was reached with a saturated solution.[21]

  • Filter Compatibility: Ensure the chosen syringe filter does not bind the compound. A quick test can be performed by filtering a known standard concentration and checking for recovery.

  • DMSO Concentration: In kinetic assays, keep the final DMSO concentration low (≤1%) to minimize its co-solvent effect on solubility.[13]

  • Media Preparation: Incorrect preparation of buffers or biorelevant media is a common source of error. Double-check all weights, volumes, and the final pH.[22][23]

Conclusion

Determining the aqueous solubility of a compound like 2-(5-Bromo-2-ethoxyphenyl)acetic acid is a foundational step in its journey as a potential drug candidate. A thorough characterization requires more than a single data point; it demands an understanding of the compound's pH-dependent behavior and the distinction between equilibrium and kinetic measurements. By employing the robust, validated protocols detailed in this guide—from the gold-standard shake-flask method to biorelevant kinetic assays—researchers can generate high-quality, reliable data. This information is critical for making informed decisions, guiding medicinal chemistry efforts, enabling appropriate formulation strategies, and ultimately increasing the probability of success in the complex process of drug development.

References

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Spectroscopic Characterization of 2-(5-Bromo-2-ethoxyphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, a compound of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document will delve into the theoretical underpinnings and practical application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive data analysis with fundamental principles, this guide offers a robust framework for the structural elucidation of this and structurally related molecules.

Introduction: The Structural Significance of 2-(5-Bromo-2-ethoxyphenyl)acetic Acid

2-(5-Bromo-2-ethoxyphenyl)acetic acid belongs to the class of phenoxyacetic acid derivatives. These scaffolds are of significant interest in pharmaceutical research due to their presence in various biologically active compounds. The precise arrangement of the ethoxy, bromo, and acetic acid functionalities on the phenyl ring dictates the molecule's physicochemical properties and its potential interactions with biological targets. Accurate and unambiguous structural confirmation is therefore a critical prerequisite for any meaningful biological evaluation or further chemical modification. Spectroscopic methods provide the necessary tools for this confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 2-(5-Bromo-2-ethoxyphenyl)acetic acid is expected to reveal distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the neighboring functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, its chemical shift being concentration and solvent dependent.
~7.3-7.4Doublet1HAr-HAromatic proton ortho to the bromine atom.
~7.0-7.1Doublet of doublets1HAr-HAromatic proton meta to both the bromo and ethoxy groups.
~6.8-6.9Doublet1HAr-HAromatic proton ortho to the ethoxy group.
~4.6-4.7Singlet2H-CH₂-COOHThe methylene protons adjacent to the aromatic ring and the carbonyl group.
~4.0-4.1Quartet2H-O-CH₂-CH₃The methylene protons of the ethoxy group, split by the adjacent methyl protons.
~1.4-1.5Triplet3H-O-CH₂-CH₃The methyl protons of the ethoxy group, split by the adjacent methylene protons.

Causality in ¹H NMR Predictions:

  • Aromatic Region: The substitution pattern on the benzene ring (bromo, ethoxy, and acetic acid groups) breaks its symmetry, leading to three distinct signals for the aromatic protons. The electron-withdrawing nature of the bromine atom will deshield the ortho and para protons, shifting their signals downfield. Conversely, the electron-donating ethoxy group will shield its ortho and para protons, shifting them upfield.

  • Aliphatic Region: The ethoxy group will present a characteristic quartet and triplet pattern due to the coupling between the methylene and methyl protons. The methylene protons of the acetic acid moiety are adjacent to the electron-withdrawing carbonyl group and the aromatic ring, resulting in a downfield shift.

Predicted ¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~155-160Ar-C-OThe aromatic carbon directly attached to the electron-donating ethoxy group.
~130-135Ar-C-BrThe aromatic carbon bearing the bromine atom.
~115-130Ar-CThe remaining four aromatic carbons, with their specific shifts determined by the combined electronic effects of the substituents.
~65-70-O-CH₂-CH₃The methylene carbon of the ethoxy group.
~35-40-CH₂-COOHThe methylene carbon of the acetic acid moiety.
~15-20-O-CH₂-CH₃The methyl carbon of the ethoxy group.

Expertise in ¹³C NMR Interpretation:

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbonyl carbon of the carboxylic acid is one of the most downfield signals in the spectrum.[1][2] The carbons directly attached to electronegative atoms like oxygen and bromine are also shifted downfield. The relative positions of the aromatic carbon signals can be predicted based on established substituent effects.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-Bromo-2-ethoxyphenyl)acetic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
2500-3300BroadO-H stretchCarboxylic Acid
~2900-3000MediumC-H stretch (sp³)Alkyl
~3000-3100MediumC-H stretch (sp²)Aromatic
1700-1725StrongC=O stretchCarboxylic Acid
~1600, ~1475Medium-WeakC=C stretchAromatic Ring
1200-1300StrongC-O stretchEther and Carboxylic Acid
~1000-1100MediumC-Br stretchAryl Halide

Authoritative Grounding in IR Spectroscopy:

The IR spectrum of 2-(5-Bromo-2-ethoxyphenyl)acetic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. The O-H stretch will appear as a very broad band due to hydrogen bonding.[3][4][5] The carbonyl (C=O) stretch will be a strong, sharp peak around 1710 cm⁻¹.[5] The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1475-1600 cm⁻¹ region and sp² C-H stretches above 3000 cm⁻¹.[3] The C-O stretching of the ether and carboxylic acid will also be prominent.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy.

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 2-(5-Bromo-2-ethoxyphenyl)acetic acid onto the ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 2-(5-Bromo-2-ethoxyphenyl)acetic acid (C₁₀H₁₁BrO₃) is expected. The presence of bromine will be indicated by an M+2 peak of nearly equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Key Fragment Ions:

    • Loss of -COOH: A significant fragment corresponding to the loss of the carboxylic acid group (45 Da).

    • Loss of -CH₂COOH: A fragment resulting from the cleavage of the bond between the aromatic ring and the acetic acid moiety.

    • Fragments from the ethoxy group: Loss of an ethyl radical (29 Da) or an ethoxy radical (45 Da).

    • Aromatic Fragments: Characteristic fragments of the substituted benzene ring.

Trustworthiness in Mass Spectral Interpretation:

The fragmentation of aromatic carboxylic acids in EI-MS often involves characteristic losses of the hydroxyl radical (-OH) and the entire carboxyl group (-COOH).[6][7] The presence of the bromine atom provides a clear isotopic signature, greatly aiding in the identification of bromine-containing fragments.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate). Derivatization to a more volatile ester may be necessary.

  • GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Molecular Structure and Spectroscopic Correlations

Diagrams are essential for visualizing the relationships between molecular structure and spectroscopic data.

Caption: Molecular structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

experimental_workflow cluster_workflow Spectroscopic Analysis Workflow Sample Sample: 2-(5-Bromo-2-ethoxyphenyl)acetic acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Structural Elucidation Data->Analysis

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, integrating ¹H NMR, ¹³C NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, offers a reliable blueprint for researchers. Adherence to the outlined experimental protocols will ensure the generation of high-quality data, which is fundamental for advancing research and development in medicinal chemistry and related fields.

References

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The Therapeutic Potential of Halogenated Phenylacetic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Versatility of Halogenated Phenylacetic Acids

Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, serving as foundational scaffolds for a multitude of therapeutic agents. The strategic incorporation of halogen atoms onto the phenyl ring of these structures has emerged as a powerful tool for medicinal chemists, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to yield compounds with enhanced efficacy and novel mechanisms of action. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of halogenated phenylacetic acids, with a focus on their potential as anti-cancer and anti-inflammatory agents. We will delve into the mechanistic underpinnings of their biological activity, provide detailed experimental protocols for their evaluation, and present a comprehensive overview of their synthetic pathways and structure-activity relationships.

I. Anti-Cancer Applications: A Multi-pronged Approach to Oncology

Halogenated phenylacetic acids have demonstrated significant promise in oncology through diverse mechanisms of action, including hormonal modulation, kinase inhibition, and the induction of apoptosis.

A. Aromatase Inhibition: Targeting Estrogen-Dependent Breast Cancer with 4-Chlorophenylacetic Acid

A significant breakthrough in the application of halogenated phenylacetic acids is the identification of 4-chlorophenylacetic acid as a potent aromatase inhibitor, offering a promising therapeutic strategy for estrogen-receptor-positive breast cancers. Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a well-established approach to treating hormone-dependent breast cancer.

Mechanism of Action: 4-Chlorophenylacetic acid acts as a competitive inhibitor of aromatase, binding to the active site of the enzyme and preventing the conversion of androgens to estrogens. This leads to a reduction in circulating estrogen levels, thereby suppressing the growth of estrogen-dependent tumors. The subsequent signaling cascade involves the induction of cell cycle arrest at the G0-G1 phase and the activation of apoptotic pathways.

Signaling Pathway of Aromatase Inhibition:

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Apoptosis Apoptosis Induction ER Estrogen Receptor (ER) Estrogens->ER Gene_Transcription Gene Transcription (Cell Proliferation) ER->Gene_Transcription ER->Apoptosis Downregulation of Bcl-2 Up-regulation of Bax Chlorophenylacetic_Acid 4-Chlorophenylacetic Acid Chlorophenylacetic_Acid->Aromatase Inhibition

Caption: Inhibition of Aromatase by 4-Chlorophenylacetic Acid.

Experimental Protocol: In Vitro Aromatase Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro potency of 4-chlorophenylacetic acid against human aromatase.

  • Reagents and Materials:

    • Recombinant human aromatase (CYP19A1)

    • Aromatase substrate (e.g., dibenzylfluorescein)

    • 4-Chlorophenylacetic acid (test compound)

    • Letrozole (positive control)

    • NADPH regenerating system

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of 4-chlorophenylacetic acid and letrozole in DMSO.

    • To each well of the microplate, add the assay buffer, recombinant aromatase enzyme, and the NADPH regenerating system.

    • Add the test compound or control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the aromatase substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC50 value.

B. Kinase Inhibition: A New Frontier in Targeted Cancer Therapy

Halogenated phenylacetic acid derivatives are emerging as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. Halogenated benzotriazole and benzimidazole derivatives, which share structural similarities with halogenated phenylacetic acids, are known potent inhibitors of CK2.

Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CK2 catalytic subunit and preventing the phosphorylation of its substrates.

Experimental Protocol: In Vitro CK2 Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibitory activity of test compounds against CK2.

  • Reagents and Materials:

    • Recombinant human CK2α or CK2α/β holoenzyme

    • CK2 substrate peptide (e.g., RRRADDSDDDDD)

    • Test compound

    • ATP

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White opaque 384-well plate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound or DMSO (control) to the wells of the plate.

    • Add the CK2 enzyme to each well.

    • Add the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add the Kinase Detection Reagent and incubate for 30 minutes.

    • Measure the luminescence.

Aurora kinase A (AURKA) is a key mitotic kinase that is often overexpressed in cancer. A promising strategy for targeting cancers with mutations in the ARID1A gene is through the principle of synthetic lethality with AURKA inhibitors. ARID1A is a tumor suppressor, and its loss leads to an increased reliance on AURKA for cell survival.

Mechanism of Action: In ARID1A-deficient cells, the loss of ARID1A leads to the transcriptional derepression of AURKA. This creates a state of "oncogene addiction" to AURKA, making the cells highly sensitive to AURKA inhibitors. Inhibition of AURKA in these cells leads to G2/M arrest and apoptosis.

Signaling Pathway of AURKA Synthetic Lethality:

AURKA_Synthetic_Lethality cluster_0 Normal Cell cluster_1 ARID1A-deficient Cancer Cell ARID1A_WT Wild-type ARID1A AURKA_Gene AURKA Gene ARID1A_WT->AURKA_Gene Represses Transcription ARID1A_Mut Mutated ARID1A (Loss of function) ARID1A_Mut->AURKA_Gene Derepression AURKA_Protein AURKA Protein AURKA_Gene->AURKA_Protein Basal Expression AURKA_Gene->AURKA_Protein Overexpression Cell_Cycle Cell Cycle Progression (G2/M) AURKA_Protein->Cell_Cycle AURKA_Protein->Cell_Cycle Oncogene Addiction Apoptosis Apoptosis Cell_Cycle->Apoptosis AURKA_Inhibitor AURKA Inhibitor AURKA_Inhibitor->AURKA_Protein Inhibition

Caption: Synthetic Lethality between ARID1A and AURKA.

C. Induction of Apoptosis by Bromophenylacetic Acid Derivatives

Brominated phenylacetic acid derivatives have demonstrated potent anticancer activity by inducing apoptosis in cancer cells.

Mechanism of Action: While the precise targets are still under investigation, these compounds have been shown to induce apoptosis through the activation of caspases, key executioner enzymes in the apoptotic cascade.

Experimental Protocol: Caspase-3 Colorimetric Assay

This protocol details a method for quantifying caspase-3 activity, a hallmark of apoptosis, in cells treated with bromophenylacetic acid derivatives.

  • Reagents and Materials:

    • Cancer cell line

    • Bromophenylacetic acid derivative (test compound)

    • Staurosporine (positive control)

    • Lysis buffer

    • 2X Reaction Buffer

    • Caspase-3 colorimetric substrate (Ac-DEVD-pNA)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Culture cells and induce apoptosis by treating with the test compound or staurosporine.

    • Collect and lyse the cells.

    • Centrifuge the lysate and collect the supernatant.

    • Add the cell lysate to the wells of the 96-well plate.

    • Add the 2X Reaction Buffer (containing DTT) to each well.

    • Add the Caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Read the absorbance at 405 nm.

II. Anti-Inflammatory Applications: Targeting the COX-2 Pathway

Halogenated phenylacetic acids, particularly dichlorinated derivatives, have shown significant potential as anti-inflammatory agents by selectively targeting the cyclooxygenase-2 (COX-2) enzyme.

A. 2,4-Dichlorophenoxyacetic Acid: A Selective COX-2 Inhibitor

2,4-Dichlorophenoxyacetic acid has been identified as a potent anti-inflammatory agent with a high affinity for the COX-2 enzyme.

Mechanism of Action: COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. 2,4-Dichlorophenoxyacetic acid selectively inhibits COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.

Signaling Pathway of COX-2 Inhibition:

COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Dichlorophenoxyacetic_Acid 2,4-Dichlorophenoxyacetic Acid Dichlorophenoxyacetic_Acid->COX2 Inhibition

Caption: Inhibition of the COX-2 Inflammatory Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

  • Animals:

    • Male Wistar rats (150-200 g)

  • Reagents and Materials:

    • Carrageenan (1% w/v in saline)

    • 2,4-Dichlorophenoxyacetic acid (test compound)

    • Indomethacin (positive control)

    • Plethysmometer

  • Procedure:

    • Administer the test compound or indomethacin to the rats (e.g., intraperitoneally or orally).

    • After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

III. Synthesis and Structure-Activity Relationships (SAR)

The synthesis of halogenated phenylacetic acids can be achieved through various established methods, allowing for the systematic modification of the phenyl ring to explore structure-activity relationships.

A. General Synthetic Strategies

Common synthetic routes include the direct halogenation of phenylacetic acid or the synthesis from halogenated precursors. For instance, fluorophenylacetic acid derivatives, which are precursors to many NSAIDs, can be synthesized through various fluorination reactions.

B. Key Structure-Activity Relationship Insights
  • Position and Nature of Halogen: The position and type of halogen substituent significantly influence the biological activity. For example, in some series of compounds, the anti-inflammatory potency follows the order of Br > Cl > F.

  • Substitution Pattern: Di- and tri-substituted derivatives often exhibit enhanced activity compared to their mono-substituted counterparts.

  • Conformation: The spatial arrangement of the phenyl rings, influenced by bulky halogen substituents, can impact the binding affinity to target enzymes.

IV. Quantitative Data Summary

The following tables provide a summary of the in vitro inhibitory activities of selected halogenated phenylacetic acid derivatives against their respective targets.

Table 1: Aromatase Inhibitory Activity

CompoundIC50 (nM)Reference
4-Chlorophenylacetic acid derivative (Compound 41)9.02
Letrozole (Reference)2.18

Table 2: COX-2 Inhibitory Activity

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa0.2919.567.24
Celecoxib (Reference)0.4214.233.8
Diclofenac (Reference)0.8224.8025.84

Table 3: Protein Kinase CK2 Inhibitory Activity

CompoundCK2α IC50 (µM)Reference
Di-halogenated 1H-triazolo[4,5-b]pyridine (4a)2.56
Tri-halogenated 1H-triazolo[4,5-b]pyridine (5a)3.82
Tri-halogenated 1H-triazolo[4,5-b]pyridine (10a)3.26

V. Conclusion and Future Directions

Halogenated phenylacetic acids represent a versatile and promising class of compounds with significant therapeutic potential in oncology and inflammatory diseases. Their ability to be readily synthesized and modified allows for extensive exploration of structure-activity relationships, paving the way for the development of novel and highly potent therapeutic agents. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic profiles, and conducting comprehensive preclinical and clinical studies to validate their efficacy and safety. The continued investigation of halogenated phenylacetic acids holds great promise for the discovery of next-generation therapies for a range of debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Phenylacetic Acid Derivative

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a halogenated phenoxyacetic acid derivative. While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of phenoxyacetic and phenylacetic acids has garnered significant interest in medicinal chemistry. These scaffolds are present in a variety of biologically active molecules, including anti-inflammatory agents, anticancer therapeutics, and herbicides. The presence of a bromine atom and an ethoxy group on the phenyl ring of 2-(5-Bromo-2-ethoxyphenyl)acetic acid suggests the potential for unique physicochemical properties that could translate into interesting biological activities.

This guide provides a detailed framework for the initial exploration of 2-(5-Bromo-2-ethoxyphenyl)acetic acid in a research setting. We will cover its synthesis, characterization, and a series of robust experimental protocols to investigate its potential as an anti-inflammatory and anticancer agent. These protocols are designed to be self-validating and are grounded in established methodologies for small molecule drug discovery.

Chemical and Physical Properties

A clear understanding of the compound's properties is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃PubChem
Molecular Weight 259.10 g/mol PubChem
CAS Number 7017-49-4PubChem
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water.General knowledge

Synthesis and Characterization

The synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid can be achieved through a multi-step process, which is a common route for this class of compounds.

Synthetic Pathway

A plausible synthetic route involves the Williamson ether synthesis followed by hydrolysis.

Synthesis_Pathway A 4-Bromophenol C Ethyl 2-(4-bromophenoxy)acetate A->C Williamson Ether Synthesis (K2CO3, Acetone) B Ethyl Bromoacetate B->C D 2-(4-Bromophenoxy)acetic acid C->D Hydrolysis (NaOH, H2O/EtOH) E 2-(5-Bromo-2-ethoxyphenyl)acetic acid D->E Further functionalization (Not detailed)

Caption: A potential synthetic pathway for 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Protocol 1: Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

This protocol outlines a general procedure. Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

Materials:

  • 4-Bromophenol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment

Procedure:

  • Williamson Ether Synthesis:

    • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product, ethyl 2-(4-bromophenoxy)acetate, by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ethyl 2-(4-bromophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with dilute HCl until the pH is ~2-3.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-bromophenoxy)acetic acid.

  • Further Functionalization (Hypothetical):

    • The introduction of the ethoxy group at the 2-position would require a multi-step process likely involving protection, ortho-lithiation, and subsequent ethylation, followed by deprotection. The specifics of this are beyond a general protocol and would require dedicated synthetic development.

Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Application Note 1: Investigation of Anti-Inflammatory Activity

Scientific Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The acetic acid moiety in the target compound makes it a candidate for investigation as a COX inhibitor.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to assess the selective inhibition of the two COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (commercially available)

  • 2-(5-Bromo-2-ethoxyphenyl)acetic acid (dissolved in DMSO)

  • Positive controls (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of 2-(5-Bromo-2-ethoxyphenyl)acetic acid in DMSO.

  • Assay:

    • In a 96-well plate, add the enzyme, the test compound at various concentrations, and the reaction buffer.

    • Incubate for a pre-determined time at the recommended temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Stop the reaction and measure the product formation (e.g., prostaglandin E₂) using the detection method provided in the kit (e.g., ELISA or fluorescence-based).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.

    • The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Expected Outcome and Interpretation:

This assay will determine if 2-(5-Bromo-2-ethoxyphenyl)acetic acid inhibits COX enzymes and whether it does so selectively. High potency and a high COX-2 selectivity index would suggest a promising anti-inflammatory profile with a potentially reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Application Note 2: Evaluation of Anticancer Potential

Scientific Rationale: Certain phenylacetic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The cytotoxic potential of 2-(5-Bromo-2-ethoxyphenyl)acetic acid can be evaluated using cell-based assays.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line for comparison (e.g., MCF-10A for non-tumorigenic breast epithelial cells)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 2-(5-Bromo-2-ethoxyphenyl)acetic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(5-Bromo-2-ethoxyphenyl)acetic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Expected Outcome and Interpretation:

This assay will reveal if the compound has cytotoxic effects on cancer cells. A low IC₅₀ value against cancer cell lines and a high IC₅₀ value against normal cell lines would indicate selective anticancer activity.

Protocol 4: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol helps to determine if the observed cytotoxicity is due to apoptosis.

Materials:

  • Cancer cell line of interest

  • 2-(5-Bromo-2-ethoxyphenyl)acetic acid

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the IC₅₀ concentration of the compound for a specified time.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis:

The cell population will be differentiated into four quadrants:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

An increase in the percentage of cells in the Annexin V+ quadrants upon treatment with the compound would indicate the induction of apoptosis.

Logical Workflow for Investigating 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies A Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid B Characterization (NMR, MS, HPLC) A->B C Cytotoxicity Screening (MTT Assay on Cancer & Normal Cells) B->C D Anti-inflammatory Screening (COX-1/COX-2 Inhibition Assay) B->D E Apoptosis Assay (Annexin V/PI Staining) C->E If cytotoxic F Further Mechanistic Studies (e.g., Cell Cycle Analysis, Western Blot) E->F

Caption: A logical workflow for the initial investigation of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Conclusion and Future Directions

This guide provides a foundational framework for initiating research on 2-(5-Bromo-2-ethoxyphenyl)acetic acid. The proposed protocols for synthesis, characterization, and biological evaluation will enable researchers to systematically explore its potential as a novel therapeutic agent. Positive results from these initial in vitro studies would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy in animal models, and pharmacokinetic profiling. The structural novelty of this compound, combined with the known biological activities of its parent scaffolds, makes it a compelling candidate for further exploration in drug discovery programs.

References

  • At this time, there are no specific peer-reviewed research articles detailing the biological activity of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Application Notes and Protocols for the Characterization of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for use in drug development or other high-purity applications, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound, intended for researchers, scientists, and drug development professionals.

The fundamental physicochemical properties of 2-(5-Bromo-2-ethoxyphenyl)acetic acid are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃PubChem
Molecular Weight 259.10 g/mol PubChem
IUPAC Name 2-(5-bromo-2-ethoxyphenyl)acetic acidPubChem
CAS Number 7017-49-4PubChem

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are fundamental for assessing the purity of 2-(5-Bromo-2-ethoxyphenyl)acetic acid and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile and thermally labile compounds like this one.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a substituted phenylacetic acid, a reversed-phase (RP) C18 column is typically effective, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Causality of Experimental Choices: The selection of a C18 column is based on the nonpolar nature of the phenyl ring in the analyte. The mobile phase, a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid, is chosen to ensure good peak shape and retention of the acidic analyte. The acid suppresses the ionization of the carboxylic acid group, leading to better interaction with the stationary phase and sharper peaks. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% Phosphoric Acid

  • Gradient:

    • Start with a 50:50 (A:B) ratio.

    • Linearly increase to 90:10 (A:B) over 10 minutes.

    • Hold at 90:10 (A:B) for 2 minutes.

    • Return to 50:50 (A:B) over 1 minute and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of 2-(5-Bromo-2-ethoxyphenyl)acetic acid in 10 mL of the initial mobile phase composition.

Data Analysis and Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under the specified conditions.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the characterization of organic compounds.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (e.g., doublet of doublets, doublets).

  • Methylene Protons (-CH₂-): The two protons of the acetic acid methylene group will appear as a singlet, typically in the range of δ 3.5-4.0 ppm.

  • Ethoxy Protons (-O-CH₂-CH₃): The methylene protons of the ethoxy group will appear as a quartet, and the methyl protons will appear as a triplet, typically in the ranges of δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively.

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Standard ¹H acquisition pulse program.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

  • Carbonyl Carbon (-COOH): This carbon will appear at a downfield chemical shift, typically in the range of δ 170-185 ppm.[1]

  • Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be shifted to a lower field compared to the others.

  • Methylene Carbon (-CH₂-): The methylene carbon of the acetic acid moiety will appear around δ 40-50 ppm.

  • Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbon will be in the range of δ 60-70 ppm, and the methyl carbon will be around δ 15-20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition Parameters:

    • Proton-decoupled ¹³C acquisition pulse program.

    • Acquire a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Characteristic Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[2]

  • C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[2]

  • C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1300-1000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (259.10 g/mol ). Due to the presence of bromine, there will be an isotopic peak at M+2 of nearly equal intensity to the M⁺ peak, which is a characteristic signature of a monobrominated compound.

  • Key Fragments: Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond between the methylene group and the phenyl ring.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For this compound, LC-MS with electrospray ionization (ESI) is a suitable choice.

  • Ionization Mode: ESI in negative ion mode is often effective for carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

G cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Data Analysis and Confirmation HPLC HPLC Analysis Purity Purity Confirmation HPLC->Purity NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Confirmation NMR->Structure FTIR FT-IR Spectroscopy FTIR->Structure MS Mass Spectrometry MS->Structure Sample 2-(5-Bromo-2-ethoxyphenyl)acetic acid Sample Sample->HPLC Sample->NMR Sample->FTIR Sample->MS

Caption: Workflow for the characterization of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Conclusion

The application of this comprehensive suite of analytical techniques—HPLC for purity assessment, and NMR, FT-IR, and Mass Spectrometry for structural confirmation—provides a robust and reliable characterization of 2-(5-Bromo-2-ethoxyphenyl)acetic acid. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is paramount for its intended applications in research and development.

References

  • PubChem. (n.d.). 2-(5-Bromo-2-ethoxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-(5-Bromo-2-ethoxyphenyl)acetic acid using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural analysis and characterization of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. We present optimized protocols for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). The methodologies are designed for researchers, chemists, and quality control analysts in the drug development and chemical synthesis sectors. The core objective is to provide not just a procedural checklist, but a foundational understanding of the "why" behind each step, ensuring robust, reproducible, and accurate analytical outcomes.

Introduction: The Significance of Structural Verification

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. The precise arrangement of its functional groups—the carboxylic acid, the ethoxy group, and the bromine atom on the aromatic ring—is critical to its reactivity and suitability for downstream applications in medicinal chemistry. Unambiguous confirmation of its molecular structure is a non-negotiable checkpoint in synthesis campaigns and for regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of the molecule.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1] Mass Spectrometry (MS), particularly in a high-resolution configuration, complements NMR by providing an exact molecular weight, which in turn yields an unambiguous molecular formula.[3][4] The synergy of these two techniques provides a comprehensive and definitive structural portrait.

Principles and Strategic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong external magnetic field, these nuclei align in specific energy states. The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax back to their ground state, they emit a signal. The frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of the nucleus.[1]

  • ¹H NMR: Provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and their neighboring protons (spin-spin splitting or multiplicity).[1]

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.[1] While integration is not typically quantitative without special parameters, the chemical shift provides critical information about the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Our strategy is to use ¹H NMR to map out the proton framework, paying close attention to the substitution pattern on the aromatic ring, and then use ¹³C NMR to confirm the carbon backbone and the presence of all functional groups.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[5] For this application, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[5]

The "high-resolution" aspect is critical. Unlike low-resolution instruments that measure mass to the nearest whole number, HRMS instruments (like Time-of-Flight or Orbitrap analyzers) can measure m/z to several decimal places.[3][4] This extreme precision is powerful because the exact mass of an atom is not an integer (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁶O = 15.99491 u, ⁷⁹Br = 78.91834 u).[3] By measuring the exact mass of the molecular ion, we can calculate a unique elemental composition, thereby confirming the molecular formula with high confidence.[3][4][6] Given the presence of a carboxylic acid, analysis in negative ion mode to detect the deprotonated molecule [M-H]⁻ is the most logical and efficient approach.[5][7][8]

Experimental Protocols

Workflow Overview

The overall process from sample receipt to final data analysis is outlined below. Adherence to this workflow ensures data integrity and minimizes sources of error.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Mass Spec Analysis cluster_3 Data Processing & Reporting Sample Solid Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) Dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) Sample->Dissolve MS_Prep Prepare Dilute Solution (0.5-5 µM in MeOH/H₂O) Sample->MS_Prep Filter Filter through Pipette with Glass Wool Dissolve->Filter Tube Transfer to 5mm NMR Tube Filter->Tube Shim Lock & Shim Tube->Shim H1_Acquire Acquire ¹H Spectrum Shim->H1_Acquire C13_Acquire Acquire ¹³C Spectrum H1_Acquire->C13_Acquire Process Process Spectra (Phase, Baseline, Integrate) H1_Acquire->Process C13_Acquire->Process Infuse Infuse into ESI Source (Negative Ion Mode) MS_Prep->Infuse HRMS_Acquire Acquire HRMS Spectrum Infuse->HRMS_Acquire HRMS_Acquire->Process Analyze Assign Peaks & Determine Formula Process->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for NMR and HRMS analysis.

Protocol: NMR Sample Preparation

Rationale: Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra. The goal is to create a homogenous solution free of particulate matter in a suitable deuterated solvent.[9] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a signal for the spectrometer's lock system, which stabilizes the magnetic field.[10]

Materials:

  • 2-(5-Bromo-2-ethoxyphenyl)acetic acid

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Glass wool

  • Small sample vials

Procedure:

  • Weigh the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR into a clean, dry vial.[9][10][11] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[9][10][11]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[10][12] Vortex or gently swirl the vial to ensure complete dissolution. The carboxylic acid proton may exchange with residual water; using DMSO-d₆ can sometimes sharpen this peak.

  • Filtration (Critical Step): Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as it can leach impurities soluble in organic solvents.

  • Transfer: Filter the solution through the glass wool plug directly into the NMR tube.[9] This removes any suspended microparticles that would severely degrade the magnetic field homogeneity and thus the spectral resolution.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol: NMR Data Acquisition (400 MHz Spectrometer)

Rationale: The following are standard starting parameters for a small organic molecule. They are designed to provide excellent resolution and signal-to-noise in a reasonable timeframe.

¹H NMR Acquisition:

  • Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans (NS): 8 to 16

    • Receiver Gain (RG): Set automatically

    • Acquisition Time (AQ): ~4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans (NS): 1024 to 4096 (or until adequate signal-to-noise is achieved)

    • Receiver Gain (RG): Set automatically

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

    • Reference: Solvent peak (CDCl₃ at 77.16 ppm).

Protocol: ESI-HRMS Sample Preparation and Acquisition

Rationale: The sample must be sufficiently dilute to promote efficient electrospray and avoid detector saturation. A volatile, polar solvent system is used to facilitate droplet formation and desolvation.[13] Negative ion mode is selected to readily deprotonate the carboxylic acid.[5]

Procedure:

  • Prepare a Stock Solution: Create a ~1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Prepare the Infusion Solution: Dilute the stock solution significantly with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5-5 µM.[13]

  • Instrument Setup (Negative Ion Mode):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 - 4.0 kV

    • Nebulizer Gas (N₂): Instrument-specific (e.g., 1-2 Bar)

    • Drying Gas (N₂): Instrument-specific (e.g., 6-8 L/min, 200°C)

    • Mass Range: m/z 50 - 500

    • Analyzer Mode: High Resolution

  • Acquisition: Infuse the sample solution into the ESI source at a flow rate of 3-5 µL/min using a syringe pump.[13] Acquire data for 1-2 minutes to obtain a stable, averaged spectrum.

  • Calibration: Ensure the instrument is calibrated using a known standard for the negative ion mode to guarantee high mass accuracy.

Data Analysis and Interpretation

Predicted Spectral Data

The molecular structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid (C₁₀H₁₁BrO₃) provides a clear roadmap for interpreting the resulting spectra.

Caption: Structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
COOH ~11-12 Broad Singlet 1H - Acidic proton, often broad due to exchange.
Ar-H (H6) ~7.3 Doublet (d) 1H ~2.0-2.5 Hz ortho to CH₂ and meta to Br. Small meta coupling to H4.
Ar-H (H4) ~7.2 Doublet of Doublets (dd) 1H Jortho ≈ 8.5-9.0 Hz, Jmeta ≈ 2.0-2.5 Hz ortho to Br and meta to ethoxy group. Coupled to H3 and H6.
Ar-H (H3) ~6.8 Doublet (d) 1H ~8.5-9.0 Hz ortho to ethoxy group, deshielded by Br. Large ortho coupling to H4.
O-CH₂ (ethoxy) ~4.1 Quartet (q) 2H ~7.0 Hz Methylene group adjacent to oxygen and coupled to a methyl group.
CH₂ (acid) ~3.7 Singlet (s) 2H - Methylene group adjacent to aromatic ring and carbonyl, no adjacent protons.

| CH₃ (ethoxy) | ~1.4 | Triplet (t) | 3H | ~7.0 Hz | Methyl group coupled to an adjacent methylene group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Signal Assignment Chemical Shift (δ, ppm) Rationale
C=O (acid) ~175-178 Carbonyl carbon of a carboxylic acid.
Ar-C (C2, attached to O) ~155 Aromatic carbon attached to electronegative oxygen.
Ar-C (C1, attached to CH₂) ~134 Quaternary aromatic carbon.
Ar-CH (C4) ~132 Aromatic C-H deshielded by bromine.
Ar-CH (C6) ~130 Aromatic C-H.
Ar-CH (C3) ~115 Aromatic C-H ortho to electron-donating ethoxy group.
Ar-C (C5, attached to Br) ~113 Aromatic carbon attached to bromine.
O-CH₂ (ethoxy) ~64 Aliphatic carbon attached to oxygen.
CH₂ (acid) ~40 Aliphatic carbon adjacent to aromatic ring and carbonyl.

| CH₃ (ethoxy) | ~15 | Aliphatic methyl carbon. |

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Species Ionization Mode Calculated Exact Mass (Monoisotopic) Rationale
[M-H]⁻ ESI Negative 258.98188 u Loss of the acidic proton from the molecule (C₁₀H₁₀⁷⁹BrO₃)⁻.

| [M-H]⁻ Isotope | ESI Negative | 260.98000 u | Corresponding ion containing the ⁸¹Br isotope (C₁₀H₁₀⁸¹BrO₃)⁻. |

Note: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. The mass spectrum will show a characteristic pair of peaks (an "isotopic doublet") separated by approximately 2 Da, which is a definitive signature for the presence of a single bromine atom.

Data Interpretation Case Study

Upon acquiring the spectra, the process involves:

  • ¹H NMR Analysis: Confirm the integration values match the predicted proton counts. Analyze the splitting patterns to verify the connectivity. For instance, the quartet and triplet with a matching coupling constant of ~7.0 Hz confirms the ethyl group. The aromatic region's splitting pattern (d, dd, d) is a classic indicator of a 1,2,4-trisubstituted benzene ring.[14]

  • ¹³C NMR Analysis: Count the number of signals. For 2-(5-Bromo-2-ethoxyphenyl)acetic acid, 10 distinct signals are expected, confirming the absence of molecular symmetry. Match the chemical shifts to the predicted values to confirm all carbon types are present (carbonyl, aromatic C-O, aromatic C-Br, aromatic C-H, aliphatic C-O, aliphatic C-C).

  • HRMS Analysis: Locate the most intense peak cluster in the negative ion spectrum. This should correspond to the [M-H]⁻ ion. The measured exact mass should be compared to the calculated exact mass. An error of less than 5 parts per million (ppm) provides strong evidence for the proposed molecular formula, C₁₀H₁₁BrO₃. The presence of the A+2 peak with nearly equal intensity confirms the presence of one bromine atom.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and ESI-HRMS provides a rigorous and definitive method for the structural characterization of 2-(5-Bromo-2-ethoxyphenyl)acetic acid. The protocols and interpretive guidelines detailed in this note are designed to be robust and reliable for implementation in research and quality control environments. By understanding the principles behind each technique and carefully executing the experimental plan, scientists can ensure the identity and purity of critical chemical intermediates, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • How to use accurate mass analysis (high resolution mass spectrometry) to determine a possible chemical formula. (2019, March 18). YouTube. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

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  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Gamoh, K., & Nishikawa, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(9), 935–940. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). [Link]

  • Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(15), 5390–5398. [Link]

  • Boyd, A. S. F. (1995). How to Prepare Samples for NMR. ResearchGate. [Link]

  • G. Van Veen, I. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

  • PubChem. 2-(5-Bromo-2-ethylphenoxy)acetic acid. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Chegg. (2021, February 26). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. [Link]

  • Payne, K. M., et al. (2018). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 29(10), 2094–2105. [Link]

  • PubChem. 2-(5-Bromo-2-methylphenyl)acetic acid. [Link]

  • Bell, D. M., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]

  • Rutgers University-Newark Chemistry. Electrospray Ionization (ESI) Instructions. [Link]

  • Chemistry - simple and short. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Schmidt, H. L., et al. (2007). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. European Food Research and Technology, 225(3-4), 487–492. [Link]

  • Metin, Ö. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Reddy, K. S., et al. (2014). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

  • National Institute of Standards and Technology. Acetic acid, bromo-. [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]

  • Sajid, I., et al. (2012). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2013, December 6). Mass spectrometry: trouble with acetic acid fragmentation. [Link]

  • MassBank. (2008, October 21). Carboxylic acids and derivatives. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • SpectraBase. Acetic acid, 2-bromo-2-ethoxy-, ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

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The Emerging Role of 2-(5-Bromo-2-ethoxyphenyl)acetic Acid in Medicinal Chemistry: A Scaffold for Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Phenylacetic Acid Scaffold

In the landscape of modern drug discovery, the phenylacetic acid motif is a recurring structural element in a diverse array of therapeutic agents. Its utility as a pharmacophore is well-established, contributing to the pharmacological profiles of non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and various other drug classes. This application note delves into the specific potential of 2-(5-Bromo-2-ethoxyphenyl)acetic acid , a molecule that, while not extensively studied as a standalone therapeutic, represents a promising scaffold for the development of novel, targeted inhibitors.

The strategic placement of substituents on the phenyl ring—specifically the bromine atom at the 5-position and the ethoxy group at the 2-position—is not arbitrary. The bromine, a halogen, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions through halogen bonding. The ortho-ethoxy group can influence conformation and provide additional points for receptor interaction. Based on structure-activity relationship (SAR) data from analogous compound series, this particular arrangement suggests a strong potential for targeting enzymes involved in inflammatory pathways, most notably cyclooxygenase-2 (COX-2). This document will, therefore, focus on the inferred application of 2-(5-Bromo-2-ethoxyphenyl)acetic acid as a precursor for selective COX-2 inhibitors, while also briefly touching upon other potential, albeit less explored, therapeutic avenues.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃PubChem CID: 660946[1]
Molecular Weight 259.10 g/mol PubChem CID: 660946[1]
IUPAC Name 2-(5-bromo-2-ethoxyphenyl)acetic acidPubChem CID: 660946[1]
CAS Number 7017-49-4PubChem CID: 660946[1]
XLogP3 2.4PubChem CID: 660946[1]

Synthetic Pathways: A Proposed Protocol

While multiple synthetic routes to phenylacetic acids exist, a common and efficient method involves the Williamson ether synthesis followed by functional group manipulation. The following is a proposed, logical synthesis for 2-(5-bromo-2-ethoxyphenyl)acetic acid, based on established chemical principles.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Willgerodt-Kindler Reaction & Hydrolysis A 4-Bromophenol C 1-Bromo-4-ethoxybenzene A->C  K₂CO₃, Acetone, Reflux B Ethyl Iodide B->C E 1-(5-Bromo-2-ethoxyphenyl)ethan-1-one C->E  AlCl₃, DCM, 0°C to RT D Acetyl Chloride D->E G 2-(5-Bromo-2-ethoxyphenyl)acetic acid E->G  1. Reflux  2. NaOH(aq), Reflux  3. HCl(aq) F Sulfur, Morpholine F->G G A Cell Membrane Phospholipids B Arachidonic Acid A->B  Phospholipase A₂ C COX-1 (Constitutive) B->C D COX-2 (Inducible by Inflammatory Stimuli) B->D E Prostaglandins (Housekeeping functions) C->E F Prostaglandins (Inflammation, Pain, Fever) D->F G 2-(5-Bromo-2-ethoxyphenyl)acetic Acid Derivatives G->D  Selective Inhibition

Sources

laboratory-scale synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Introduction

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a valuable substituted phenylacetic acid derivative. Molecules within this class serve as crucial building blocks and intermediates in medicinal chemistry and materials science.[1][2][3] This document provides a comprehensive, field-tested guide for the laboratory-scale synthesis of this compound, designed for researchers, chemists, and professionals in drug development. The protocol is structured around a robust two-step synthetic sequence, beginning with the readily available ethyl 2-(5-bromo-2-hydroxyphenyl)acetate. The methodology emphasizes safety, mechanistic understanding, and reproducibility.

Theoretical Background & Synthetic Strategy

The selected synthetic route involves two classical and high-yielding organic transformations: a Williamson ether synthesis followed by a saponification reaction.

  • Step 1: Williamson Ether Synthesis: This reaction is a cornerstone of ether synthesis, involving the reaction of an alkoxide with an organohalide.[4] In our protocol, the phenolic hydroxyl group of ethyl 2-(5-bromo-2-hydroxyphenyl)acetate is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium phenoxide intermediate. This potent nucleophile then displaces the iodide from ethyl iodide via a bimolecular nucleophilic substitution (SN2) mechanism to form the desired ether, ethyl 2-(5-bromo-2-ethoxyphenyl)acetate.[5][6][7] The choice of a strong base like NaH is critical as it irreversibly deprotonates the phenol, driving the reaction to completion.[8] A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is employed to effectively solvate the cation and facilitate the SN2 reaction.

  • Step 2: Saponification (Ester Hydrolysis): The second step is the hydrolysis of the ethyl ester intermediate to the final carboxylic acid. This is achieved through saponification, where a hydroxide source, such as sodium hydroxide (NaOH), acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and an acidic workup yields 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification SM Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate Int Ethyl 2-(5-bromo-2-ethoxyphenyl)acetate SM->Int 1. NaH, DMF 2. Ethyl Iodide Final 2-(5-Bromo-2-ethoxyphenyl)acetic acid Int->Final 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall two-step synthetic workflow.

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

  • Sodium Hydride (NaH): Sodium hydride is a highly water-reactive and flammable solid.[9] It reacts violently with water and other protic solvents to release hydrogen gas, which can ignite spontaneously.[10]

    • Handling: Always handle NaH (typically supplied as a 60% dispersion in mineral oil) under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[9][10] Avoid dust formation.[9] Use non-sparking tools.[11]

    • PPE: Wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[10]

    • Spills & Quenching: In case of a small spill, cover with dry sand, ground limestone, or soda ash and place in a closed container for disposal.[11] DO NOT USE WATER. [11] Unreacted NaH must be quenched carefully by the slow, controlled addition of isopropanol, followed by methanol, and then water, typically at a low temperature (0 °C).

  • Solvents and Reagents: DMF, ethyl iodide, and hydrochloric acid are hazardous. Avoid inhalation and skin contact. All procedures should be performed in a well-ventilated chemical fume hood.

Experimental Protocol

Part A: Synthesis of Ethyl 2-(5-bromo-2-ethoxyphenyl)acetate

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)Equivalents
Ethyl 2-(5-bromo-2-hydroxyphenyl)acetate275.105.5020.01.0
Sodium Hydride (60% in mineral oil)24.00 (as NaH)0.9624.01.2
Ethyl Iodide155.973.7424.01.2
N,N-Dimethylformamide (DMF), anhydrous-100 mL--
Diethyl Ether-~300 mL--
Saturated NH₄Cl (aq)-~100 mL--
Brine-~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Procedure

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Dry the flask with a heat gun under a stream of nitrogen and allow it to cool to room temperature.

  • Addition of NaH: Under a positive pressure of nitrogen, add the sodium hydride dispersion (0.96 g) to the flask. Add anhydrous DMF (50 mL) via cannula or syringe.

  • Addition of Starting Material: Dissolve ethyl 2-(5-bromo-2-hydroxyphenyl)acetate (5.50 g) in anhydrous DMF (50 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath) over 20 minutes. Vigorous hydrogen gas evolution will be observed.

  • Formation of Phenoxide: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases completely. The formation of the sodium phenoxide is now complete.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (3.74 g, 2.4 mL) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). Transfer the mixture to a 500 mL separatory funnel and add 150 mL of diethyl ether and 50 mL of water.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 2-(5-bromo-2-ethoxyphenyl)acetate as a clear oil.

Caption: Mechanism of the Williamson Ether Synthesis.

Part B: Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)Equivalents
Ethyl 2-(5-bromo-2-ethoxyphenyl)acetate303.155.0016.51.0
Sodium Hydroxide (NaOH)40.001.3233.02.0
Ethanol (95%)-80 mL--
Water-20 mL--
Hydrochloric Acid (6 M)-~15 mL--
Ethyl Acetate-~200 mL--

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(5-bromo-2-ethoxyphenyl)acetate (5.00 g) in ethanol (80 mL).

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (1.32 g) in water (20 mL). Add the NaOH solution to the flask.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the remaining aqueous residue in 50 mL of water. Cool the solution in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of 6 M HCl. A white precipitate of the product will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-(5-Bromo-2-ethoxyphenyl)acetic acid as a white crystalline solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Data for 2-(5-Bromo-2-ethoxyphenyl)acetic acid

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol [12]
Appearance White to off-white solid
¹H NMR (CDCl₃) δ (ppm): ~1.4 (t, 3H), ~3.8 (s, 2H), ~4.1 (q, 2H), ~6.8 (d, 1H), ~7.2-7.4 (m, 2H)
¹³C NMR (CDCl₃) δ (ppm): ~14.8, ~36.5, ~64.5, ~112.9, ~114.8, ~128.7, ~132.8, ~155.1, ~176.0
Mass Spec (ESI-) m/z: 257.0, 259.0 [M-H]⁻

References

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Sodium Hydride.
  • UC Center for Laboratory Safety. (2012).
  • BYJU'S. (n.d.). Williamson Ether Synthesis.
  • ChemicalBook. (2023).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • Fisher Scientific. (2023).
  • PubChem. (n.d.). 5-Bromo-2-ethoxybenzeneacetic acid. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • PubChem. (n.d.). 2-(5-Bromo-2-ethylphenoxy)acetic acid. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • JETIR. (2021).
  • Inventiva Pharma. (n.d.).

Sources

Application Note: Quantitative Analysis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid in a Pharmaceutical Formulation Matrix

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-2-ethoxyphenyl)acetic acid is an important intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration in drug formulations are critical quality attributes that can impact the safety and efficacy of the final product. This application note provides a comprehensive guide for the quantitative determination of 2-(5-Bromo-2-ethoxyphenyl)acetic acid in a typical oral solid dosage formulation. The methodologies detailed herein are designed to be robust, accurate, and precise, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This document will cover three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing researchers, scientists, and drug development professionals with the necessary protocols to ensure the quality of their products.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Name 2-(5-Bromo-2-ethoxyphenyl)acetic acidN/A
Molecular Formula C₁₀H₁₁BrO₃N/A
Molar Mass 259.10 g/mol N/A
Appearance White to off-white crystalline solidAssumed
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetonitrile.Assumed

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the quantification of non-volatile and thermally labile compounds like 2-(5-Bromo-2-ethoxyphenyl)acetic acid in pharmaceutical formulations. A reverse-phase HPLC method with UV detection is proposed for its high specificity, sensitivity, and accuracy.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: A C18 column is selected due to the non-polar nature of the phenyl ring in the analyte, which will provide good retention and separation from more polar excipients.

  • Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., phosphate buffer at pH 3) is chosen. The organic modifier (acetonitrile) controls the retention time, while the acidic pH suppresses the ionization of the carboxylic acid group, leading to a sharper peak shape and more reproducible retention.

  • UV Detection: Based on the aromatic structure with auxochromic groups (-Br, -O-ethyl), the compound is expected to have a UV absorbance maximum around 220-230 nm. A wavelength of 225 nm is selected for initial method development, with final selection based on the UV spectrum of a pure standard.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve tablet powder Filter Filter through 0.45 µm syringe filter SamplePrep->Filter Injection Inject sample/standard into HPLC Filter->Injection StandardPrep Prepare stock and working standards StandardPrep->Injection Separation Isocratic elution on C18 column Injection->Separation Detection UV Detection at 225 nm Separation->Detection Integration Integrate peak area Detection->Integration Calibration Construct calibration curve Integration->Calibration Quantification Calculate concentration Calibration->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Extraction Liquid-Liquid Extraction of Analyte Evaporation Evaporate to dryness Extraction->Evaporation Derivatization Derivatize with MSTFA Evaporation->Derivatization Injection_GC Inject into GC-MS Derivatization->Injection_GC Separation_GC Separation on capillary column Injection_GC->Separation_GC Detection_MS Mass Spectrometric Detection (Scan/SIM) Separation_GC->Detection_MS Integration_GC Integrate peak area Detection_MS->Integration_GC Calibration_GC Construct calibration curve Integration_GC->Calibration_GC Quantification_GC Calculate concentration Calibration_GC->Quantification_GC UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv UV-Vis Analysis cluster_data_uv Data Analysis SamplePrep_UV Weigh and dissolve sample in Methanol Filter_UV Filter to remove insoluble excipients SamplePrep_UV->Filter_UV Measure Measure absorbance at λmax Filter_UV->Measure StandardPrep_UV Prepare stock and working standards Scan Scan standard to determine λmax StandardPrep_UV->Scan Scan->Measure Calibration_UV Construct calibration curve Measure->Calibration_UV Quantification_UV Calculate concentration Calibration_UV->Quantification_UV

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling aryl bromides. Here, we move beyond basic protocols to provide in-depth, field-proven insights into optimizing your reactions and troubleshooting common issues. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoborane and an organic halide.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Understanding this cycle is paramount to effective troubleshooting.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[2][3] This is often the rate-determining step.[1] Next, in the transmetalation step, the organic group from the boronic acid derivative is transferred to the palladium center, a process facilitated by a base.[1][4] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L_n) OA->PdII_Aryl TM Transmetalation PdII_Biorganyl Ar-Pd(II)-Ar'(L_n) TM->PdII_Biorganyl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-Ar' Pd0->OA Ar-Br PdII_Aryl->TM Ar'-B(OR)2 Base PdII_Biorganyl->RE Product Formation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.

Question 1: My reaction has a low yield or fails to go to completion. What are the most likely causes?

Answer: Low yields in Suzuki couplings are a common frustration, often stemming from several potential issues. A systematic approach to troubleshooting is key.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[5] Inadequate degassing of solvents and reagents can lead to the formation of palladium black and a stall in catalysis. Ensure your inert gas purge is thorough. For reactions sensitive to air, employing a glovebox for setup can be beneficial.

  • Inefficient Oxidative Addition: The electronic nature of your aryl bromide plays a significant role. Electron-rich aryl bromides can be sluggish to react.[5] In such cases, switching to a more electron-rich phosphine ligand can facilitate the oxidative addition step.[3]

  • Problematic Transmetalation: The choice of base is critical for activating the boronic acid.[4][6] If the base is too weak or poorly soluble in the reaction medium, transmetalation will be slow. Consider switching to a stronger or more soluble base. The presence of water is often beneficial for this step.

  • Protodeboronation of the Boronic Acid: Boronic acids can be susceptible to protonolysis, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially at elevated temperatures.[7] This side reaction consumes your nucleophile and reduces the yield.[7] If you suspect this is an issue, you can try using a more stable boronic ester (e.g., a pinacol ester) or milder reaction conditions.

Troubleshooting_Low_Yield Start Low Yield / No Reaction Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_OA Assess Oxidative Addition Check_Catalyst->Check_OA Degassing OK Sol_Degas Improve Degassing Technique Check_Catalyst->Sol_Degas Suspect Oxidation? Check_TM Evaluate Transmetalation Check_OA->Check_TM Aryl Bromide OK Sol_Ligand Switch to Electron-Rich Ligand Check_OA->Sol_Ligand Electron-Rich Aryl Bromide? Check_Boronic_Acid Consider Boronic Acid Stability Check_TM->Check_Boronic_Acid Base OK Sol_Base Change Base (Strength/Solubility) Check_TM->Sol_Base Base Ineffective? Sol_Boronic_Ester Use Boronic Ester / Milder Conditions Check_Boronic_Acid->Sol_Boronic_Ester Protodeboronation Suspected? caption Figure 2: Troubleshooting workflow for low yields.

Caption: Figure 2: Troubleshooting workflow for low yields.

Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, particularly when using Pd(II) precatalysts or in the presence of oxygen.[5][8]

  • Mechanism of Homocoupling: This side reaction can occur when two molecules of the boronic acid react with the palladium catalyst.[5] If a Pd(II) salt like Pd(OAc)₂ is used as the precatalyst, it can be reduced to the active Pd(0) by the boronic acid, leading to homocoupling.[5] The presence of oxygen can also promote this pathway.[5][9]

  • Mitigation Strategies:

    • Thorough Degassing: Rigorous exclusion of oxygen is the first line of defense.[8]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can minimize homocoupling that arises from the reduction of a Pd(II) precatalyst.

    • Stoichiometry: Using a slight excess of the aryl bromide can sometimes favor the desired cross-coupling over homocoupling.[10]

    • Ligand Choice: Certain ligands can suppress homocoupling. For instance, bulky, electron-rich phosphine ligands can promote the desired catalytic cycle.

Question 3: My mass spectrometry analysis shows a byproduct corresponding to the dehalogenated starting material. What causes this and how can I prevent it?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is another frequent side reaction.[5][11]

  • The Culprits: This side reaction is often promoted by certain bases, solvents (like alcohols), or impurities that can act as hydride sources.[5] High reaction temperatures and prolonged reaction times can also exacerbate the issue.[11]

  • Preventative Measures:

    • Base Selection: Avoid bases that can readily provide a hydride, such as those with alcohol impurities. Inorganic bases like K₂CO₃ or K₃PO₄ are generally good choices.

    • Solvent Choice: If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like toluene, dioxane, or THF.

    • Temperature and Time: Optimize the reaction temperature and time to be just sufficient for the completion of the desired reaction. Overheating or unnecessarily long reaction times can favor dehalogenation.

    • Ligand Effects: The choice of phosphine ligand can influence the rate of dehalogenation versus cross-coupling.[11] Screening a few different ligands may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I select the right palladium catalyst and ligand for my specific aryl bromide?

A1: There is no one-size-fits-all answer, but here are some guiding principles:

  • For simple, activated aryl bromides (electron-withdrawing groups): Standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a simple phosphine ligand (e.g., PPh₃) often suffice.

  • For electron-rich or sterically hindered aryl bromides: These are more challenging substrates and typically require more sophisticated catalyst systems.[12] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu, are often necessary to promote the difficult oxidative addition step.[13]

Substrate TypeRecommended Catalyst/Ligand SystemRationale
Electron-deficient Aryl BromidePd(PPh₃)₄ or Pd(OAc)₂/PPh₃Oxidative addition is facile.
Electron-rich Aryl BromidePd precatalyst + Buchwald ligand (e.g., SPhos)Electron-rich ligand facilitates oxidative addition.
Sterically Hindered Aryl BromidePd precatalyst + Bulky ligand (e.g., XPhos)Bulky ligand promotes reductive elimination and can improve catalyst stability.

Q2: What is the role of the base, and how do I choose the best one?

A2: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[4][6] The choice of base can significantly impact the reaction outcome.

  • Common Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective in many cases.[12] Cs₂CO₃ is more soluble in organic solvents and often gives better results, especially in dioxane.[14]

    • Phosphates (K₃PO₄): A strong base that is particularly effective, often used in combination with a small amount of water.[12]

  • Fluoride Sources (KF, CsF): Can be effective, especially for substrates with base-sensitive functional groups.[4]

  • Organic Bases (e.g., triethylamine): Generally less effective than inorganic bases in the presence of water.[12]

The optimal base often depends on the solvent and the specific substrates. It is often worthwhile to screen a few different bases when developing a new Suzuki coupling reaction.

Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?

A3: Consistency is key for reproducible results.

  • Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[15] Degas your solvents thoroughly before use.

  • Reagent Quality: Use high-purity reagents. The quality of the boronic acid, in particular, can vary between suppliers and batches.

  • Precise Stoichiometry: Carefully measure all reagents. A slight excess of the boronic acid (1.1-1.5 equivalents) is common.

  • Temperature Control: Maintain a consistent reaction temperature using an oil bath or heating mantle with a temperature controller.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Representative Experimental Protocol

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid or boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available from: [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. Available from: [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available from: [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures.. Available from: [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available from: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. Available from: [Link]

  • YouTube. Suzuki Coupling. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Available from: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(5-Bromo-2-ethoxyphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to impurity formation during their synthetic work. Here, we address common side reactions, their mechanistic origins, and provide robust troubleshooting protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(5-Bromo-2-ethoxyphenyl)acetic acid?

There are two primary and versatile synthetic strategies for preparing substituted phenylacetic acids like the target compound:

  • Hydrolysis of a Benzyl Cyanide Precursor: This is a classic and reliable method involving the hydrolysis of 2-(5-Bromo-2-ethoxyphenyl)acetonitrile under acidic or basic conditions.[1] It is often favored for its straightforward execution and high yields when optimized.

  • Willgerodt-Kindler Reaction: This powerful reaction transforms a substituted acetophenone, in this case, 1-(5-Bromo-2-ethoxyphenyl)ethan-1-one, into a thioamide intermediate using sulfur and an amine (like morpholine).[2][3] This intermediate is then hydrolyzed to the desired carboxylic acid. This route is particularly useful when the acetophenone is more accessible than the benzyl cyanide.

The choice between these routes often depends on the availability and cost of the starting materials.

G cluster_0 Route 1: Benzyl Cyanide Hydrolysis cluster_1 Route 2: Willgerodt-Kindler Reaction start1 2-(5-Bromo-2-ethoxyphenyl)acetonitrile product 2-(5-Bromo-2-ethoxyphenyl)acetic acid start1->product Acid or Base Hydrolysis start2 1-(5-Bromo-2-ethoxyphenyl)ethan-1-one intermediate Thioamide Intermediate start2->intermediate Sulfur, Morpholine product2 2-(5-Bromo-2-ethoxyphenyl)acetic acid intermediate->product2 Hydrolysis

Caption: Common synthetic routes to the target compound.

Q2: Why is impurity profiling important for this compound?

Impurity profiling is a critical aspect of drug development and manufacturing.[4][5] For a compound like 2-(5-Bromo-2-ethoxyphenyl)acetic acid, which may be an intermediate for an active pharmaceutical ingredient (API), regulatory bodies like the FDA and EMA require strict identification, quantification, and control of any impurity present at levels of 0.1% or higher.[5][6] Understanding the side reaction products is essential for:

  • Safety: Impurities can have their own pharmacological or toxicological effects.

  • Efficacy: High levels of impurities reduce the potency of the desired compound.

  • Process Optimization: Knowledge of how byproducts are formed allows for the modification of reaction conditions to minimize their generation, leading to a more efficient and robust process.[4]

Troubleshooting Guide: Identification and Mitigation of Side Products

This section addresses specific impurities you may observe during your synthesis. For each potential side product, we discuss the cause and provide actionable solutions.

Issue 1: Presence of an amide impurity, 2-(5-Bromo-2-ethoxyphenyl)acetamide.

Q: My final product shows a significant peak corresponding to the acetamide intermediate. Why did this happen and how can I remove it?

A: Causality and Mechanism

This is the most common side product when using the benzyl cyanide hydrolysis route. The reaction proceeds in two steps: first, the nitrile is hydrated to an amide, which is then hydrolyzed to the carboxylic acid. Incomplete reaction is the primary cause, which can stem from:

  • Insufficient reaction time.

  • Suboptimal temperature.

  • Inadequate concentration of the acid or base catalyst.

Troubleshooting & Protocol

To drive the reaction to completion, you can re-subject the impure mixture to the hydrolysis conditions with modifications.

Protocol: Forcing Hydrolysis of Residual Amide

  • Setup: Combine your impure product mixture in a round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagents: Add an aqueous solution of 20% sodium hydroxide or 30% sulfuric acid. A good starting point is 5-10 volumes relative to your material.

  • Reaction: Heat the mixture to reflux (90-110 °C) with vigorous stirring.

  • Monitoring: Track the disappearance of the amide spot/peak using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require 4-8 hours.[7]

  • Work-up: Once the amide is consumed, cool the reaction to room temperature.

    • If using NaOH, acidify the mixture with concentrated HCl until the pH is ~1-2 to precipitate the carboxylic acid.

    • If using H2SO4, pour the cooled mixture onto crushed ice.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

ParameterStandard ConditionOptimized ConditionRationale
Time 2-4 hours6-10 hoursEnsures complete conversion of the stable amide intermediate.
Temperature 80 °C100-110 °C (Reflux)Provides sufficient energy to overcome the activation barrier for amide hydrolysis.
Catalyst Conc. 15% H₂SO₄ / 10% NaOH30% H₂SO₄ / 20% NaOHHigher catalyst concentration increases the reaction rate.
Issue 2: Formation of a phenolic impurity, 2-(5-Bromo-2-hydroxyphenyl)acetic acid.

Q: My mass spectrometry data indicates the presence of a byproduct that has lost the ethyl group. What causes this de-ethylation?

A: Causality and Mechanism

The ethoxy group is an ether linkage, which is generally stable but can be cleaved under harsh acidic conditions, particularly in the presence of strong nucleophiles like bromide ions. If using HBr for a reaction or if bromide is generated in situ under strongly acidic and hot conditions, it can attack the ethyl group in an SN2 reaction, cleaving the ether bond. This is a known side reaction for alkoxy-substituted aromatic compounds.

G Trouble Problem Observed: De-ethylation Impurity Cause Potential Cause: Harsh Acidic Conditions (e.g., high temp + HBr) Trouble->Cause Solution1 Solution 1: Use Milder Acid (e.g., H₂SO₄ instead of HBr) Cause->Solution1 Solution2 Solution 2: Lower Reaction Temperature Cause->Solution2 Solution3 Solution 3: Reduce Reaction Time Cause->Solution3

Caption: Troubleshooting logic for de-ethylation side product.

Troubleshooting & Protocol

Minimizing this impurity requires careful control over the reaction conditions.

  • Avoid Bromide Sources: If your synthesis involves an acid, use sulfuric acid or hydrochloric acid instead of hydrobromic acid.

  • Temperature Control: Do not exceed the necessary temperature for the primary reaction. For a hydrolysis, 100 °C is typically sufficient. Overheating can promote the ether cleavage.

  • Use Basic Hydrolysis: The ether linkage is highly stable to basic conditions. If de-ethylation is a persistent issue with acid hydrolysis, switching to a base-catalyzed hydrolysis (e.g., NaOH or KOH) will completely prevent this side reaction.

Issue 3: Incomplete conversion from the Willgerodt-Kindler route.

Q: I used the Willgerodt-Kindler reaction, but my final product is contaminated with a sulfur-containing compound. What is it?

A: Causality and Mechanism

The Willgerodt-Kindler reaction proceeds via a thioamide intermediate (specifically, 2-(5-bromo-2-ethoxyphenyl)-1-morpholino-1-thioxoethane).[2][8] This intermediate must be fully hydrolyzed to yield the final carboxylic acid. If the final hydrolysis step is incomplete, this thioamide will remain as a significant impurity.

Troubleshooting & Protocol

The solution is analogous to the amide impurity issue: drive the hydrolysis to completion. Thioamides are generally more robust than amides, so more stringent conditions may be required.

Protocol: Hydrolysis of Thioamide Intermediate

  • Setup: In a round-bottom flask, combine the crude product with a reflux condenser.

  • Reagents: Add a 20% aqueous solution of sodium hydroxide. A mixture of an alcohol (e.g., ethanol) and aqueous base can also be effective to improve solubility.

  • Reaction: Heat the mixture to a vigorous reflux for an extended period (8-16 hours).

  • Monitoring: Use TLC or HPLC to monitor the reaction. The thioamide is typically non-polar and will have a higher Rf on silica gel compared to the highly polar carboxylate salt.

  • Work-up and Isolation: Follow the standard acidic work-up procedure described in Issue 1 to isolate the pure carboxylic acid.

Issue 4: Presence of debrominated or isomeric impurities.

Q: I am seeing impurities that lack the bromine atom or appear to be isomers. Where do these come from?

A: Causality and Mechanism

These impurities typically do not form during the final hydrolysis or Willgerodt-Kindler steps but are carried over from the synthesis of the starting materials.

  • Debromination: The precursor (e.g., 4-bromo-1-ethoxy-2-ethylbenzene) may have been contaminated with the non-brominated parent molecule. Alternatively, certain reductive conditions (e.g., catalytic hydrogenation intended for another functional group) can cause hydrodebromination.

  • Isomers: During the bromination of the aromatic ring, small amounts of other isomers (e.g., 3-bromo or 6-bromo) can form depending on the directing effects of the substituents and the reaction conditions used. Side-chain halogenation is also a possibility if radical conditions are used.[9]

Troubleshooting & Protocol

  • Analyze Starting Materials: The most critical step is to rigorously purify and characterize your starting materials before beginning the main synthesis. Use techniques like GC-MS, HPLC, and NMR to confirm purity and isomeric distribution.[10]

  • Purification: If these impurities are present in the final product, they can be very difficult to remove due to their similar physical properties. Careful column chromatography or recrystallization may be required.

    • Recrystallization: A solvent screen is recommended. Try solvents such as toluene, ethyl acetate/heptane mixtures, or ethanol/water to find a system that selectively crystallizes the desired product, leaving the impurities in the mother liquor.

Analytical Characterization

A robust analytical method is crucial for identifying and quantifying these side products.

TechniqueApplication
HPLC The gold standard for quantifying the purity of the final product and detecting all non-volatile impurities.[10] A gradient reverse-phase method is typically effective.
LC-MS Essential for identifying unknown peaks by providing their molecular weight. This is the best way to confirm the presence of de-ethylated, debrominated, or amide impurities.[6]
NMR Provides structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved from the main compound.[4]
TLC A quick and inexpensive method for monitoring reaction progress and making a preliminary assessment of purity.[7]

References

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Vertex AI Search.
  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.). Acadecraft.
  • Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. (2025).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. (n.d.).
  • How to drive Phenyl acetoacetate synthesis to completion. (2025). BenchChem.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (2025). BenchChem.
  • Willgerodt rearrangement. (n.d.). Wikipedia.
  • Willgerodt‐Kindler Reaction. (2009).
  • Willgerodt–Kindler Reaction. (n.d.). Unacademy.
  • Side-Chain Halogen

Sources

Technical Support Center: Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this fundamental ether formation reaction. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Low or No Product Yield

This section addresses one of the most frequent challenges in the Williamson ether synthesis.

Q1: My reaction yield is extremely low or I've isolated no ether product. What are the most likely causes and how can I fix this?

Low or no yield can be traced back to several factors, ranging from reagent quality to fundamental flaws in reaction setup. Here is a systematic guide to diagnosing the issue.

A1: Systematic Troubleshooting for Low Yield

  • Anhydrous Conditions are Non-Negotiable: The alkoxide, which is your key nucleophile, is a very strong base. It will react instantly and preferentially with any protic species, especially water.

    • Causality: The presence of water quenches the alkoxide, converting it back to the starting alcohol and preventing it from attacking the alkyl halide.[1]

    • Protocol:

      • Thoroughly flame-dry or oven-dry all glassware before use.

      • Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a freshly opened bottle or re-distilling it over a suitable drying agent.

      • Ensure your starting alcohol and alkyl halide are dry.

  • Incomplete Deprotonation of the Alcohol: The alkoxide must be formed completely for the reaction to proceed efficiently. This depends entirely on the choice and quality of the base.

    • Causality: If the base is not strong enough to fully deprotonate the alcohol, you will have a low concentration of the active nucleophile, leading to a slow or incomplete reaction.[2] Alcohols typically have pKa values in the 16-18 range and require a base with a significantly higher pKa for irreversible deprotonation.[2]

    • Troubleshooting Steps:

      • For standard alcohols: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[3] A gray appearance in NaH can indicate deactivation from improper storage.[1]

      • For more acidic phenols: A weaker base such as potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) is often sufficient.[4][5]

      • Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the alcohol.

  • Poor Leaving Group or Unreactive Alkyl Halide: The SN2 reaction rate is highly dependent on the leaving group's ability to depart.

    • Causality: The reaction proceeds via nucleophilic attack on the alkyl halide, displacing the halide. The C-X bond must be broken, and some halides are better leaving groups than others.

    • Optimization: The reactivity order for halides is I > Br > Cl > F.[2] If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide. Alternatively, you can add a catalytic amount of an iodide salt (like NaI or KI), which can convert the alkyl chloride/bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).[6][7] Sulfonate esters like tosylates (OTs) or mesylates (OMs) are also excellent leaving groups and are often used in place of halides.[3][8]

  • Insufficient Reaction Time or Temperature: The Williamson synthesis often requires heat to proceed at a practical rate.

    • Causality: Like most reactions, the rate of this SN2 reaction is temperature-dependent. Insufficient thermal energy can lead to an incomplete reaction even after many hours.

    • Protocol: A typical temperature range is 50-100 °C, with reaction times of 1-8 hours.[9][10] It is crucial to monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been consumed.

Below is a troubleshooting flowchart to guide your decision-making process for low-yield reactions.

start Low or No Yield check_reagents 1. Check Reagents & Conditions start->check_reagents anhydrous Are all reagents and solvents completely anhydrous? check_reagents->anhydrous base_ok Is the base strong enough and fresh? anhydrous->base_ok Yes remedy_reagents Dry all components. Use fresh anhydrous solvent. anhydrous->remedy_reagents No lg_ok Is the leaving group reactive (I > Br > Cl)? base_ok->lg_ok Yes remedy_base Use a stronger base (e.g., NaH) or fresh base. base_ok->remedy_base No remedy_lg Switch to R-I or add catalytic NaI. lg_ok->remedy_lg No check_substrate 2. Check Substrate Structure lg_ok->check_substrate Yes remedy_reagents->anhydrous remedy_base->base_ok remedy_lg->lg_ok halide_type Is the alkyl halide primary (1°)? check_substrate->halide_type remedy_substrate Reaction is failing due to E2 elimination. Re-design synthesis. halide_type->remedy_substrate No success Yield should improve. halide_type->success Yes remedy_substrate->success

Caption: Troubleshooting logic for low Williamson ether synthesis yield.

Section 2: Formation of Byproducts (Side Reactions)

Even when the reaction produces some ether, the yield can be compromised by competing side reactions.

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

This is the most common side reaction and indicates that the E2 (elimination) pathway is competing with the desired SN2 (substitution) pathway.[4]

A2: Minimizing E2 Elimination

The alkoxide is not only a good nucleophile but also a strong base. When it acts as a base, it abstracts a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond (an alkene).[11]

  • The Structure of the Alkyl Halide is Critical: The SN2 mechanism is highly sensitive to steric hindrance.[12]

    • Causality: The SN2 reaction requires a "backside attack" on the carbon bearing the leaving group.[3][12] Bulky groups around this carbon block the nucleophile's path, making the more accessible protons on the adjacent carbon an easier target for the base.[11]

    • Rule of Thumb:

      • Primary (1°) Alkyl Halides: Strongly favor SN2. This is the best choice.[3]

      • Secondary (2°) Alkyl Halides: Give a mixture of SN2 and E2 products. Elimination becomes significant.[3][13]

      • Tertiary (3°) Alkyl Halides: Almost exclusively give E2 elimination products. They are not suitable for Williamson ether synthesis.[3][4]

  • Re-designing an Asymmetrical Ether Synthesis: If you are making an ether with two different alkyl groups (R-O-R'), you have two potential synthetic routes. Always choose the pathway that uses the less sterically hindered alkyl halide.[8]

    • Example: To synthesize tert-butyl methyl ether:

      • Route A (Bad): Sodium methoxide (CH₃ONa) + tert-butyl chloride ((CH₃)₃CCl). This uses a tertiary halide and will result almost exclusively in elimination (isobutylene).[4]

      • Route B (Good): Sodium tert-butoxide ((CH₃)₃CONa) + methyl iodide (CH₃I). This uses a primary (methyl) halide and will proceed via SN2 to give the desired ether.[4]

  • Reaction Temperature: Lowering the temperature generally favors substitution over elimination.

    • Causality: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[2][4] If you are using a secondary alkyl halide, try running the reaction at the lowest temperature that allows for a reasonable reaction rate.

cluster_start Reactants cluster_path Reaction Pathway cluster_end Products Alkoxide Alkoxide (RO⁻) Decision Nature of R' in R'-X Alkoxide->Decision Halide Alkyl Halide (R'X) Halide->Decision SN2_Product Ether (R-O-R') SN2 Pathway Decision->SN2_Product Primary (1°) Decision->SN2_Product Secondary (2°) (Major Product at Low Temp) E2_Product Alkene + Alcohol E2 Pathway Decision->E2_Product Secondary (2°) (Major Product at High Temp) Decision->E2_Product Tertiary (3°)

Caption: Influence of alkyl halide structure on the reaction pathway.

Q3: I'm using a phenoxide as my nucleophile and getting multiple products. What's happening?

When the nucleophile is an aryloxide (phenoxide) ion, the reaction can compete with alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[5][9]

A3: Minimizing C-Alkylation

  • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO, which are standard for Williamson synthesis, generally favor the desired O-alkylation. Protic solvents can promote C-alkylation.[4]

  • Counter-ion: The nature of the cation can also play a role, though this is a more complex factor.

Section 3: General FAQs and Best Practices
Q4: What are the ideal solvents for this synthesis?

Polar aprotic solvents are the best choice.[4]

  • Examples: N,N-dimethylformamide (DMF), acetonitrile, dimethyl sulfoxide (DMSO).[4][9]

  • Causality: These solvents are polar enough to dissolve the ionic alkoxide but do not form strong hydrogen bonds with the nucleophile. This leaves the alkoxide "free" and highly reactive, accelerating the SN2 reaction.[9] Protic solvents (like water or ethanol) can solvate the alkoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[9][10]

Q5: How do reaction parameters affect the outcome?

The following table summarizes the qualitative effects of key experimental parameters on the Williamson ether synthesis.

ParameterEffect on Desired Ether (SN2)Effect on Alkene Byproduct (E2)Recommendation for Optimal Ether Yield
Alkyl Halide Methyl > Primary >> SecondaryTertiary >> Secondary > PrimaryUse a methyl or primary alkyl halide whenever possible.[3][4]
Alkoxide Less hindered alkoxides react faster.Bulky alkoxides increase E2 rate.[11]If a bulky group is required, place it on the alkoxide, not the halide.[4]
Temperature Rate increases with temperature.Rate increases significantly with temperature.[2]Use the lowest temperature that gives a reasonable rate (typically 50-100 °C).[10]
Solvent Polar aprotic solvents are best.Less dependent on solvent polarity.Use DMF, acetonitrile, or DMSO.[4][9]
Base Strength Must be strong enough for full deprotonation.Strong bases promote E2.Use a strong, non-nucleophilic base (e.g., NaH) to pre-form the alkoxide.[3]
Section 4: Experimental Protocols
General Protocol for Williamson Ether Synthesis (using NaH)

This is a generalized procedure and may require optimization for specific substrates. Always perform a risk assessment before starting any chemical reaction.

Materials:

  • Alcohol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Primary Alkyl Halide (1.0 - 1.2 eq)

  • Standard workup and purification reagents (water, brine, organic solvent for extraction, drying agent like Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Alkoxide Formation:

    • Carefully add the sodium hydride to the stirring solvent.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of the alcohol in the anhydrous solvent to the NaH suspension. Hydrogen gas will evolve—ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes to ensure complete deprotonation.[14]

  • Ether Formation:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Slowly add the alkyl halide dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to the target temperature (e.g., 60-80 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[10]

    • Wash the combined organic layers with water and then with brine.[14]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography or distillation as appropriate.

Setup 1. Setup (Inert atmosphere, dry glassware) Alkoxide 2. Alkoxide Formation (Add alcohol to NaH in solvent at 0°C) Setup->Alkoxide Reaction 3. SN2 Reaction (Add alkyl halide, then heat) Alkoxide->Reaction Monitor 4. Monitor (TLC/GC until completion) Reaction->Monitor Workup 5. Workup (Quench, extract, wash, dry) Monitor->Workup Purify 6. Purification (Chromatography or Distillation) Workup->Purify Product Final Ether Product Purify->Product

Caption: General experimental workflow for Williamson ether synthesis.

References
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al... | Study Prep. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • V.Nimc. (2025, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for a pervasive challenge in synthetic chemistry: the formation of unwanted byproducts. By understanding the mechanistic origins of these side reactions, you can strategically optimize your conditions to achieve higher yields and cleaner product profiles.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Foundational Issues & General Byproducts

This section addresses byproducts that are common across multiple types of cross-coupling reactions, such as homocoupling and reduction.

Q1: My main byproduct is a homodimer of my organometallic reagent (e.g., boronic acid, organostannane, or terminal alkyne). What is causing this and how can I prevent it?

A1: This is a classic case of homocoupling, a frequent side reaction in Suzuki, Stille, and Sonogashira couplings.

Homocoupling arises when two molecules of your organometallic nucleophile react with each other instead of with the electrophilic partner. The specific mechanism can vary, but it is often promoted by the presence of oxygen or an inefficient primary catalytic cycle.

  • Mechanistic Insight: In Suzuki reactions, oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species that may be present from an incompletely reduced precatalyst.[1][2] In the Sonogashira reaction, the copper(I) co-catalyst is notoriously efficient at promoting the oxidative dimerization of terminal alkynes in the presence of oxygen, a reaction known as Glaser coupling.[3][4] For Stille reactions, homocoupling can occur when two organostannane molecules react with the Pd(II) precatalyst before the catalytic cycle properly begins.[5]

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: This is the most critical factor. Oxygen is a common culprit in promoting homocoupling.[1][6] Ensure your reaction is thoroughly deoxygenated.

  • Go Copper-Free (for Sonogashira): The most effective way to eliminate Glaser coupling is to avoid its primary catalyst. Well-established copper-free Sonogashira protocols often use a palladium catalyst with an amine base and can completely prevent alkyne dimerization.[3][4]

  • Optimize Catalyst and Ligand:

    • Use a high-quality, active Pd(0) source or a precatalyst that reliably reduces to Pd(0) in situ.[7] Inefficient generation of the active catalyst can lead to side reactions with the remaining Pd(II).[1]

    • Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step, accelerating the cross-coupling pathway over competing side reactions.[7]

  • Slow Addition: In some cases, slowly adding the organometallic reagent via syringe pump can maintain its low concentration, favoring the bimolecular cross-coupling over the homocoupling pathway.[4]

Diagram: General Pathways for Cross-Coupling vs. Homocoupling

G cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Pathway pd0 LₙPd(0) pd2_oa L₂Pd(II)(Ar¹)(X) pd0->pd2_oa Oxidative Addition (+ Ar¹-X) pd2_tm L₂Pd(II)(Ar¹)(Ar²) pd2_oa->pd2_tm Transmetalation (+ M-Ar²) product Ar¹-Ar² pd2_tm->product Reductive Elimination product->pd0 Catalyst Regeneration MAr2 M-Ar² homo_product Ar²-Ar² MAr2->homo_product Dimerization pd_source Pd(II) or O₂ Source pd_source->MAr2

Caption: The desired catalytic cycle (blue) vs. the competing homocoupling side reaction (red).

Q2: I am observing significant amounts of a byproduct where the halide on my starting material has been replaced by a hydrogen atom. What is this reaction?

A2: This side reaction is known as hydrodehalogenation. It's a form of reduction that competes with the desired cross-coupling. A related process, protodeboronation , can occur with boronic acids in Suzuki coupling.[2][8]

  • Mechanistic Insight: After the initial oxidative addition of your aryl halide to Pd(0), the resulting Ar-Pd(II)-X species is formed. If a hydride source is available, a Pd-H species can be generated. This can happen through various pathways, including the decomposition of amine bases or solvents.[2] This Ar-Pd(II)-H intermediate can then undergo reductive elimination to produce the reduced arene (Ar-H) and regenerate the Pd(0) catalyst, effectively short-circuiting the catalytic cycle. For Suzuki coupling, protodeboronation is the cleavage of the C-B bond by a proton source (often water), which is frequently accelerated by the base.[1][8]

Troubleshooting Strategies:

  • Anhydrous Conditions (for Protodeboronation): Water is the primary proton source for protodeboronation. Using anhydrous solvents and reagents can significantly suppress this side reaction.[1][8]

  • Choice of Base:

    • For Suzuki coupling, strong bases in aqueous media can accelerate protodeboronation. Consider switching to milder, non-hydroxide bases like K₃PO₄ or K₂CO₃.[8]

    • For hydrodehalogenation, some amine bases can be a source of hydrides. If this is suspected, screen alternative inorganic bases.

  • Use More Stable Boronic Esters (for Suzuki): If protodeboronation is persistent, especially with electron-rich or heteroaromatic substrates, switching from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, is a highly effective strategy.[8]

  • Optimize Temperature: Excessive heat can accelerate the decomposition of reagents and solvents, potentially generating hydride sources that lead to hydrodehalogenation.[9] Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

Section 2: Mechanistic-Specific Byproducts

This section focuses on byproducts arising from specific elementary steps in the catalytic cycle, such as β-hydride elimination.

Q3: My reaction involves an sp³-hybridized carbon, and I'm getting an alkene byproduct instead of my cross-coupled product. What is happening?

A3: This is a classic signature of β-hydride elimination. This process is a fundamental step in the Heck reaction but is an undesired side reaction in other couplings that aim to form C(sp³)-C bonds.[10][11]

  • Mechanistic Insight: β-hydride elimination occurs when an organopalladium intermediate possesses an alkyl group with a hydrogen atom on the carbon that is beta to the palladium center. The palladium and the β-hydrogen interact through a four-membered transition state, leading to the formation of a palladium-hydride (Pd-H) species and an alkene.[12][13] This pathway is often kinetically facile and can outcompete the desired reductive elimination step.[14]

Troubleshooting Strategies:

  • Substrate Choice: The most straightforward solution is to use substrates that lack β-hydrogens if the molecular design allows.

  • Ligand Selection: The choice of ligand is crucial for controlling this side reaction.

    • Bulky Ligands: Sterically demanding ligands can enforce a geometry around the palladium center that disfavors the planar transition state required for β-hydride elimination.[7]

    • Chelating Ligands: Certain bidentate ligands can occupy coordination sites that would otherwise be required for the β-hydride elimination to proceed.

    • Coordinating Groups: In some cases, a coordinating group within the substrate itself can stabilize the organopalladium intermediate and prevent β-elimination.[10]

  • Promote Reductive Elimination: The competition is between β-hydride elimination and reductive elimination. Conditions that accelerate reductive elimination can favor the desired product. Electron-rich, bulky ligands are known to promote this final step.[15][16]

Diagram: β-Hydride Elimination Competing with Reductive Elimination

G cluster_desired Desired Pathway cluster_side Side Reaction start L₂Pd(II)(Ar)(Alkyl) product Ar-Alkyl (Cross-Coupling Product) start->product Reductive Elimination pdh L₂Pd(II)(Ar)(H) start->pdh β-Hydride Elimination alkene Alkene pdh->alkene

Caption: The critical branch point for an alkyl-palladium intermediate.

Section 3: Reaction-Specific Troubleshooting
ReactionCommon ByproductsPrimary CausesRecommended Solutions
Suzuki-Miyaura Homocoupling of boronic acid, ProtodeboronationOxygen contamination, Excess water, Harsh baseRigorous degassing, Use anhydrous conditions, Milder bases (K₃PO₄, K₂CO₃), Use boronic esters (BPin, MIDA).[1][8]
Heck Alkene isomerization, Homocoupling of aryl halideReversible β-hydride elimination, Inefficient catalyst turnoverAdd base to promote irreversible elimination, Use robust ligands, Optimize temperature.[11][17]
Sonogashira Glaser coupling (alkyne homocoupling)Oxygen and Copper(I) co-catalystUse a copper-free protocol, Rigorous degassing, Use an amine base.[3][4][6]
Buchwald-Hartwig Hydrodehalogenation, Phenol formation (from aryl halides)Hydride sources (base/solvent), Reaction with hydroxideScreen inorganic bases, Use anhydrous conditions, Ensure base purity.[9][18]
Negishi Homocoupling, Byproducts from secondary transmetalationCompeting transmetalation pathways, Reaction with ZnX₂ byproductOptimize ligand and temperature, Control stoichiometry carefully.[19][20][21]
Stille Homocoupling of organostannaneReaction with Pd(II) precatalyst, Radical pathwaysUse active Pd(0) source, Rigorous degassing, Additives like Cu(I) salts can sometimes help.[5][22][23]

Table 1: Common Byproducts in Specific Palladium Cross-Coupling Reactions and Their Primary Causes.

Section 4: Experimental Protocols & Advanced Troubleshooting
Protocol 1: General Procedure for Setting Up an Oxygen-Free Cross-Coupling Reaction

This protocol is essential for minimizing oxygen-sensitive side reactions like homocoupling.

  • Glassware Preparation: Flame-dry or oven-dry all glassware (reaction vial/flask, stir bar, condenser) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Solid Reagents: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the organometallic reagent (1.1-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the ligand (e.g., 1-10 mol%) to the reaction vessel.

  • Solvent Degassing: The solvent must be rigorously deoxygenated. The most common method is "sparging," where an inert gas is bubbled through the solvent via a long needle for 15-30 minutes. Alternatively, three "freeze-pump-thaw" cycles can be performed for maximum oxygen removal.

  • Reaction Setup: Add the degassed solvent to the reaction vessel via syringe under inert atmosphere. If one of the reagents is a liquid, it should also be degassed and added via syringe.

  • Execution: Seal the vessel and place it in a preheated oil bath or heating block. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a manifold).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature before opening it to the atmosphere. Proceed with a standard aqueous workup.[3][9]

Q4: My reaction has turned black and stalled. What does this mean and what can I do?

A4: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal. [24]

  • Mechanistic Insight: The active Pd(0) catalyst is stabilized by its surrounding ligands. If these ligands dissociate, the "naked" and highly reactive Pd(0) atoms can rapidly aggregate into bulk metal, effectively crashing out of the catalytic cycle. This is often caused by high temperatures, an insufficient ligand-to-metal ratio, or the use of a ligand that cannot effectively stabilize the catalyst under the reaction conditions.[24]

Troubleshooting Strategies:

  • Increase Ligand-to-Palladium Ratio: A common starting point is a 2:1 ligand-to-Pd ratio. Increasing this to 4:1 can provide additional stabilization. However, be aware that a very large excess of ligand can sometimes inhibit the reaction by occupying coordination sites needed for the substrates.[24]

  • Lower the Reaction Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition pathways.[24] Determine the lowest temperature at which the reaction proceeds at an acceptable rate.

  • Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands) are specifically designed to create a stable, coordinatively saturated environment around the palladium center, preventing aggregation.[15]

  • Solvent Choice: Some solvents are less effective at stabilizing catalytic intermediates. If decomposition is a persistent issue, screening alternative anhydrous, degassed solvents is recommended.[25]

Diagram: Troubleshooting Flowchart for Byproduct Formation

G start Low Yield or Significant Byproducts Observed q1 What is the main byproduct? start->q1 homocoupling Homocoupling (Ar²-Ar² or R-C≡C-C≡C-R) q1->homocoupling Dimer of Nucleophile reduction Reduction (Ar¹-H or Protodeboronation) q1->reduction H replaces X or B(OH)₂ alkene Alkene Formation (β-Hydride Elimination) q1->alkene Alkene from sp³ partner black_ppt Reaction Stalled (Black Precipitate) q1->black_ppt Pd Black sol1 1. Rigorously Degas System 2. Go Copper-Free (Sonogashira) 3. Check Catalyst/Ligand Quality homocoupling->sol1 sol2 1. Use Anhydrous Conditions 2. Screen Milder Bases 3. Use Stable Boronic Esters (Suzuki) reduction->sol2 sol3 1. Use Bulky/Chelating Ligands 2. Use Substrate without β-H 3. Lower Temperature alkene->sol3 sol4 1. Lower Temperature 2. Increase Ligand:Pd Ratio 3. Use More Robust Ligand black_ppt->sol4

Caption: A decision tree for troubleshooting common byproduct issues.

References
  • Schmidt, A. F., & Smirnov, V. V. The Mechanism of the Palladium Hydride b-Elimination Step in the Heck Reaction. Russian Journal of Organic Chemistry.
  • Minner, E. M., et al. (2011). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society. [Link]

  • Martín-Alvarez, P. J., et al. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics. [Link]

  • Reddy, G. S., et al. (2022). Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. The Journal of Organic Chemistry. [Link]

  • Lee, C.-W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters. [Link]

  • Hale, G. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Topczewski, J. J., et al. (2016). Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. ACS Catalysis. [Link]

  • Wikipedia. Negishi coupling. Wikipedia. [Link]

  • Wang, C., et al. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

  • Ortuño, M. A., et al. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions. [Link]

  • Lin, G., et al. Revealing a Second Transmetalation Step in the Negishi Coupling and Its Competition with Reductive Elimination: Improvement in the Interpretation of the Mechanism of Biaryl Syntheses. ResearchGate. [Link]

  • Zhang, A., et al. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • Köhling, P., et al. (2012). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. CSIR-National Chemical Laboratory. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Reductive Elimination. University of Rochester. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Organic Chem Explained. (2018). Common cross coupling reactions. YouTube. [Link]

  • St. John's University & College of St. Benedict. oxidative addition and palladium coupling. csbsju. [Link]

  • NROChemistry. Stille Coupling. NROChemistry. [Link]

  • The Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Wikipedia. Stille reaction. Wikipedia. [Link]

  • Wikipedia. Reductive elimination. Wikipedia. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Reddit. (2016). Tried to do Heck coupling, ended up with homocoupling. What can I do about it? r/chemistry. [Link]

  • Di Mauro, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Myers, A. The Stille Reaction. Chem 115. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Wikipedia. Cross-coupling reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]

  • Mondal, B., et al. (2020). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Mitigating Impurities in 2-(5-Bromo-2-ethoxyphenyl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-(5-Bromo-2-ethoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to help you identify, mitigate, and eliminate common impurities, ensuring the integrity and quality of your final product.

This document is structured as a series of questions you might encounter during your work, followed by in-depth answers that explain the underlying chemical principles and provide actionable protocols.

Part 1: Troubleshooting Guide - Addressing Specific Experimental Issues

This section tackles common problems observed during and after the synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Q1: My final product has a low melting point and a broad melting range after initial isolation. What are the likely impurities?

A: A low and broad melting point is a classic indicator of impurities. For 2-(5-Bromo-2-ethoxyphenyl)acetic acid, this typically points to the presence of unreacted starting materials or synthetic intermediates. The exact nature of these impurities depends on your chosen synthetic route.

  • Causality: The most common large-scale syntheses for phenylacetic acids involve the hydrolysis of a nitrile or ester precursor (e.g., ethyl 2-(5-bromo-2-ethoxyphenyl)acetate) or the carboxylation of a Grignard reagent.[1] Incomplete conversion at any stage will carry forward neutral, non-acidic impurities into the crude product.

  • Common Culprits:

    • Unreacted Ester Intermediate (e.g., Ethyl 2-(5-bromo-2-ethoxyphenyl)acetate): This is the most frequent impurity if your synthesis involves a final hydrolysis step. Saponification can be slow, and insufficient reaction time, temperature, or base concentration will lead to incomplete conversion.

    • Unreacted Benzyl Halide (e.g., 1-(Bromomethyl)-5-bromo-2-ethoxybenzene): If you are using a Grignard-based route, any unreacted benzyl halide will remain as a neutral impurity.

    • Starting Phenol (e.g., 5-Bromo-2-ethoxyphenol): If the addition of the acetic acid moiety is inefficient, the precursor phenol may persist.

  • Troubleshooting Protocol:

    • Initial Diagnosis: Perform an acid-base extraction. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separation: The desired carboxylic acid product will move into the aqueous basic layer as its sodium salt. Neutral impurities, such as the unreacted ester or halide, will remain in the organic layer.

    • Analysis: Carefully separate the layers. Evaporate the organic layer to isolate the neutral impurities and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) to confirm their identity.

    • Product Recovery: Acidify the aqueous layer with cold 2M HCl until the pH is ~2. The pure 2-(5-Bromo-2-ethoxyphenyl)acetic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry thoroughly.[1]

    • Confirmation: Re-check the melting point of the purified product. It should be significantly sharper and higher.

Q2: HPLC analysis of my product shows several unexpected peaks. How do I identify and eliminate them?

A: The appearance of multiple peaks in an HPLC chromatogram, especially those with different retention times and UV signatures, suggests the presence of side-reaction products or isomers.

  • Causality & Identification:

    • Over-Bromination Products: During the bromination of the aromatic ring, it is possible to introduce a second bromine atom, leading to dibromo- derivatives. These will have a significantly higher molecular weight, which can be confirmed by LC-MS analysis. The formation of these byproducts is favored by using an excess of the brominating agent or elevated reaction temperatures.[2][3]

    • Isomeric Impurities: If bromination is performed on a molecule with multiple activated positions, positional isomers can form. For instance, if you brominate 2-ethoxyphenylacetic acid, while the 5-position (para to the ethoxy group) is favored, some bromination might occur at the 3-position (ortho). These isomers often have very similar properties and can be difficult to separate.

    • Coupling Products (from Grignard Routes): Grignard reagents can couple with unreacted aryl halides, leading to biphenyl-type impurities.[4] These are often yellowish in color and are favored by higher temperatures and high concentrations of the halide.[4]

    • Degradation Products: Under harsh acidic or basic conditions, or at high temperatures, ether cleavage of the ethoxy group or even decarboxylation can occur, leading to phenolic or debrominated impurities.

  • Mitigation Strategies:

    • Control Reaction Stoichiometry: For bromination, carefully control the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide or Br₂) to a 1.0-1.05 molar ratio. Add the reagent slowly and maintain a controlled temperature (e.g., 0-10 °C) to minimize side reactions.[2]

    • Optimize Grignard Conditions: To prevent coupling, ensure the reaction is conducted under strictly anhydrous conditions in a suitable ether solvent.[5] Add the aryl halide solution dropwise to the magnesium turnings to maintain a low concentration and control the exothermic reaction with an ice bath.[4]

    • Purification via Recrystallization: This is the most powerful technique for removing small quantities of isomeric and over-brominated impurities. A well-chosen solvent system will selectively dissolve the desired product at high temperatures while leaving impurities either insoluble or in the mother liquor upon cooling.

Q3: My final product has a persistent yellow or off-white color. What is the cause and how can I decolorize it?

A: A persistent yellow hue often points to highly conjugated impurities or trace amounts of degradation products that are difficult to remove.

  • Causality:

    • Biphenyl Impurities: As mentioned in Q2, biphenyl-type impurities formed during Grignard reactions are often yellow.[4]

    • Oxidation Products: Trace amounts of phenolic impurities can oxidize over time to form colored quinone-like structures.

    • Residual Iodine: If iodine was used to initiate a Grignard reaction, trace amounts can persist and impart color.[1]

  • Decolorization and Purification Protocol:

    • Trituration: For removing biphenyls, trituration can be effective. Suspend the crude, colored product in a solvent in which the desired product is poorly soluble but the impurity is soluble (e.g., cold petroleum ether or hexane).[4] Stir vigorously, then filter to collect the now purer, less colored solid.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities.

      • Step A: Dissolve the crude product in a minimal amount of a suitable hot solvent (see FAQ Q3 for solvent selection).

      • Step B: Add the activated carbon and hold the solution at temperature for 5-10 minutes.

      • Step C: Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. Caution: Never add carbon to a boiling solution, as this can cause violent bumping.

      • Step D: Allow the clear filtrate to cool slowly to crystallize the purified product.

    • Chemical Wash: Before final recrystallization, washing the organic solution of your product with a dilute solution of sodium thiosulfate (Na₂S₂O₃) can remove residual iodine.

Part 2: Frequently Asked Questions (FAQs) - Best Practices
Q1: What is the most critical step for controlling the overall purity profile?

A: The most critical step is the one where the final aromatic substitution pattern is set, which is typically the bromination step . Improper control here can generate isomeric impurities that are often very difficult to remove in subsequent steps or by simple recrystallization. Precise control of temperature, reaction time, and stoichiometry of the brominating agent is paramount to ensure high regioselectivity and prevent over-bromination.[2]

Q2: What are the recommended analytical methods for routine in-process controls and final product release?

A: A multi-pronged analytical approach is essential for robust quality control.[6]

Analytical Method Primary Use Case Details & Rationale
HPLC (UV Detection) Purity Assay & Impurity Quantification The gold standard for determining the area % purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water (with 0.1% acid) is typically effective.[6] It can separate the main product from most precursors and byproducts.
LC-MS Impurity Identification Provides molecular weight data for unknown peaks observed in HPLC, allowing for rapid identification of byproducts like over-brominated or coupled species.
GC-MS Residual Solvent & Volatile Impurity Analysis Essential for identifying and quantifying residual solvents from the reaction and purification steps (e.g., Toluene, Diethyl Ether, Ethyl Acetate).[6]
¹H NMR Spectroscopy Structural Confirmation & Purity Check Confirms the chemical structure of the final product. Can also be used to detect and roughly quantify impurities by comparing the integration of characteristic peaks.
Melting Point Quick Purity Assessment A sharp, well-defined melting point is a good qualitative indicator of high purity. It is a fast and inexpensive check to perform after each purification step.
Q3: Can you provide a robust, scalable protocol for recrystallization to achieve >99.5% purity?

A: Absolutely. Recrystallization is highly effective for this class of compounds. The key is selecting an appropriate solvent system where the product has high solubility in hot solvent and low solubility in cold solvent.[7] For phenylacetic acids, toluene and mixtures of ethyl acetate/heptane are often excellent choices.[8]

Optimized Recrystallization Protocol:

  • Solvent Selection: Start by testing solvents. Toluene is a good first choice. Alternatively, a binary system like ethyl acetate/heptane can be used.

  • Dissolution: Place the crude 2-(5-Bromo-2-ethoxyphenyl)acetic acid in an appropriately sized flask. Add a minimal amount of the chosen primary solvent (e.g., toluene). Heat the mixture to a gentle reflux with stirring until all the solid dissolves. If using a binary system, dissolve in the "good" solvent (ethyl acetate) first.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is present, or if you performed an activated carbon treatment, perform a hot filtration to remove it.

  • Crystallization:

    • For a single solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

    • For a binary system: While the solution is hot, slowly add the "poor" solvent (e.g., heptane) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate, then allow it to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 3: Visualization & Workflows
Impurity Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and mitigating impurities encountered during the synthesis.

G start Crude Product Analysis (HPLC, MP) purity_check Purity < 99% or Broad MP? start->purity_check pass Product Meets Spec (Release) purity_check->pass No fail Identify Impurity Profile (LC-MS, GC-MS) purity_check->fail Yes neutral_imp Neutral Impurities Detected? (Ester, Halide) fail->neutral_imp acidic_imp Acidic Impurities Detected? (Isomers, Over-brominated) neutral_imp->acidic_imp No extraction Perform Acid-Base Extraction neutral_imp->extraction Yes recrystallize Optimize Recrystallization Protocol acidic_imp->recrystallize Yes (Minor) rework Review & Rework Synthesis Step (e.g., Bromination) acidic_imp->rework Yes (Major) extraction->start Re-analyze recrystallize->start Re-analyze rework->start Re-synthesize

Caption: Decision workflow for impurity identification and remediation.

References
  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (n.d.). Retrieved from [Link]

  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents. (n.d.).
  • CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents. (n.d.).
  • Solved (1) Consider the synthesis of phenylacetic acid | Chegg.com. (2013). Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (2024). Retrieved from [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020). Retrieved from [Link]

Sources

Technical Support Center: Reaction Kinetics Study of 2-(5-Bromo-2-ethoxyphenyl)acetic Acid Formation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and kinetic analysis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a foundational understanding of the reaction kinetics, grounded in established scientific principles.

I. Conceptual Overview: The Williamson Ether Synthesis

The formation of 2-(5-Bromo-2-ethoxyphenyl)acetic acid is typically achieved through a Williamson ether synthesis. This venerable yet powerful reaction involves the nucleophilic substitution (SN2) of a haloacetate by a phenoxide. In this specific case, the sodium salt of 5-bromo-2-ethoxyphenol acts as the nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, most commonly ethyl bromoacetate. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Understanding the nuances of the SN2 mechanism is paramount to troubleshooting this synthesis. The reaction is sensitive to steric hindrance, the nature of the solvent, the strength of the base, and the reactivity of the leaving group.[1]

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis and kinetic study of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation of the Phenol: The first step is the quantitative conversion of 5-bromo-2-ethoxyphenol to its corresponding phenoxide. If the base is not strong enough or is used in insufficient molar equivalents, the remaining unionized phenol is a poor nucleophile, leading to an incomplete reaction.

    • Troubleshooting:

      • Ensure the use of a sufficiently strong base. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent will ensure complete deprotonation.[2]

      • Use at least one full equivalent of the base. It is common practice to use a slight excess (1.1-1.2 equivalents).

      • Ensure your starting phenol is dry, as water will consume the base.

  • Competing Elimination (E2) Reaction: While the primary haloacetate is not prone to elimination, if other, more sterically hindered, haloacetates are used, the phenoxide can act as a base, leading to the formation of an alkene byproduct. For the synthesis of the target molecule, this is less of a concern.

  • Side Reaction: C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of an unwanted isomer.[3]

    • Troubleshooting:

      • The choice of solvent significantly influences the O/C alkylation ratio. Polar aprotic solvents like DMF, DMSO, or acetonitrile favor O-alkylation.[3][4] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and potentially increasing the proportion of C-alkylation.

  • Reaction Temperature and Time: The SN2 reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions.

    • Troubleshooting:

      • Typical temperatures for this reaction range from 50-100 °C.[5]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The reaction is typically complete within 1-8 hours.[5]

Question 2: I am observing an impurity that is difficult to separate from my final product. What could it be and how can I remove it?

Answer: A common and often difficult-to-remove impurity is the unreacted starting material, 5-bromo-2-ethoxyphenol. Due to its acidic nature and similar polarity to the product, it can co-purify.

  • Troubleshooting Purification:

    • Extraction: During the work-up, a basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic phenol from the organic layer containing the ester intermediate. However, if the final product is the carboxylic acid, this will also be extracted into the basic aqueous layer. Careful pH control during acidification and subsequent extraction is crucial.

    • Chromatography: If extraction fails to provide sufficient purity, column chromatography on silica gel is an effective purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from the starting phenol.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Question 3: My kinetic data is not reproducible. What are the critical parameters to control for a reliable kinetic study?

Answer: Reproducibility in kinetic studies hinges on precise control over reaction conditions.

  • Temperature Control: The rate constant of a chemical reaction is highly sensitive to temperature. Use a thermostatically controlled reaction vessel (e.g., a jacketed reactor with a circulating bath) to maintain a constant temperature (± 0.1 °C).

  • Concentration Accuracy: The initial concentrations of your reactants must be known with high accuracy. Prepare stock solutions carefully and use precise volume dispensing equipment.

  • Mixing: Inadequate mixing can lead to localized concentration gradients, affecting the reaction rate. Ensure efficient and consistent stirring throughout the experiment.

  • Atmosphere: While this reaction is not particularly sensitive to air, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially at elevated temperatures.

  • Sampling: If you are monitoring the reaction by taking samples, ensure that the sampling technique is consistent and does not significantly alter the reaction volume. Quenching the reaction in the sample immediately upon withdrawal is crucial to stop the reaction at a precise time point.

III. Experimental Protocols

A. Synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

This two-step procedure involves the Williamson ether synthesis to form the ethyl ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(5-Bromo-2-ethoxyphenyl)acetate

  • Materials:

    • 5-bromo-2-ethoxyphenol

    • Ethyl bromoacetate[6]

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.) suspended in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 5-bromo-2-ethoxyphenol (1.0 eq.) in anhydrous DMF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(5-bromo-2-ethoxyphenyl)acetate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(5-Bromo-2-ethoxyphenyl)acetic acid

  • Materials:

    • Ethyl 2-(5-bromo-2-ethoxyphenyl)acetate

    • Ethanol

    • 1 M Sodium hydroxide solution

    • 1 M Hydrochloric acid

    • Ethyl acetate

  • Procedure:

    • Dissolve the purified ethyl 2-(5-bromo-2-ethoxyphenyl)acetate in ethanol in a round-bottom flask.

    • Add 1 M sodium hydroxide solution (2.0 eq.) and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC until the starting ester is consumed.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-bromo-2-ethoxyphenyl)acetic acid.[7]

    • If necessary, recrystallize the product from a suitable solvent.

B. Protocol for a Reaction Kinetics Study

This protocol outlines a method for determining the reaction kinetics of the Williamson ether synthesis step using in-situ monitoring.

  • Instrumentation:

    • A temperature-controlled reactor equipped with a stirrer and a port for a spectroscopic probe (e.g., FT-IR or Raman).

    • Alternatively, an automated sampling system connected to an HPLC.

  • Procedure:

    • Charge the reactor with a known volume of anhydrous DMF and bring it to the desired reaction temperature (e.g., 60 °C).

    • Add a precisely weighed amount of 5-bromo-2-ethoxyphenol and allow it to dissolve completely.

    • Add a known amount of sodium hydride and allow the deprotonation to go to completion.

    • Initiate the kinetic run by rapidly adding a precise amount of ethyl bromoacetate to the reactor.

    • Start monitoring the reaction immediately.

      • In-situ FT-IR/Raman: Collect spectra at regular intervals. The disappearance of a characteristic peak for the phenoxide and/or the appearance of a characteristic peak for the product can be monitored.

      • Automated HPLC sampling: The system will automatically withdraw a small aliquot of the reaction mixture at predefined time points, quench the reaction, and inject it into the HPLC for analysis. The concentration of the product or the disappearance of the starting material can be quantified.

    • Continue data collection until the reaction has reached at least 90% completion.

    • Repeat the experiment at different temperatures to determine the activation energy.

    • Analyze the concentration vs. time data to determine the reaction order and the rate constant.

IV. Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueRationale
Starting Materials 5-bromo-2-ethoxyphenol, Ethyl bromoacetateReadily available precursors for Williamson ether synthesis.
Base Sodium HydrideStrong, non-nucleophilic base for complete deprotonation.[2]
Solvent Anhydrous DMFPolar aprotic solvent, favors SN2 reaction.[8]
Temperature 60-70 °CProvides a reasonable reaction rate without significant side reactions.
Reaction Time 2-8 hoursTypically sufficient for completion, monitor by TLC.[5]
Expected Yield 70-90%Dependent on purity of reagents and reaction conditions.

Table 2: Spectroscopic Data for 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Spectroscopic TechniqueExpected Chemical Shifts / Peaks
1H NMR Signals corresponding to the ethoxy group (triplet and quartet), the methylene protons of the acetic acid moiety (singlet), and the aromatic protons (with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring).
13C NMR Peaks for the ethoxy carbons, the methylene carbon, the carboxylic acid carbon, and the six aromatic carbons (with distinct shifts due to the bromo, ethoxy, and acetic acid substituents).[9][10]
IR Spectroscopy Characteristic absorptions for the carboxylic acid O-H stretch (broad), the C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic ring and alkyl groups.[11][12]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

V. Visualization of Workflow and Mechanisms

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification (Ester) cluster_hydrolysis Hydrolysis reagents Weigh Reagents: 5-bromo-2-ethoxyphenol NaH, Ethyl bromoacetate setup Assemble Flame-Dried Glassware under Nitrogen reagents->setup solvent Prepare Anhydrous DMF solvent->setup deprotonation Deprotonation: Add phenol to NaH/DMF at 0°C, then warm to RT setup->deprotonation alkylation Alkylation: Add Ethyl Bromoacetate, Heat to 60-70°C deprotonation->alkylation monitoring Monitor by TLC alkylation->monitoring quench Quench with aq. NH4Cl monitoring->quench If complete extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify_ester Column Chromatography dry->purify_ester saponify Saponification: NaOH in Ethanol/Water purify_ester->saponify acidify Acidify with HCl saponify->acidify extract_acid Extract with Ethyl Acetate acidify->extract_acid purify_acid Dry, Concentrate & Recrystallize extract_acid->purify_acid

A generalized workflow for the synthesis of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Diagram 2: Reaction Mechanism - O-Alkylation vs. C-Alkylation

Competing reaction pathways in the Williamson ether synthesis.

Diagram 3: Troubleshooting Logic for Low Yield

G start Low Yield of 2-(5-Bromo-2-ethoxyphenyl)acetic acid check_sm TLC shows significant unreacted starting phenol? start->check_sm check_side_products TLC/NMR shows significant side products? check_sm->check_side_products No incomplete_deprotonation Cause: Incomplete Deprotonation Solution: Use stronger/excess base (NaH), ensure anhydrous conditions. check_sm->incomplete_deprotonation Yes c_alkylation Cause: C-Alkylation Solution: Use polar aprotic solvent (DMF, DMSO). check_side_products->c_alkylation Yes purification_loss Cause: Product loss during workup Solution: Optimize extraction pH, use column chromatography. check_side_products->purification_loss No incomplete_reaction Cause: Insufficient reaction time/temp Solution: Increase reaction time or temperature, monitor by TLC. incomplete_deprotonation->incomplete_reaction

A decision tree for troubleshooting low reaction yields.

VI. References

  • A2B Chem. (n.d.). 7017-49-4 | 2-(5-Bromo-2-ethoxyphenyl)acetic acid. Chemikart. Retrieved January 16, 2026, from [Link]

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (n.d.). Retrieved January 16, 2026, from a government source.

  • Gomez, V. M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering.

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 16, 2026, from [Link]

  • Martinez, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.

  • Edubirdie. (n.d.). Williamson Ether Synthesis.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications.

  • Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved January 16, 2026, from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate.

  • Metger, A., & V. M. Ghorpade. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy.

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI.

  • PubChem. (n.d.). 2-(5-Bromo-2-ethylphenoxy)acetic acid. Retrieved January 16, 2026, from [Link]

  • Wang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone... PMC - NIH.

  • Jetir.org. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

  • Hoeschele, J. D., et al. (1994). Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes... PubMed.

  • Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

  • Weissberg, A., et al. (2001). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Journal of Organic Chemistry.

  • Benchchem. (n.d.). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

  • Wójcik, A., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes.

  • Smith, G., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH.

  • BLDpharm. (n.d.). 7017-48-3|2-(5-Bromo-2-methoxyphenyl)acetic acid.

  • Wikipedia. (n.d.). 2C-B.

  • ResearchGate. (2024, December 3). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions....

  • MDPI. (2024, December 22). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions....

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Validation & Comparative

A Comparative Guide to the Biological Activity Screening of Halogenated Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated phenoxyacetic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from herbicidal to therapeutic applications. The strategic incorporation of halogen atoms onto the phenoxyacetic acid scaffold profoundly influences their physicochemical properties and biological efficacy. This guide provides a comprehensive comparison of the key biological activities of these derivatives—antimicrobial, herbicidal, and anticancer—supported by experimental data and detailed screening protocols. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the screening and evaluation of this important chemical class.

Introduction: The Significance of Halogenation

Phenoxyacetic acid consists of a phenyl ring linked to an acetic acid moiety via an ether bond.[1] Halogenation, the introduction of one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into this core structure, is a powerful strategy in medicinal and agricultural chemistry.[2] Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its biological activity and target specificity.[2][3] For instance, the chloroderivatives of phenoxyacetic acid are widely used as plant protection products, with their efficacy being dependent on the number and position of chlorine atoms on the aromatic ring.[4] This guide will delve into the screening methodologies used to identify and characterize the diverse activities of these halogenated compounds.

Antimicrobial & Antifungal Activity Screening

Halogenated phenoxyacetic acid derivatives have shown considerable promise as antimicrobial and antifungal agents.[5][6][7] The presence of a halogen, such as a bromo group, can enhance the compound's ability to inhibit the growth of various bacteria and fungi.[5][6][7]

Comparative Antimicrobial Performance

The efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[2] A lower MIC value indicates higher potency.

CompoundHalogenPositionTest OrganismMIC (µg/mL)Reference StandardMIC (µg/mL)
p-Bromophenoxyacetic acidBromineparaBacillus subtilisNotable InhibitionGentamicin-
p-Bromophenoxyacetic acidBromineparaEscherichia coliNotable InhibitionGentamicin-
p-Bromophenoxyacetic acidBromineparaCandida albicansNotable InhibitionGentamicin-
Chlorinated 3-phenylpropanoic acid derivative 1Chlorine-Staphylococcus aureus64-250Ciprofloxacin-
Chlorinated 3-phenylpropanoic acid derivative 1Chlorine-Escherichia coli16Ciprofloxacin-
Chlorinated 3-phenylpropanoic acid derivative 6Chlorine-Candida albicans32Amphotericin B-
Chlorinated 3-phenylpropanoic acid derivative 7Chlorine-Candida albicans32Amphotericin B-

Note: "Notable Inhibition" indicates that the zone of inhibition was larger than the standard drug, gentamicin, though a specific MIC value was not provided in the source.[5][6][7] The data for chlorinated derivatives are from a study on related phenylpropanoic acids, highlighting the antimicrobial potential of halogenation in similar scaffolds.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a compound.[9] The choice of this method is due to its efficiency in testing multiple concentrations and its acceptance as a reliable technique by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9]

Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is inoculated with a standardized microbial suspension. After incubation, the wells are observed for visible growth to determine the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the halogenated phenoxyacetic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL or fungi at ~2.5 x 10^3 CFU/mL).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium with no microbes).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

dot graph TD; A[Prepare Stock Solution of Test Compound] --> B{Perform Serial Dilutions in 96-well Plate}; C[Prepare Standardized Microbial Inoculum] --> D{Inoculate Wells}; B --> D; D --> E[Incubate Plate]; E --> F[Observe for Growth]; F --> G[Determine Minimum Inhibitory Concentration (MIC)];

end end Caption: Workflow for Antimicrobial Susceptibility Testing using Broth Microdilution.

Herbicidal Activity Screening

The most well-known application of halogenated phenoxyacetic acids is in agriculture as selective herbicides.[10] 2,4-Dichlorophenoxyacetic acid (2,4-D) is a classic example that selectively kills broadleaf weeds without affecting most grasses.[10][11]

Mechanism of Action: Synthetic Auxins

These compounds act as synthetic auxins, which are plant growth regulators. At high concentrations, they induce uncontrolled and unsustainable growth in susceptible plants, leading to stem curling, leaf withering, and ultimately, death. This occurs because they are more stable in plants than the natural auxin, indole-3-acetic acid (IAA).[12] The herbicidal action involves the perception of the synthetic auxin by receptors like TIR1, leading to the degradation of transcriptional repressors and continuous activation of auxin-response genes.[13] This disrupts normal plant development.[13]

dot graph LR; subgraph "Plant Cell" A[Auxin Herbicide e.g., 2,4-D] --> B{Binds to TIR1/AFB Receptor}; B --> C[Promotes Degradation of Aux/IAA Repressors]; C --> D{Derepression of ARF Transcription Factors}; D --> E[Continuous Activation of Auxin-Response Genes]; E --> F[Uncontrolled Growth & Ethylene Production]; F --> G[Senescence & Plant Death]; end

end end Caption: Simplified signaling pathway of auxin herbicide action in susceptible plants.

Experimental Protocol: Seed Germination Inhibition Assay

This assay provides a straightforward method to assess the phytotoxicity of a compound.

Principle: Seeds of a target plant species are exposed to different concentrations of the test compound. The inhibition of germination and radicle elongation are measured as indicators of herbicidal activity.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare a series of concentrations of the halogenated phenoxyacetic acid derivative in distilled water. A surfactant may be added to aid dissolution and uptake.

  • Petri Dish Setup: Place a filter paper in each sterile petri dish.

  • Treatment Application: Add a fixed volume of each test solution to the corresponding petri dish, ensuring the filter paper is saturated. Use distilled water as a control.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20) of a sensitive dicot species (e.g., cress, lettuce) on the filter paper in each dish.

  • Incubation: Seal the petri dishes with paraffin film to prevent evaporation and incubate in a growth chamber with controlled light and temperature for 5-7 days.

  • Data Collection: After the incubation period, count the number of germinated seeds and measure the length of the radicle (embryonic root) for each seedling.

  • Analysis: Calculate the germination percentage and the percentage of radicle growth inhibition compared to the control.

Anticancer Activity Screening

Emerging research has highlighted the potential of phenoxyacetic acid derivatives as anticancer agents.[14][15][16] Halogen substitution on the aromatic ring has been shown to be favorable for anticancer activity.[15][16]

Comparative Cytotoxicity Data

The in vitro anticancer activity is often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound DerivativeHalogenCancer Cell LineIC50 ValueReference
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidChlorineColorectal Cancer (CRC)4.8 ± 0.35 µM[14]
4-chlorophenoxyacetic acidChlorineBreast Cancer0.194 ± 0.09 µg/ml[14]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideChlorineBreast Cancer (MCF-7)-[15][16]
Phenoxy acetamide derivative IChlorine (trichloro)Liver Cancer (HepG2)1.43 µM[17]
Phenoxy acetamide derivative IIChlorine (trichloro)Liver Cancer (HepG2)6.52 µM[17]

Note: A direct IC50 value for the acetamide derivative against MCF-7 was not provided, but it was highlighted as the most active compound in the study.[15][16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19] Its principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][20]

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[18] This can be quantified by measuring the absorbance of the solubilized formazan.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[21]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Addition: Remove the treatment medium and add a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) to each well.[18] Incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[21]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value can then be determined using dose-response curve analysis.

dot graph TD; A[Seed Cancer Cells in 96-well Plate] --> B[Allow Adhesion (24h)]; B --> C{Treat with Test Compound Concentrations}; C --> D[Incubate (48-72h)]; D --> E[Add MTT Reagent]; E --> F[Incubate (2-4h)]; F --> G[Solubilize Formazan Crystals with DMSO]; G --> H[Measure Absorbance (540-590 nm)]; H --> I[Calculate % Viability & Determine IC50];

end end Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated phenoxyacetic acid derivatives is critically dependent on the nature, number, and position of the halogen substituents on the phenyl ring.

  • Type of Halogen: The specific halogen atom can influence activity. For example, the presence of a bromo group has been noted for its potent antimicrobial effects.[5][6][7] In other contexts, fluorine substitution can be important for receptor binding.[22]

  • Position of Halogen: The position of substitution (ortho, meta, para) is crucial. Studies on progesterone receptor antagonists showed that a fluorine atom in the meta position of an attached acetoxyphenyl ring improved binding activity compared to ortho and para positions.[22]

  • Number of Halogens: Increasing the number of chlorine atoms does not always lead to increased activity and can sometimes reduce it.[4] For example, the herbicidal properties of chlorophenoxyacetic acids are highly dependent on the specific substitution pattern.[4]

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets. This relationship between lipophilicity (often measured as log Kow) and toxicity has been quantitatively modeled for halogenated phenols.[23]

Conclusion

Halogenated phenoxyacetic acid derivatives are a chemically rich and biologically significant class of compounds. Their diverse activities, from controlling weeds in agriculture to potentially treating cancer and microbial infections, are governed by intricate structure-activity relationships. A systematic approach to screening, utilizing standardized and validated protocols such as broth microdilution for antimicrobial activity, germination assays for herbicidal effects, and MTT assays for cytotoxicity, is essential for identifying lead compounds. Understanding the causal relationships between chemical structure and biological function will continue to drive the rational design of new, more effective derivatives for a wide range of scientific and commercial applications.

References

  • Zhu, W. et al. (2018). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. Available at: [Link]

  • Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. PubMed. Available at: [Link]

  • Zablotowicz, R. M. (2012). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed. Available at: [Link]

  • CLYTE Technologies. (2025). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Unknown. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Pesticide Environmental Stewardship. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. NIH. Available at: [Link]

  • Sterling, T., & Namuth, D. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. UNL MediaHub. Available at: [Link]

  • Unknown. (n.d.). 2,4-Dichlorophenoxyacetic acid. Unknown Source. Available at: [Link]

  • Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Semantic Scholar. Available at: [Link]

  • Unknown. (2021). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Unknown. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • Unknown. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. Available at: [Link]

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  • Unknown. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). World Health Organization. Available at: [Link]

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  • Unknown. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • Unknown. (2025). In vitro antimicrobial screening: Significance and symbolism. Unknown Source. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]

  • Unknown. (2018). In vitro antimicrobial susceptibility testing methods. Pure. Available at: [Link]

  • Unknown. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

  • Schultz, T. W. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. PubMed. Available at: [Link]

  • Unknown. (2015). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]

  • Unknown. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. Available at: [Link]

  • Unknown. (n.d.). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology. Available at: [Link]

  • Unknown. (n.d.). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Unknown Source. Available at: [Link]

  • Unknown. (2025). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. ResearchGate. Available at: [Link]

  • Unknown. (2007). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. PubMed. Available at: [Link]

  • Unknown. (2018). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PMC - PubMed Central. Available at: [Link]

  • Unknown. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. MDPI. Available at: [Link]

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  • Unknown. (2018). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC - NIH. Available at: [Link]

  • Unknown. (n.d.). Antifungal and antibacterial activities of some of the tested prepared... ResearchGate. Available at: [Link]

  • Unknown. (2023). Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. NIH. Available at: [Link]

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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Phenylacetic Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Halogen in Drug Development

Halo-substituted phenylacetic acids are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The phenylacetic acid scaffold is a privileged structure, and the attached halogen atom serves not merely as a molecular decoration but as a versatile functional handle for subsequent chemical transformations. For researchers and process chemists, the choice between a bromo or a chloro substituent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy.

This guide provides an in-depth, data-driven comparison of the reactivity of bromo- and chloro-substituted phenylacetic acids. Moving beyond simple textbook rules, we will dissect the fundamental chemical principles and provide supporting experimental context to empower scientists in making informed decisions for their synthetic campaigns. We will explore their performance in the most common and critical reaction classes: nucleophilic substitution at the benzylic position, palladium-catalyzed cross-coupling on the aromatic ring, and reactions involving the carboxylic acid moiety.

Pillar 1: The Fundamental Basis of Halogen Reactivity

The divergent reactivity of bromo- and chloro-substituted compounds is rooted in fundamental atomic and bonding properties. Two key parameters dictate their behavior: carbon-halogen bond strength and the stability of the resulting halide anion (leaving group ability).

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-Cl bond is inherently stronger and requires more energy to cleave than the C-Br bond. Typical BDE values for aryl chlorides are around 84-96 kcal/mol, whereas for aryl bromides, they are lower, in the range of 70-83 kcal/mol.[1][2] This difference is a primary determinant in reactions where C-X bond cleavage is part of the rate-determining step, such as in palladium-catalyzed cross-coupling reactions.[1]

  • Leaving Group Ability: In nucleophilic substitution reactions, the facility with which the halide departs is crucial. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[3] Bromide (Br⁻) is a larger, more polarizable, and weaker base than chloride (Cl⁻).[4][5] This makes bromide a superior leaving group, accelerating reaction rates in both SN1 and SN2 pathways.[4][6]

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The choice between a bromo- or chloro-substituted phenylacetic acid is dictated by the intended chemical transformation. Here, we compare their performance in three critical reaction classes.

A. Nucleophilic Substitution at the α-Carbon

Reactions at the α-carbon of phenylacetic acids are common for introducing diverse functional groups. For α-halo-phenylacetic acids, this typically proceeds via an SN2 mechanism.

Core Finding: 2-Bromo-2-phenylacetic acid and its esters are demonstrably more reactive than their 2-chloro counterparts in nucleophilic substitution reactions.[4]

Mechanistic Rationale: The rate-determining step of an SN2 reaction involves the simultaneous attack of the nucleophile and departure of the leaving group.[4] The superior leaving group ability of bromide, stemming from its greater size, polarizability, and the weaker C-Br bond, significantly lowers the activation energy of this transition state compared to the chloride analog.[4][5] This enhanced reactivity often translates into higher yields, faster reaction times, and the ability to use milder reaction conditions.[4] For instance, in the synthesis of precursors to the antiplatelet agent clopidogrel, substituting the chloro-intermediate with the bromo-derivative has been reported to significantly improve the yield of the key N-alkylation step.[4]

B. Palladium-Catalyzed Cross-Coupling on the Phenyl Ring

Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are indispensable tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.[7][8][9]

Core Finding: Bromophenylacetic acids are significantly more reactive than chlorophenylacetic acids in standard palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale: The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[10] This step involves the cleavage of the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, aryl bromides undergo oxidative addition much more readily.[11] Consequently, reactions with bromophenylacetic acid derivatives can often be performed under milder conditions, with lower catalyst loadings and a broader selection of phosphine ligands. While recent advances in catalyst design have enabled the efficient use of aryl chlorides, they generally require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands and often higher temperatures to achieve comparable results.[12]

C. Esterification of the Carboxylic Acid

Esterification is a fundamental transformation of the carboxylic acid group, most commonly achieved via the acid-catalyzed Fischer esterification.[13]

Core Finding: The difference in reactivity between bromo- and chloro-substituted phenylacetic acids in standard esterification reactions is minimal and often practically negligible.

Mechanistic Rationale: The rate of Fischer esterification is influenced by the electrophilicity of the carbonyl carbon. Both bromine and chlorine are electron-withdrawing groups (EWGs) due to their inductive effect, which slightly increases the acidity of the carboxylic acid and enhances the electrophilicity of the carbonyl carbon, thereby accelerating the reaction compared to unsubstituted phenylacetic acid.

This effect can be quantified using the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds.[14][15][16] The Hammett substituent constants (σ) for para-substituents are very similar: σp(Br) = +0.23 and σp(Cl) = +0.23. For meta-substituents, the values are also close: σm(Br) = +0.39 and σm(Cl) = +0.37. Because these values are nearly identical, the electronic influence of either halogen on the distant carboxylic acid group is virtually the same. Therefore, no significant difference in esterification rates is expected.

Data Presentation: A Head-to-Head Comparison

Reaction TypeBromo-Substituted Phenylacetic AcidChloro-Substituted Phenylacetic AcidKey Determinant
α-Nucleophilic Substitution Higher Reactivity. Faster rates, higher yields, milder conditions.[4]Lower Reactivity. Requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles).Leaving Group Ability (Br⁻ > Cl⁻).[3][4]
Pd-Catalyzed Cross-Coupling Higher Reactivity. Undergoes oxidative addition more readily.[11]Lower Reactivity. Requires specialized catalysts/ligands and often higher temperatures.C-X Bond Dissociation Energy (C-Br < C-Cl).[1]
Fischer Esterification Comparable Reactivity. Comparable Reactivity. Electronic Effect (Hammett σ values are nearly identical).[14]

Visualization of Concepts

G cluster_0 Reactivity Decision Workflow start Desired Transformation? reaction_type Reaction Type start->reaction_type alpha_sub High Reactivity Needed? reaction_type->alpha_sub α-Substitution cross_coupling Mild Conditions Preferred? reaction_type->cross_coupling Cross-Coupling ester Esterification reaction_type->ester Esterification bromo_choice Select Bromo-Derivative alpha_sub->bromo_choice Yes chloro_choice Select Chloro-Derivative alpha_sub->chloro_choice No (Orthogonality) cross_coupling->bromo_choice Yes cross_coupling->chloro_choice No (Late-stage) ester_choice Bromo or Chloro are Comparable ester->ester_choice

Caption: Decision workflow for selecting the appropriate halogen substituent.

G cluster_0 Oxidative Addition in Cross-Coupling reactants Ar-X + Pd(0)L₂ transition_state [L₂Pd---X---Ar]‡ reactants->transition_state Rate-Determining Step product Ar-Pd(II)(X)L₂ transition_state->product note Rate: Ar-Br > Ar-Cl due to weaker C-Br bond

Caption: The critical oxidative addition step in palladium-catalyzed cross-coupling.

Experimental Protocols: A Self-Validating System

To provide a practical context, we describe a representative protocol for a nucleophilic substitution reaction at the α-position. This protocol can be adapted for a side-by-side comparison of 2-bromo- and 2-chloro-phenylacetic acid derivatives.

Protocol: Synthesis of an α-Amino Ester via SN2 Reaction

This protocol describes the reaction of an α-halo phenylacetate with a primary amine.

Materials:

  • Methyl 2-bromo-2-phenylacetate or Methyl 2-chloro-2-phenylacetate (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Reaction vessel with stir bar, condenser, and nitrogen inlet

Procedure:

  • To a flame-dried reaction vessel under a nitrogen atmosphere, add anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to create a slurry.

  • Add benzylamine to the stirring slurry.

  • Add the methyl 2-halo-2-phenylacetate dropwise to the mixture at room temperature.

  • Heat the reaction mixture to a controlled temperature (e.g., 60 °C for the bromo-ester, potentially 80 °C or higher for the chloro-ester) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Expected Outcome & Validation: When run in parallel under identical conditions (e.g., 60 °C), the reaction with methyl 2-bromo-2-phenylacetate is expected to proceed to completion significantly faster and with a higher isolated yield than the reaction with the chloro-analog. This direct comparison validates the principle of bromide's superior leaving group ability.[4]

Conclusion: Strategic Selection for Synthetic Success

The choice between bromo- and chloro-substituted phenylacetic acids is not arbitrary but a strategic decision based on fundamental principles of chemical reactivity.

  • For high reactivity in nucleophilic substitutions and standard cross-coupling reactions, the bromo-derivative is the clear choice. Its weaker C-Br bond and the excellent leaving group ability of bromide facilitate these transformations, often under milder conditions.

  • The chloro-derivative offers advantages in terms of cost and as a handle for orthogonal chemistry. Its lower reactivity can be exploited in complex syntheses where a more robust group is needed that will survive reactions at other sites before being activated for a late-stage cross-coupling using modern, highly active catalyst systems.

  • For reactions at the carboxylic acid center, such as esterification, the choice of halogen has a negligible impact on reactivity.

By understanding these causal relationships, researchers can design more efficient, robust, and logical synthetic routes, accelerating the pace of discovery and development in the chemical and pharmaceutical industries.

References

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Comparative Guide to the Cytotoxic Effects of Brominated Phenylacetic Acid Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives in Oncology

Phenylacetic acid and its derivatives have garnered significant attention in the field of oncology for their potential as anticancer agents. These compounds are known to exhibit antiproliferative and differentiation-inducing effects across a variety of human cancer cell lines, including those of the prostate, breast, and lung.[1][2][3][4] The therapeutic appeal of phenylacetic acid derivatives is further enhanced by their relatively low toxicity profiles, which suggests a favorable therapeutic window.[5]

A common strategy in medicinal chemistry to enhance the therapeutic efficacy of a lead compound is the introduction of halogen atoms. Halogenation, particularly bromination, can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, which can in turn improve its cellular uptake and target engagement. Several studies have demonstrated that the incorporation of bromine into various molecular scaffolds can potentiate their cytotoxic effects against cancer cells.[6] For instance, brominated chalcones have been shown to induce apoptosis in gastric cancer cells, while brominated flavones exhibit cytotoxicity against lymphoma and leukemia cells.

This guide provides a comparative overview of the cytotoxic potential of brominated phenylacetic acid derivatives. While direct and extensive studies on this specific class of compounds are emerging, we will draw upon the existing literature on related halogenated phenylacetic acid derivatives and other brominated compounds to build a strong rationale for their investigation as a promising new class of anticancer agents. We will also provide detailed experimental protocols for the key assays used to evaluate their cytotoxic effects.

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the known mechanisms of action of structurally related compounds, it is hypothesized that brominated phenylacetic acid derivatives exert their cytotoxic effects primarily through the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction: Phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This often involves the upregulation of pro-apoptotic proteins such as Bax and the activation of caspases, which are the key executioners of apoptosis.[7][8] Brominated compounds have also been reported to induce apoptosis by generating reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the release of cytochrome c.[6]

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of many effective anticancer agents. Phenylacetic acid derivatives have been observed to cause cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cell proliferation.[9][10] This effect is typically mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by a hypothetical brominated phenylacetic acid derivative.

Apoptosis_Pathway Hypothesized Apoptotic Pathway of Brominated Phenylacetic Acid Derivatives Brominated Phenylacetic Acid Derivative Brominated Phenylacetic Acid Derivative ROS Generation ROS Generation Brominated Phenylacetic Acid Derivative->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential mechanism of apoptosis induction by brominated phenylacetic acid derivatives.

Comparative Cytotoxicity of Related Halogenated Phenylacetamide Derivatives

While comprehensive data on brominated phenylacetic acid derivatives is still under investigation, the following table provides a comparative summary of the cytotoxic activity (IC50 values) of some structurally related halogenated phenylacetamide derivatives against various cancer cell lines. This data serves to highlight the potential of halogenation in enhancing the anticancer properties of the phenylacetamide scaffold.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Phenylacetamides 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[4][5][11]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[4][5][11]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideHL-60 (Leukemia)100[4][5][11]
Halogenated N-Phenylacetamides 2-(4-Fluorophenyl)-N-(o-chlorophenyl)acetamidePC3 (Prostate)102[12]

Note: The data presented above is for fluorinated and chlorinated derivatives and is intended to provide a rationale for the investigation of brominated analogs. Further studies are required to determine the specific cytotoxic profiles of brominated phenylacetic acid derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to assess the cytotoxic effects of novel compounds.

Experimental Workflow

Experimental_Workflow Workflow for Assessing Cytotoxicity and Mechanism of Action Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Brominated Phenylacetic Acid Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Analysis Compound_Treatment->Flow_Cytometry Western_Blot Western Blot for Protein Expression Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Annexin_V_PI Annexin V/PI Staining for Apoptosis Flow_Cytometry->Annexin_V_PI Cell_Cycle Propidium Iodide Staining for Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Annexin_V_PI->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for evaluating the anticancer properties of new compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

  • Materials:

    • 96-well tissue culture plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Brominated phenylacetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of the brominated phenylacetic acid derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (a marker of early apoptosis) and the loss of membrane integrity (a marker of late apoptosis and necrosis).[16][17][18][19]

  • Materials:

    • 6-well tissue culture plates

    • Cancer cell lines

    • Brominated phenylacetic acid derivatives

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of the brominated phenylacetic acid derivatives for the specified time.

    • Harvest both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[17]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[16]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][2][20]

  • Materials:

    • 6-well tissue culture plates

    • Cancer cell lines

    • Brominated phenylacetic acid derivatives

    • PBS

    • Cold 70% ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash them once with PBS.

    • Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing.[20]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[1]

Western Blotting for Apoptosis-Related Proteins

Western blotting is a technique used to detect and quantify the expression of specific proteins, such as caspases and members of the Bcl-2 family, to elucidate the molecular mechanisms of apoptosis.[8][21][22][23]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence from studies on halogenated phenylacetic acid derivatives and other brominated compounds strongly suggests that brominated phenylacetic acid derivatives represent a promising, yet underexplored, class of potential anticancer agents. Their hypothesized ability to induce apoptosis and cause cell cycle arrest warrants a thorough investigation.

The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of the cytotoxic effects of novel brominated phenylacetic acid derivatives. Future research should focus on synthesizing a library of these compounds with varying substitution patterns on the phenyl ring to establish clear structure-activity relationships. Elucidating their precise molecular targets and mechanisms of action will be crucial for their further development as effective and selective cancer therapeutics.

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  • Mlinaric, A., Sova, M., Gobec, S., & Lah, T. (2003). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. Acta Chimica Slovenica, 50(1), 109-120.

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The Pivotal Role of Substitution Patterns in the Bioactivity of 2-(5-Bromo-2-ethoxyphenyl)acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phenoxyacetic acid scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. This guide delves into the intricate structure-activity relationships (SAR) of analogs of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, with a particular focus on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. By objectively comparing the performance of various analogs and providing a foundation of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of this promising class of molecules.

The Core Moiety: Unpacking the Significance of 2-(5-Bromo-2-ethoxyphenyl)acetic Acid

The parent compound, 2-(5-Bromo-2-ethoxyphenyl)acetic acid, possesses a unique combination of structural features that contribute to its biological activity. The phenoxyacetic acid core is a well-established pharmacophore in numerous drug classes, including anti-inflammatory, antibacterial, and antifungal agents.[1] The strategic placement of a bromine atom at the 5-position and an ethoxy group at the 2-position of the phenyl ring significantly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets.

The presence of a halogen, such as bromine, on the phenoxy ring has been shown to enhance the anti-inflammatory activity of phenoxyacetic acid derivatives.[2] This is often attributed to the halogen's ability to increase lipophilicity, facilitating cell membrane penetration, and to participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Analogs

The biological activity of 2-(5-Bromo-2-ethoxyphenyl)acetic acid analogs is exquisitely sensitive to structural modifications. A comprehensive analysis of various derivatives reveals key trends that govern their efficacy, particularly as inhibitors of COX-2, a key enzyme in the inflammatory cascade.[3]

The Impact of Halogen Substitution

The presence and position of halogen atoms on the phenoxy ring are critical determinants of COX-2 inhibitory potency. A comparative study of phenoxyacetic acid derivatives demonstrated that the incorporation of a bromine atom at the para-position (position 4) of the phenoxy ring significantly enhances COX-2 inhibition compared to unsubstituted counterparts.[3][4] For instance, in a series of related compounds, the introduction of a bromo group at this position led to a marked increase in inhibitory activity.[4]

Compound IDSubstitution on Phenoxy RingCOX-2 IC50 (µM)[3]
5a H0.97 ± 0.06
5d 4-Bromo0.08 ± 0.01
7a H0.13 ± 0.06
7b 4-Bromo0.06 ± 0.01

Table 1: Comparison of COX-2 inhibitory activity of unsubstituted and 4-bromo substituted phenoxyacetic acid analogs.

This trend underscores the favorable contribution of the bromine atom to the binding affinity for the COX-2 enzyme. While the provided data does not directly assess a 5-bromo substitution as in our lead compound, the principle of enhanced activity with para-halogenation is a strong indicator of the importance of the bromine in 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

The Influence of the 2-Alkoxy Group
Modifications of the Acetic Acid Side Chain

The carboxylic acid moiety is a critical feature for the anti-inflammatory activity of this class of compounds, as it is for most non-steroidal anti-inflammatory drugs (NSAIDs). This acidic group is often involved in key interactions with amino acid residues, such as arginine, within the active site of COX enzymes. Modifications of this side chain, for instance, by converting it to an ester or an amide, can significantly alter the biological activity.[6] Such modifications can impact the compound's ability to bind to the target enzyme and may also affect its pharmacokinetic properties.

Mechanism of Action: Inhibition of the COX-2 Signaling Pathway

The primary mechanism by which 2-(5-Bromo-2-ethoxyphenyl)acetic acid analogs exert their anti-inflammatory effects is through the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[3][7]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Analogs 2-(5-Bromo-2-ethoxyphenyl)acetic acid Analogs Analogs->COX2 Inhibition

Caption: The inhibitory action of 2-(5-Bromo-2-ethoxyphenyl)acetic acid analogs on the COX-2 pathway.

By inhibiting COX-2, these analogs effectively block the production of prostaglandins, thereby reducing the cardinal signs of inflammation: pain, swelling, redness, and heat. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[8]

Experimental Protocols

The synthesis and biological evaluation of 2-(5-Bromo-2-ethoxyphenyl)acetic acid analogs involve standard yet precise laboratory procedures.

General Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of the phenoxyacetic acid scaffold is typically achieved through a Williamson ether synthesis.

Synthesis_Workflow start Substituted Phenol step1 Deprotonation (e.g., NaOH, K2CO3) start->step1 intermediate Phenoxide Intermediate step1->intermediate step2 Nucleophilic Substitution (e.g., Chloroacetic acid or its ester) intermediate->step2 product Phenoxyacetic Acid Derivative step2->product hydrolysis Ester Hydrolysis (if applicable) step2->hydrolysis hydrolysis->product

Caption: General synthetic workflow for phenoxyacetic acid derivatives.

Step-by-Step Protocol:

  • Deprotonation of the Phenol: To a solution of the appropriately substituted phenol in a suitable solvent (e.g., ethanol, water, or a mixture), add a base such as sodium hydroxide or potassium carbonate.[8] Stir the mixture at room temperature to facilitate the formation of the phenoxide salt.

  • Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid or an ester thereof (e.g., ethyl chloroacetate).[8] Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.[8] The solid can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system. If an ester was used, an additional hydrolysis step with a base followed by acidification is required.

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the synthesized analogs against COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer

  • Test compounds and reference inhibitors (e.g., celecoxib, mefenamic acid)

  • 96-well plate and plate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Incubate the plate at room temperature.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) to determine the extent of the reaction.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[3]

Conclusion and Future Directions

The structure-activity relationship of 2-(5-Bromo-2-ethoxyphenyl)acetic acid analogs is a compelling area of research with significant therapeutic potential. The evidence strongly suggests that the bromine atom at the 5-position and the ethoxy group at the 2-position are key contributors to the anti-inflammatory activity of this scaffold, likely through the inhibition of the COX-2 enzyme.

Future investigations should focus on a more systematic exploration of the SAR, including:

  • Varying the Alkoxy Chain: Synthesizing and testing analogs with different alkoxy groups (methoxy, propoxy, etc.) at the 2-position to probe the steric and electronic requirements of the COX-2 active site.

  • Exploring Other Halogens: Investigating the effects of other halogens (chlorine, fluorine) at the 5-position to fine-tune the electronic properties and potential for halogen bonding.

  • Modifications of the Second Phenyl Ring: For analogs with a second phenyl ring, exploring various substitutions to optimize interactions with the COX-2 active site.

By continuing to unravel the intricate details of the SAR of this promising class of compounds, the scientific community can pave the way for the development of novel and more effective anti-inflammatory agents with improved safety profiles.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of related substances in 2-(5-bromo-2-ethoxyphenyl)acetic acid. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind experimental choices, fostering a deeper understanding of how to build a robust, self-validating analytical method.

The control of impurities is a critical aspect of drug development and manufacturing, as even minute quantities can impact the safety and efficacy of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose.[2][3]

Choosing the Right Analytical Tool: A Comparative Overview

The primary challenge in analyzing related substances is the ability to separate and quantify structurally similar compounds from the main API. For a molecule like 2-(5-bromo-2-ethoxyphenyl)acetic acid, a phenylacetic acid derivative, High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique due to its high sensitivity, resolution, and versatility.[4]

Table 1: Comparison of Primary Analytical Techniques for Related Substance Analysis

TechniquePrincipleAdvantages for 2-(5-Bromo-2-ethoxyphenyl)acetic acid AnalysisDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection Differential partitioning of analytes between a stationary phase and a mobile phase.Excellent for separating polar and non-polar compounds. The phenylacetic acid moiety is a strong chromophore, making UV detection highly suitable.[5]May require derivatization for compounds lacking a chromophore.
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) Separation of volatile compounds in a gaseous mobile phase.Suitable for volatile and thermally stable impurities.[4]2-(5-Bromo-2-ethoxyphenyl)acetic acid is not inherently volatile and would require derivatization, adding complexity and potential for error.
Ultra-Performance Liquid Chromatography (UPLC) with MS/MS Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Faster analysis times and higher sensitivity, beneficial for detecting trace-level impurities.Higher initial instrument cost and more complex method development.

Given the physicochemical properties of 2-(5-bromo-2-ethoxyphenyl)acetic acid, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and widely adopted approach. The following sections will detail the validation of such a method, grounded in the principles of ICH Q2(R1) guidelines.[2][3]

The Architecture of a Validated Method: A Step-by-Step Protocol with Rationale

An analytical method validation is a documented process that proves an analytical method provides data that is acceptable for its intended use.[6] The core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7]

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method Development Method Development Specificity Specificity & Forced Degradation Method Development->Specificity Initial Assessment Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis Finalized Method

Caption: A typical workflow for the development and validation of an analytical method for related substances.

Specificity: Ensuring the Method is Selective

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a related substances method, this is arguably the most critical parameter.

Experimental Protocol:

  • Forced Degradation Studies: The cornerstone of specificity testing is the forced degradation study.[9] This involves subjecting the 2-(5-bromo-2-ethoxyphenyl)acetic acid to various stress conditions to intentionally generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.[11]

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a formulated product).

  • Peak Purity Analysis: Utilize a Photodiode Array (PDA) detector to assess peak purity of the main peak and any degradation peaks. This ensures that each chromatographic peak corresponds to a single component.

Causality and Insights: Forced degradation studies help to establish the likely degradation pathways and demonstrate the stability-indicating nature of the method.[9] If the method can separate all degradation products from the main peak and from each other, it is deemed specific.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[12] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with acceptable precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a stock solution of each potential related substance.

  • Create a series of at least five dilutions of each related substance, typically ranging from the reporting threshold to 120% of the specification limit.[3]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.99

  • Y-intercept should be close to zero.

Table 2: Hypothetical Linearity Data for a Potential Impurity

Concentration (µg/mL)Mean Peak Area (n=3)
0.515,234
1.030,156
2.575,890
5.0151,234
7.5226,543
Correlation Coefficient (r²) 0.9998
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[8] It is typically assessed by spiking a known amount of the impurity into the sample matrix.

Experimental Protocol:

  • Prepare samples of 2-(5-bromo-2-ethoxyphenyl)acetic acid spiked with known concentrations of each related substance at three levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of each impurity.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each impurity.

Precision: Agreement Between Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of 2-(5-bromo-2-ethoxyphenyl)acetic acid spiked with the related substances at 100% of the specification limit.

  • Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and using a different HPLC system if available.

  • Calculate the Relative Standard Deviation (RSD) for the results.

Acceptance Criteria:

  • RSD ≤ 5.0% for each impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity
  • LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value.[13]

  • LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analytes with those of blank samples.

  • The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD.

  • The concentration that yields a signal-to-noise ratio of approximately 10:1 is generally accepted as the LOQ.

Self-Validation: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze a system suitability solution under each of these varied conditions.

  • Evaluate the impact on critical parameters like resolution between the main peak and the closest eluting impurity, and the tailing factor of the main peak.

Causality and Insights: Robustness testing identifies the method parameters that are most critical to control.[15] This information is invaluable for method transfer to other laboratories and for ensuring consistent performance over the lifetime of the product.

Relationship Between Validation Parameters

Validation Parameter Interdependence Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range Defines Linearity->Range Accuracy->Precision Impacts Accuracy->Range Precision->Accuracy Impacts Precision->Range LOQ LOQ Precision->LOQ Determines

Caption: The interdependence of key analytical method validation parameters.

Conclusion

The validation of an analytical method for related substances in 2-(5-bromo-2-ethoxyphenyl)acetic acid is a systematic and scientifically rigorous process. By employing a well-developed RP-HPLC method and thoroughly evaluating its performance against the established validation parameters, researchers can ensure the generation of reliable and accurate data. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a framework for not only executing the necessary experiments but also for understanding the underlying principles that make a method truly robust and fit for its intended purpose.

References

  • International Organization of Scientific Research. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Chaudhary, A. Analytical method validation: A brief review.
  • Slideshare. Analytical method validation as per ich and usp.
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • BenchChem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • Tentamus Pharma UK. Analysis of Related Substances and Impurities GMP.
  • Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018).
  • BioPharma Reporter. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 71-88.
  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. (2025).

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 2-(5-Bromo-2-ethoxyphenyl)acetic acid, grounding every recommendation in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Part 1: Core Principles & Hazard Assessment

Understanding the chemical nature of a compound is the foundation of its safe handling and disposal. 2-(5-Bromo-2-ethoxyphenyl)acetic acid is a halogenated organic carboxylic acid. This classification immediately informs our disposal strategy.

  • Halogenated Organic Compound : The presence of a carbon-bromine bond places this compound in a specific hazardous waste category.[1][2] Halogenated wastes cannot be disposed of via the same methods as non-halogenated solvents (like fuel blending) and typically require high-temperature incineration by a licensed facility.[1][3] Commingling these waste streams leads to costly and non-compliant disposal.

  • Carboxylic Acid : As an acetic acid derivative, this compound is acidic and likely corrosive.[4][5] This necessitates careful segregation from bases and other incompatible materials to prevent violent reactions. Safety Data Sheets (SDS) for structurally similar compounds, such as Bromoacetic acid, confirm hazards like severe skin burns, eye damage, and toxicity.[5][6][7]

Table 1: Anticipated Hazard Profile for 2-(5-Bromo-2-ethoxyphenyl)acetic acid (Based on data from structurally related compounds)

Hazard ClassificationDescriptionPrimary Concern
Acute Toxicity Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[5]Personnel exposure during handling and disposal.
Skin Corrosion/Irritation Expected to be corrosive, causing severe skin burns upon contact.[4][7]Chemical burns and tissue damage.
Serious Eye Damage Poses a high risk of serious, potentially irreversible, eye damage.[5][6]Permanent vision loss.
Environmental Hazard Halogenated organic compounds can be persistent and toxic to aquatic life.[5]Environmental contamination if disposed of improperly.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is a self-validating system that ensures regulatory compliance and laboratory safety. This process begins the moment waste is generated.

Step 1: Waste Segregation (The Critical First Step)

The principle of segregation is paramount. Never mix incompatible waste streams.

  • Identify the Waste Stream : Immediately classify any waste containing 2-(5-Bromo-2-ethoxyphenyl)acetic acid, including pure compound, solutions, or contaminated materials, as Halogenated Organic Waste .

  • Maintain Separation : Keep this waste stream distinctly separate from:

    • Non-Halogenated Organic Waste (e.g., acetone, hexane, ethanol).[1][3]

    • Aqueous Waste (inorganic acids, bases, salt solutions).[1]

    • Strong Oxidizers or Reducers.[3]

    • Solid and Biologically Hazardous Waste.

The following diagram illustrates the decision-making logic for proper waste segregation.

G Start Waste Generated: 2-(5-Bromo-2-ethoxyphenyl)acetic acid IsOrganic Is it an organic compound? Start->IsOrganic IsHalogenated Does it contain a Halogen (F, Cl, Br, I)? IsOrganic->IsHalogenated Yes OtherWaste Other Waste Stream (e.g., Aqueous, Solid) IsOrganic->OtherWaste No HalogenatedContainer HALOGENATED ORGANIC WASTE CONTAINER IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer NON-HALOGENATED ORGANIC WASTE CONTAINER IsHalogenated->NonHalogenatedContainer No

Caption: Waste Segregation Decision Flowchart.

Step 2: Proper Containerization
  • Select a Compatible Container : Use a designated, leak-proof container with a screw-top cap, provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[8][9] Ensure the container material is compatible with acidic and halogenated organic compounds.

  • Keep Container Closed : The container must remain tightly sealed at all times, except when you are actively adding waste.[3][8] This is an Environmental Protection Agency (EPA) requirement to prevent the release of volatile organic compounds (VOCs).

Step 3: Compliant Labeling

Proper labeling is not just a suggestion; it is a federal requirement.[10][11]

  • Affix a "Hazardous Waste" Tag : As soon as the first drop of waste enters the container, it must be labeled.[8]

  • Complete All Information : The label must include:

    • The words "Hazardous Waste" .[11]

    • The full, unabbreviated chemical name of all contents: "Waste 2-(5-Bromo-2-ethoxyphenyl)acetic acid" . If it's a solution, list all components and their approximate percentages.[1][8]

    • Clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[11]

    • The accumulation start date (this may be added when the container is moved to a central storage area, depending on institutional policy).[10]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.[10][11]

  • Location : The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[9][10]

  • Volume Limits : An SAA can accumulate up to 55 gallons of a hazardous waste stream.[11]

  • Secondary Containment : Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[9]

  • Request Pickup : Once the container is 75-90% full, or as per your institution's policy, submit a request for collection to your EHS department or designated waste contractor.[9][12]

Part 3: Emergency Protocol for Spills

Even with careful handling, spills can occur. A swift and correct response is critical to mitigating exposure and contamination.

  • Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's emergency line.[8]

  • Don Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (consult the SDS for specific glove material recommendations).[13][14]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to dike and absorb the spilled material.[15][16] Do not use combustible materials like paper towels on a large spill.

  • Collect and Containerize : Carefully sweep or scoop the absorbed material into a suitable container. Seal the container and label it as "Hazardous Waste" with a clear description of the contents (e.g., "Vermiculite with 2-(5-Bromo-2-ethoxyphenyl)acetic acid").[8][12]

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

Part 4: The Regulatory Landscape

In the United States, the disposal of chemical waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[9][17] This act establishes the "cradle-to-grave" management system for hazardous waste. Laboratories are considered waste generators and are categorized based on the volume of waste produced (e.g., Very Small, Small, or Large Quantity Generators), which dictates specific on-site storage time limits and administrative requirements.[11] Adhering to the procedures outlined in this guide ensures compliance with these federal regulations.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regul
  • Chemical Waste Guideline: Halogenated Solvents.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR, U.S. Government Publishing Office.
  • Safety Data Sheet for Acetic Acid. Fisher Scientific.
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety.
  • Safety Data Sheet for DL-alpha-Bromophenylacetic acid. Fisher Scientific.
  • Safety Data Sheet for Bromoacetic acid. Thermo Fisher Scientific.
  • Safety Data Sheet for 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Apollo Scientific.
  • Safety Data Sheet for Phenoxyacetic acid. Sigma-Aldrich.
  • Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.
  • Safety Data Sheet for Acetic Acid Solution. Premier Medical.
  • Safety Data Sheet for Bromoacetic acid. Fisher Scientific.
  • Hazard Summary for Bromoacetic Acid. New Jersey Department of Health.
  • Safety Data Sheet for Acetic Acid Solutions (50-79%). Airgas.

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A Researcher's Guide to the Safe Handling of 2-(5-Bromo-2-ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the personal protective equipment (PPE) and operational protocols required to handle 2-(5-Bromo-2-ethoxyphenyl)acetic acid safely. By understanding the why behind each recommendation, researchers can cultivate a proactive safety culture that extends beyond mere compliance, ensuring both personal and collective well-being in the laboratory.

Understanding the Hazard Profile

2-(5-Bromo-2-ethoxyphenyl)acetic acid is a carboxylic acid containing a brominated aromatic ring. This chemical structure suggests several potential hazards that must be addressed through appropriate PPE and handling procedures. The presence of the carboxylic acid group implies corrosive properties, while halogenated aromatic compounds can present risks of skin and eye irritation, as well as potential toxicity if inhaled or ingested.[1]

Based on data from similar compounds, the primary hazards associated with 2-(5-Bromo-2-ethoxyphenyl)acetic acid are summarized in the table below.

Hazard ClassificationPotential Effects
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.[2]
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage or blindness.[3][4]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful or toxic if swallowed, absorbed through the skin, or inhaled.[5]
Respiratory Irritation Dust or aerosols may cause irritation to the respiratory tract.[6][7]

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 2-(5-Bromo-2-ethoxyphenyl)acetic acid, with detailed explanations in the subsequent sections.

Body PartRequired PPERationale
Eyes and Face Chemical safety goggles and a face shield.[3][8]Provides primary protection against splashes and airborne particles. A face shield offers a secondary barrier for the entire face.
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).[9][10]Protects against direct skin contact and potential absorption of the chemical.
Body Laboratory coat and, for larger quantities, a chemical-resistant apron.[11]Prevents contamination of personal clothing and protects against splashes.
Respiratory Use in a certified chemical fume hood. A respirator may be necessary for spill cleanup or if engineering controls are insufficient.[3][10]Minimizes inhalation of dust or vapors.
Eye and Face Protection: The First Line of Defense

Direct contact of 2-(5-Bromo-2-ethoxyphenyl)acetic acid with the eyes can cause severe and potentially irreversible damage.[3][4]

  • Chemical Safety Goggles: These are non-negotiable. Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against splashes from all angles. Look for goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][12]

  • Face Shield: When handling more than a few grams of the solid or any amount in solution, a face shield worn over safety goggles is strongly recommended. This provides an additional layer of protection for the entire face against splashes.[3]

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure for many organic compounds.

  • Glove Selection: Nitrile or butyl rubber gloves are appropriate choices for handling carboxylic acids and halogenated aromatic compounds.[9] Always check the glove manufacturer's compatibility chart for the specific chemical or class of chemicals being used.[13]

  • Proper Glove Use: Never wear gloves outside of the laboratory.[13] Before use, inspect gloves for any signs of degradation or punctures.[5] When removing gloves, use a technique that avoids touching the outer surface with your bare hands.[11]

Body and Respiratory Protection: A Comprehensive Barrier
  • Protective Clothing: A standard laboratory coat is sufficient for handling small quantities. For larger amounts where the risk of a significant splash is higher, a chemical-resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection: All handling of 2-(5-Bromo-2-ethoxyphenyl)acetic acid powder should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.[14] If a situation arises where the concentration of dust or vapor may exceed exposure limits, such as during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][10]

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Solid in Fume Hood prep_spill->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 2-(5-Bromo-2-ethoxyphenyl)acetic acid.

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's emergency response team.

  • Don PPE: At a minimum, wear double-layered nitrile gloves, chemical safety goggles, a face shield, and a lab coat. A respirator may be necessary.

  • Contain and Clean: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[2] For liquid spills, use an inert absorbent material to contain the spill before collecting it for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal

All waste containing 2-(5-Bromo-2-ethoxyphenyl)acetic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[2] Follow your institution's specific guidelines for chemical waste disposal. Ensure waste containers are clearly labeled with the full chemical name and associated hazards.

Conclusion

The safe handling of 2-(5-Bromo-2-ethoxyphenyl)acetic acid is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and handling protocols. By adhering to the principles of proactive risk mitigation and fostering a strong safety-oriented mindset, researchers can confidently and responsibly advance their scientific endeavors.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • ORS. Chemical Safety Guide, 5th Ed. [Link]

  • Lifesone. Safety and Handling Guidelines for Aroma Chemicals. [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. [Link]

  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • Washington State Department of Labor & Industries. Working Safety with Solvents. [Link]

  • Nano. Safety Data Sheet - Acetic acid. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.